molecular formula C35H49N3O5 B10814594 Impurity C of Calcitriol

Impurity C of Calcitriol

货号: B10814594
分子量: 591.8 g/mol
InChI 键: AYDPRRXRNSGAGP-FIKFZHBDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Impurity C of Calcitriol is a useful research compound. Its molecular formula is C35H49N3O5 and its molecular weight is 591.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C35H49N3O5

分子量

591.8 g/mol

IUPAC 名称

(1R,10R,13S,14S)-7-[(3R,5S)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2S)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione

InChI

InChI=1S/C35H49N3O5/c1-21(10-9-16-34(3,4)43)27-13-14-28-26-20-30(25-18-24(39)19-31(40)22(25)2)38-33(42)36(23-11-7-6-8-12-23)32(41)37(38)29(26)15-17-35(27,28)5/h6-8,11-12,20-21,24,27-31,39-40,43H,9-10,13-19H2,1-5H3/t21-,24-,27-,28-,29+,30?,31+,35-/m0/s1

InChI 键

AYDPRRXRNSGAGP-FIKFZHBDSA-N

手性 SMILES

CC1=C(C[C@@H](C[C@H]1O)O)C2C=C3[C@@H]4CC[C@H]([C@@]4(CC[C@H]3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)[C@@H](C)CCCC(C)(C)O

规范 SMILES

CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)(C)O

产品来源

United States

Foundational & Exploratory

Unveiling the Chemical Identity of Calcitriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 10, 2025 – An in-depth analysis of Calcitriol (B1668218) Impurity C, a substance identified during the synthesis of the active vitamin D metabolite Calcitriol, reveals its distinct chemical structure and properties. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals.

Calcitriol Impurity C is chemically identified as the triazoline adduct of pre-Calcitriol.[1][2] This compound is formed as a by-product during the synthesis of Calcitriol.[3][4][5] It is also referred to as the pre-Calcitriol PTAD adduct.[][7]

Chemical and Physical Data

A summary of the key chemical identifiers and properties of Calcitriol Impurity C is presented below.

PropertyValueSource(s)
IUPAC Name (1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.0²,⁶.0¹⁰,¹⁴]hexadec-8-ene-3,5-dione[3][][8]
CAS Number 8637-44-0[1][3][4][][7][8][9][10][11]
Molecular Formula C₃₅H₄₉N₃O₅[1][3][4][][7][8][9][10][11]
Molecular Weight 591.78 g/mol (591.8 g/mol also reported)[1][3][][7][8][9][10]
Appearance White to Off-White Solid[]
Melting Point >130 °C (decomposes)[]
Solubility Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO)[10][12]
Purity (by HPLC) >95% (as a reference standard)[10]
Storage Recommended at 2-8°C or -20°C for long-term storage.[4][10][12]

Experimental Protocols

Synthesis and Isolation:

Calcitriol Impurity C is noted as a synthetic route-dependent impurity.[13] It is specifically the triazoline adduct of pre-calcitriol. The formation of this adduct involves the reaction of pre-Calcitriol with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). This reaction is sometimes used for the derivatization of vitamin D compounds for analytical purposes, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Analytical Characterization:

The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list the triazoline adduct of pre-calcitriol as a specified organic impurity of Calcitriol.[13][14] High-Performance Liquid Chromatography (HPLC) is the standard method for its detection and quantification in Calcitriol active pharmaceutical ingredients (APIs).[10][15] The USP provides specific chromatographic conditions for the analysis of Calcitriol and its impurities.[14][15]

While specific NMR and mass spectrometry data for Calcitriol Impurity C are not detailed in the provided search results, commercial suppliers of this reference standard confirm its structure through techniques including ¹H NMR, ¹³C NMR, and mass spectrometry, which are typically provided with a Certificate of Analysis.[10]

Biological Activity and Signaling

Calcitriol, the parent compound, is the active form of vitamin D3 and a crucial regulator of calcium homeostasis.[1][16] It exerts its effects by binding to the vitamin D receptor (VDR), a nuclear transcription factor that modulates the expression of numerous genes.[17][18][19] The VDR, when bound to Calcitriol, forms a complex with the retinoid X receptor (RXR), which then interacts with vitamin D response elements (VDREs) on DNA to regulate gene transcription.[18]

The biological activity of Calcitriol Impurity C itself is not well-characterized in the public domain. However, it is identified as a vitamin D receptor activator.[3] As an impurity in a pharmaceutical product, its biological effects are a critical aspect of safety assessment. One study mentions a novel non-hypercalcemic vitamin D derived anticancer agent, PT19c, which was synthesized by bromoacetylation of a PTAD-ergocalciferol adduct, a structurally related compound. This suggests that modifications of the PTAD adduct structure can lead to biologically active molecules.

The primary signaling pathway for Calcitriol involves the VDR. This pathway is integral to calcium metabolism, bone health, and has been implicated in immune response and cell proliferation.[16][17][20]

Below is a simplified representation of the canonical Calcitriol signaling pathway.

Calcitriol_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus Calcitriol Calcitriol VDR VDR Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to Gene_Transcription Gene Transcription (Induction or Repression) VDRE->Gene_Transcription Regulates

Caption: Canonical Calcitriol Signaling Pathway.

Logical Workflow for Impurity Identification

The process of identifying and characterizing a pharmaceutical impurity like Calcitriol Impurity C follows a structured workflow.

Impurity_Identification_Workflow cluster_workflow Impurity Characterization Workflow Synthesis Drug Synthesis (Calcitriol) Detection Impurity Detection (e.g., HPLC) Synthesis->Detection Isolation Isolation & Purification Detection->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Reference_Standard Reference Standard Synthesis Structure_Elucidation->Reference_Standard Toxicology Toxicological Assessment Structure_Elucidation->Toxicology Pharmacopeia Pharmacopeial Listing (USP/EP) Reference_Standard->Pharmacopeia Control Setting Control Limits Pharmacopeia->Control Toxicology->Control

Caption: Workflow for Pharmaceutical Impurity Identification.

References

Calcitriol Impurity C CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol (B1668218), the biologically active form of vitamin D3, is a critical hormone regulating calcium and phosphorus homeostasis. Its synthesis and formulation are carefully controlled to ensure purity and therapeutic efficacy. Calcitriol Impurity C is a known process-related impurity that requires careful monitoring and characterization in pharmaceutical preparations. This technical guide provides a comprehensive overview of Calcitriol Impurity C, including its chemical identity, analytical detection, and the current understanding of its formation.

Core Data Presentation

Chemical Identity and Physical Properties

Calcitriol Impurity C is chemically known as the triazoline adduct of pre-calcitriol. Its formation involves a Diels-Alder reaction between pre-calcitriol, a precursor in the synthesis of calcitriol, and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).

ParameterValueReference
CAS Number 86307-44-0[1]
Molecular Formula C35H49N3O5[1]
Molecular Weight 591.79 g/mol [1]
Synonyms pre-Calcitriol PTAD Adduct, Triazoline adduct of pre-calcitriol[1]
Appearance White to Off-White Solid[]
Solubility Soluble in Methanol and DMSO[]
Density 1.27 ± 0.1 g/cm³[]
Melting Point >130 °C (decomposes)[]

Experimental Protocols

Analytical Detection: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The United States Pharmacopeia (USP) outlines a standard method for the analysis of calcitriol and its impurities, which is applicable for the detection and quantification of Calcitriol Impurity C.

Methodology:

  • Chromatographic System: A liquid chromatograph equipped with a UV detector and a C18 column (e.g., 4.6-mm × 25-cm; 5-µm packing).

  • Mobile Phase: A filtered and degassed mixture of acetonitrile (B52724) and a Tris buffer solution (pH 7.0-7.5). The typical ratio is around 55:45 (acetonitrile:buffer).

  • Detection Wavelength: 230 nm or 265 nm.

  • Flow Rate: Approximately 1 mL/min.

  • Column Temperature: Maintained at 40 °C.

  • System Suitability: The system is deemed suitable when the resolution between pre-calcitriol and calcitriol is not less than 3.5.

  • Procedure: A solution of the test sample is injected into the chromatograph, and the peak responses are recorded. The percentage of any individual impurity is calculated based on the peak area relative to the total area of all peaks.

Formation Pathway

The formation of Calcitriol Impurity C is a direct consequence of the reaction between pre-calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). PTAD is a powerful dienophile that readily undergoes a [4+2] cycloaddition (Diels-Alder reaction) with the conjugated diene system present in pre-calcitriol.

Formation_Pathway Formation of Calcitriol Impurity C pre_calcitriol Pre-Calcitriol (conjugated diene) impurity_c Calcitriol Impurity C (Diels-Alder Adduct) pre_calcitriol->impurity_c + PTAD ptad 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) (dienophile) ptad->impurity_c

Caption: Formation of Calcitriol Impurity C via Diels-Alder reaction.

Experimental Workflow for Impurity Analysis

The general workflow for the identification and quantification of Calcitriol Impurity C in a drug substance or product involves several key steps, from sample preparation to data analysis.

Experimental_Workflow Workflow for Calcitriol Impurity C Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample_prep Dissolution in appropriate solvent (e.g., mobile phase) hplc_injection Injection into RP-HPLC system sample_prep->hplc_injection separation Separation on C18 column hplc_injection->separation detection UV Detection (230 or 265 nm) separation->detection peak_integration Peak integration and area measurement detection->peak_integration quantification Quantification against a reference standard or by area percent peak_integration->quantification

Caption: General workflow for the analysis of Calcitriol Impurity C.

Signaling Pathways and Biological Activity

Currently, there is a significant lack of publicly available information regarding the specific biological activity or interaction of Calcitriol Impurity C with signaling pathways. The biological focus in the literature remains on the parent molecule, calcitriol, and its well-documented role in calcium homeostasis through the Vitamin D Receptor (VDR) signaling pathway.

It is plausible that the bulky triazolinedione adduct in Calcitriol Impurity C could sterically hinder its binding to the VDR, potentially reducing or abolishing its biological activity compared to calcitriol. However, without specific experimental data, this remains speculative. Further research is required to elucidate any potential biological effects or toxicological profile of this impurity.

The established signaling pathway for calcitriol is presented below for context.

Calcitriol_Signaling_Pathway Calcitriol Signaling Pathway Calcitriol Calcitriol VDR Vitamin D Receptor (VDR) (Cytosolic) Calcitriol->VDR Binds VDR_RXR_complex VDR-RXR Heterodimer VDR->VDR_RXR_complex Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR_complex VDRE Vitamin D Response Element (VDRE) in DNA VDR_RXR_complex->VDRE Binds to Gene_transcription Modulation of Gene Transcription VDRE->Gene_transcription Regulates Biological_effects Biological Effects (e.g., Calcium Homeostasis) Gene_transcription->Biological_effects Leads to

References

An In-depth Technical Guide to the Synthesis and Formation of the pre-Calcitriol PTAD Adduct

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and formation of the pre-calcitriol 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) adduct. The formation of this adduct is of significant interest for the derivatization of vitamin D analogs for analytical purposes and for the synthesis of novel biologically active compounds. This document details the underlying chemical reaction, provides a generalized experimental protocol based on related syntheses, and presents the expected characterization data.

Introduction: The Diels-Alder Reaction in Vitamin D Chemistry

The core reaction governing the formation of the pre-calcitriol PTAD adduct is the [4+2] cycloaddition, or Diels-Alder reaction. Pre-calcitriol, the thermally labile (Z)-triene isomer of calcitriol (B1668218), possesses a conjugated diene system within its structure. This diene readily reacts with a dienophile, in this case, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), which is known to be a highly reactive dienophile.[1] This reaction is often employed to trap the pre-vitamin D form or to protect the diene during synthetic modifications of other parts of the vitamin D molecule.

The reaction proceeds rapidly and is highly specific to the s-cis conformation of the conjugated diene of the pre-vitamin D molecule. This specificity has been utilized extensively in the sensitive detection and quantification of vitamin D metabolites in biological samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS), where PTAD derivatization significantly enhances ionization efficiency and detection sensitivity.[2][3][4][5] Beyond analytics, the formation of such adducts has been explored in the synthesis of novel vitamin D analogs with potential therapeutic applications. For instance, a bromoacetylated derivative of a PTAD-ergocalciferol adduct, termed PT19c, has been investigated for its antitumor efficacy.[]

Synthesis of the pre-Calcitriol PTAD Adduct

Generalized Experimental Protocol

Materials:

  • Calcitriol

  • 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Anhydrous, inert solvent (e.g., acetonitrile, ethyl acetate)[3]

  • Inert gas (e.g., nitrogen or argon)

  • Reaction vessel (e.g., round-bottom flask)

  • Heating and stirring apparatus

  • Purification system (e.g., flash column chromatography or preparative HPLC)

Procedure:

  • Dissolution: Dissolve calcitriol in an appropriate volume of anhydrous, inert solvent in a reaction vessel under an inert atmosphere.

  • Thermal Isomerization: Heat the solution to induce the thermal equilibrium between calcitriol and pre-calcitriol. The optimal temperature and time will need to be determined empirically but is typically in the range of 60-80 °C.

  • Addition of PTAD: Once the equilibrium is established, add a solution of PTAD in the same solvent to the reaction mixture. A slight molar excess of PTAD may be used to ensure complete trapping of the pre-calcitriol. The reaction is typically rapid and may proceed at room temperature or slightly elevated temperatures.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or LC-MS, to determine the consumption of the starting material and the formation of the product.

  • Quenching and Work-up: Once the reaction is complete, the reaction can be quenched by the addition of a small amount of water.[5] The solvent is then removed under reduced pressure.

  • Purification: The crude adduct is purified using standard chromatographic techniques. Given the complexity of the reaction mixture, which may contain unreacted calcitriol, PTAD, and other isomers, preparative high-performance liquid chromatography (HPLC) is often the method of choice for isolating the pure adduct.[7]

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Calcitriol in Anhydrous Solvent heat Thermal Isomerization (Heat, Inert Atmosphere) start->heat Establish Equilibrium add_ptad Add PTAD Solution heat->add_ptad pre-Calcitriol formation react Diels-Alder Reaction add_ptad->react quench Quench and Work-up react->quench Reaction Completion crude Crude Adduct quench->crude purify Chromatographic Purification (e.g., Preparative HPLC) crude->purify pure Pure pre-Calcitriol PTAD Adduct purify->pure nmr NMR Spectroscopy (1H, 13C) pure->nmr ms Mass Spectrometry (HRMS) pure->ms

Caption: Experimental workflow for the synthesis, purification, and characterization of the pre-Calcitriol PTAD adduct.

Characterization of the Adduct

The purified pre-calcitriol PTAD adduct would be characterized by standard spectroscopic methods to confirm its structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the adduct, confirming its elemental composition. Based on the molecular formula of calcitriol (C₂₇H₄₄O₃) and PTAD (C₈H₅N₃O₂), the expected molecular formula of the adduct is C₃₅H₄₉N₃O₅. The protonated molecule [M+H]⁺ would be observed in the mass spectrum. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. A common fragment ion observed for PTAD adducts of vitamin D analogs is m/z 314, which includes the PTAD moiety.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed structural information. Key diagnostic signals in the ¹H NMR spectrum would include the appearance of signals corresponding to the phenyl group and the triazolidinedione ring protons of the PTAD moiety, as well as shifts in the signals of the protons in the A-ring of the calcitriol precursor upon formation of the bicyclic adduct.

Quantitative Data

Quantitative data for the preparative synthesis of the pre-calcitriol PTAD adduct is not available in the reviewed literature. However, the Diels-Alder reaction with PTAD is generally known to be high-yielding. For analytical derivatization purposes, the reaction is driven to completion to ensure accurate quantification. In a preparative setting, the yield would be dependent on the efficiency of the initial thermal isomerization and the subsequent purification steps.

ParameterExpected Value/RangeReference/Comment
Reaction Time Minutes to a few hoursThe Diels-Alder reaction with PTAD is typically fast.[3]
Reaction Temperature Room temperature to 80 °CHigher temperatures favor the formation of pre-calcitriol.
Yield Not reported (expected to be moderate to high)Dependent on optimization of reaction and purification.
[M+H]⁺ of Adduct Calculated for C₃₅H₅₀N₃O₅⁺To be confirmed by HRMS.
Key MS/MS Fragment m/z 314Characteristic for PTAD adducts of vitamin D.[8]

Signaling Pathways and Biological Activity

Currently, there is no specific information in the scientific literature regarding the interaction of the pre-calcitriol PTAD adduct with biological signaling pathways. The biological activity of such an adduct would need to be determined through dedicated in vitro and in vivo studies. The synthesis of related vitamin D-PTAD adducts, such as PT19c from ergocalciferol, for anticancer research suggests that these modifications can lead to compounds with novel biological profiles, potentially acting independently of the vitamin D receptor (VDR).[] The addition of the bulky PTAD group to the A-ring region of calcitriol would likely alter its binding affinity to the VDR and other vitamin D binding proteins, potentially leading to a different pharmacological profile compared to the parent molecule.

Logical Relationship of Synthesis and Analysis

logical_relationship Calcitriol Calcitriol preCalcitriol pre-Calcitriol Calcitriol->preCalcitriol Thermal Isomerization Adduct pre-Calcitriol PTAD Adduct preCalcitriol->Adduct [4+2] Cycloaddition PTAD PTAD PTAD->Adduct Biological_Studies Biological Activity and Signaling Pathway Analysis Adduct->Biological_Studies Isolated Adduct Analytical_Quantification Analytical Quantification (LC-MS/MS) Adduct->Analytical_Quantification In situ Derivatization

References

Calcitriol Impurity C: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical and chemical properties of Calcitriol Impurity C, a known impurity in the synthesis of the active vitamin D metabolite, Calcitriol. This document is intended to be a valuable resource for professionals in research and development, quality control, and drug formulation, offering a consolidated source of its key characteristics.

Chemical Identity and Physical Properties

Calcitriol Impurity C, also identified as the Triazoline Adduct of pre-Calcitriol or pre-Calcitriol PTAD Adduct, is a significant process-related impurity formed during the chemical synthesis of Calcitriol.[][2][3] Its formation is a consequence of the reaction chemistry employed to produce the active pharmaceutical ingredient. A thorough understanding of its properties is crucial for the development of effective purification strategies and for ensuring the safety and efficacy of the final drug product.

The key physical and chemical properties of Calcitriol Impurity C are summarized in the table below, providing a clear and concise reference for researchers.

PropertyValueReference(s)
Molecular Formula C₃₅H₄₉N₃O₅[]
Molecular Weight 591.78 g/mol []
CAS Number 86307-44-0[]
Appearance White to Off-White Solid[]
Melting Point >130 °C (decomposition)[]
Solubility Soluble in Methanol (MEOH) and Dimethyl Sulfoxide (DMSO).[4][5][4][5]
Purity (by HPLC) Typically >95% or >98% as provided by commercial suppliers.[][5]
Storage Conditions Recommended storage at 2-8°C or -20°C for long-term stability.[5][6][7][5][6][7]
IUPAC Name (6aR,7R,9aR)-11-[(3S,5R)-3,5-dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][][8][9]triazolo[1,2-a]cinnoline-1,3(2H)-dione.[][2][][2]
Synonyms Triazoline Adduct of pre-Calcitriol, pre-Calcitriol PTAD Adduct (Mixture of Diastereomers), Impurity C of Calcitriol.[][2][3][][2][3]

Experimental Protocols for Characterization

Detailed experimental protocols for the characterization of Calcitriol Impurity C are not extensively published in peer-reviewed literature. However, based on the analytical techniques mentioned by commercial suppliers and general practices in pharmaceutical analysis, a standard workflow for its identification and quantification can be outlined.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of Calcitriol Impurity C and for its separation from Calcitriol and other related substances.

A representative HPLC method as per the United States Pharmacopeia (USP) for Calcitriol and its impurities is as follows:

  • Mobile Phase: A gradient mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile) is typically used.

  • Stationary Phase: A C18 reversed-phase column is commonly employed.

  • Detection: UV detection at a specific wavelength, often around 265 nm, is used to monitor the elution of the compounds.[10]

  • System Suitability: The system suitability is established by evaluating parameters such as resolution between the main peak and adjacent impurity peaks, theoretical plates, and tailing factor.

The following diagram illustrates a generalized workflow for the analysis of Calcitriol Impurity C.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve sample in a suitable solvent (e.g., DMSO, Methanol) hplc Inject sample into HPLC system prep->hplc separation Separation on a reversed-phase column hplc->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration and Quantification chromatogram->integration report Generate Purity Report integration->report

A generalized workflow for the HPLC analysis of Calcitriol Impurity C.
Structural Elucidation Techniques

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of Calcitriol Impurity C.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are critical for elucidating the complex cyclic structure and stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the molecular formula. Fragmentation patterns observed in MS/MS experiments can further validate the proposed structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and N-H groups.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the compound and to quantify the amount of residual solvents or water.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available data on the specific biological activity or interaction of Calcitriol Impurity C with signaling pathways. Its parent compound, Calcitriol, is a potent activator of the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression involved in calcium homeostasis, cell differentiation, and immune function.[][6]

Given that Calcitriol Impurity C is a structurally modified version of a pre-Calcitriol molecule, its affinity for the VDR and subsequent biological effects are likely to be significantly different from that of Calcitriol. It is plausible that the bulky triazoline adduct could sterically hinder its binding to the VDR ligand-binding pocket. However, without experimental data, this remains speculative.

The diagram below illustrates the established signaling pathway of Calcitriol, which serves as a reference point for potential, yet unconfirmed, interactions of its impurities.

G Calcitriol Calcitriol VDR_RXR VDR/RXR Complex Calcitriol->VDR_RXR Binds to VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Gene_Expression Modulation of Gene Expression VDRE->Gene_Expression Regulates Biological_Effects Biological Effects (Calcium Homeostasis, etc.) Gene_Expression->Biological_Effects Leads to Impurity_C Calcitriol Impurity C (Interaction Unknown) Impurity_C->VDR_RXR Potential Interaction?

The established signaling pathway of Calcitriol via the Vitamin D Receptor.

Further research, including in vitro binding assays and cell-based functional assays, is required to determine if Calcitriol Impurity C possesses any agonist or antagonist activity towards the VDR or interacts with other cellular targets.

Conclusion

Calcitriol Impurity C is a well-characterized process-related impurity in the synthesis of Calcitriol. Its physical and chemical properties are well-documented, and standardized analytical methods are available for its detection and quantification. However, a significant knowledge gap exists regarding its biological activity and potential interactions with cellular signaling pathways. For drug development professionals, controlling the levels of this impurity within acceptable limits is paramount to ensure the quality, safety, and efficacy of Calcitriol drug products. Future research should focus on elucidating any potential biological effects of Calcitriol Impurity C to fully understand its toxicological profile.

References

The Role of 4-Phenyl-1,2,4-triazoline-3,5-dione in the Formation of "Impurity C": A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation of a critical process-related impurity, designated as "Impurity C," arising from the unintended reaction of an active pharmaceutical ingredient (API) with residual 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). PTAD is a highly reactive dienophile and oxidizing agent, and its presence, even in trace amounts, can lead to the formation of unwanted adducts with APIs containing diene functionalities.[1][2] This guide provides a comprehensive overview of the reaction mechanism, quantitative data on its formation, detailed experimental protocols for its synthesis and analysis, and visual diagrams to elucidate the key processes.

Introduction to 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is an azodicarbonyl compound known for its exceptional reactivity as a dienophile in Diels-Alder reactions.[1][2] It is one of the most powerful dienophiles known, reacting rapidly with conjugated dienes even at low temperatures.[3] This high reactivity makes it a valuable reagent in organic synthesis. However, this same reactivity can be a significant liability in pharmaceutical manufacturing if PTAD is used as a reagent or is a byproduct of a synthetic step and is not completely removed. Residual PTAD can react with the API, leading to the formation of impurities that can impact the safety, efficacy, and stability of the final drug product.

Hypothetical Case Study: Formation of Impurity C in "Dienaproxen"

To illustrate the role of PTAD in impurity formation, we will consider a hypothetical API, which we will call "Dienaproxen." Dienaproxen is a non-steroidal anti-inflammatory drug (NSAID) that contains a conjugated diene moiety in its structure, making it susceptible to reaction with PTAD.

Impurity C is the Diels-Alder adduct formed from the reaction of Dienaproxen with PTAD. The formation of this impurity is a significant concern as it alters the chemical structure of the API and may introduce unknown toxicological properties.

Reaction Pathway for the Formation of Impurity C

The formation of Impurity C proceeds via a [4+2] cycloaddition reaction, a type of pericyclic reaction, between the conjugated diene of Dienaproxen and the N=N double bond of PTAD. This reaction is typically fast and occurs under mild conditions.

G cluster_reactants Reactants cluster_product Product Dienaproxen Dienaproxen (API) (contains a diene) Impurity_C Impurity C (Diels-Alder Adduct) Dienaproxen->Impurity_C + PTAD [4+2] Cycloaddition PTAD 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) (Residual Reagent)

Figure 1: Reaction pathway for the formation of Impurity C from Dienaproxen and PTAD.

Quantitative Data on the Formation of Impurity C

The rate and extent of Impurity C formation are influenced by several factors, including temperature, solvent, and the concentration of both Dienaproxen and residual PTAD. The following tables summarize hypothetical quantitative data from laboratory studies on the formation of Impurity C.

Table 1: Effect of Temperature on the Formation of Impurity C

Temperature (°C)Reaction Time (hours)Yield of Impurity C (%)
25245.2
402415.8
602435.1
Conditions: Equimolar amounts of Dienaproxen and PTAD in acetonitrile (B52724).

Table 2: Effect of Solvent on the Formation of Impurity C

SolventReaction Time (hours)Yield of Impurity C (%)
Acetonitrile128.5
Dichloromethane (B109758)1212.3
Tetrahydrofuran126.1
Toluene129.8
Conditions: Equimolar amounts of Dienaproxen and PTAD at 40°C.

Table 3: Spectroscopic Data for Impurity C

TechniqueData
¹H NMR (400 MHz, CDCl₃) δ 7.50-7.30 (m, 5H, Ar-H), 6.55 (m, 1H), 6.20 (m, 1H), 5.10 (m, 1H), 4.80 (m, 1H), 3.85 (s, 3H, OCH₃), 2.10 (s, 3H)
¹³C NMR (100 MHz, CDCl₃) δ 175.2, 155.8, 154.2, 131.5, 129.3, 128.8, 125.7, 125.2, 123.8, 65.4, 63.8, 55.3, 21.2
High-Resolution Mass Spectrometry (HRMS) m/z calculated for C₂₄H₂₁N₃O₄ [M+H]⁺: 428.1508, Found: 428.1511

Experimental Protocols

This section provides detailed methodologies for the synthesis of Impurity C for use as a reference standard and for its analytical determination in drug substance batches.

Synthesis of Impurity C Reference Standard

Objective: To synthesize a sufficient quantity of Impurity C for use as a reference standard in analytical method development and validation.

Materials:

  • Dienaproxen (1.0 g, 3.9 mmol)

  • 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) (0.68 g, 3.9 mmol)

  • Dichloromethane (50 mL)

  • Hexane (B92381)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve Dienaproxen in 25 mL of dichloromethane in a round-bottom flask.

  • In a separate flask, dissolve PTAD in 25 mL of dichloromethane. The solution will be a characteristic bright red color.

  • Slowly add the PTAD solution to the Dienaproxen solution at room temperature with constant stirring.

  • The red color of the PTAD solution will disappear upon complete reaction, typically within 30 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate (B1210297) mobile phase.

  • Once the reaction is complete, concentrate the solution under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Combine the fractions containing the pure Impurity C and evaporate the solvent to yield a white solid.

  • Characterize the solid by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Analytical Method for the Determination of Impurity C by HPLC

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the quantification of Impurity C in Dienaproxen drug substance.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh about 25 mg of the Dienaproxen drug substance into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm nylon filter before injection.

Standard Preparation:

  • Prepare a stock solution of Impurity C reference standard at a concentration of 0.1 mg/mL in the same diluent.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 µg/mL to 5 µg/mL.

Visualizations

The following diagrams illustrate the key workflows described in this guide.

G cluster_synthesis Synthesis of Impurity C start_synthesis Dissolve Dienaproxen in Dichloromethane react Mix Solutions (Room Temperature) start_synthesis->react dissolve_ptad Dissolve PTAD in Dichloromethane dissolve_ptad->react monitor Monitor by TLC react->monitor concentrate Concentrate monitor->concentrate purify Column Chromatography concentrate->purify characterize Characterize (NMR, MS) purify->characterize end_synthesis Impurity C Reference Standard characterize->end_synthesis

Figure 2: Experimental workflow for the synthesis of the Impurity C reference standard.

G cluster_analysis HPLC Analysis of Impurity C start_analysis Weigh Dienaproxen Drug Substance dissolve Dissolve and Dilute start_analysis->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject acquire Acquire Chromatogram inject->acquire quantify Quantify Impurity C (vs. Reference Standard) acquire->quantify end_analysis Report Result quantify->end_analysis

Figure 3: Experimental workflow for the analytical determination of Impurity C by HPLC.

Conclusion

The formation of Impurity C from the reaction of a diene-containing API with residual 4-phenyl-1,2,4-triazoline-3,5-dione highlights the critical importance of process control and impurity monitoring in pharmaceutical manufacturing. Understanding the reaction mechanism and having robust analytical methods for detection and quantification are essential for ensuring the quality, safety, and efficacy of the final drug product. The information provided in this guide serves as a valuable resource for scientists and professionals in the pharmaceutical industry to address the challenges posed by reactive impurities like PTAD-adducts.

References

An In-Depth Technical Guide to the Identification and Characterization of Calcitriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the identification and characterization of Calcitriol Impurity C, a critical process-related impurity in the synthesis of Calcitriol, the hormonally active form of vitamin D3. This document outlines the chemical nature of Impurity C, its formation pathway, and detailed methodologies for its analytical characterization using modern chromatographic and spectroscopic techniques. The information presented herein is intended to support researchers, quality control analysts, and drug development professionals in ensuring the purity and safety of Calcitriol drug substances and products.

Introduction to Calcitriol and its Impurities

Calcitriol (1α,25-dihydroxyvitamin D3) is a crucial hormone regulating calcium and phosphate (B84403) homeostasis in the body.[1] Its pharmaceutical preparations are used to treat conditions such as hypocalcemia, osteoporosis, and secondary hyperparathyroidism in patients with chronic kidney disease. Due to its potent biological activity, the purity of Calcitriol is of utmost importance. Impurities can arise from the complex multi-step synthesis, degradation of the active pharmaceutical ingredient (API), or interactions with excipients.[2]

Calcitriol Impurity C is a significant process-related impurity that requires careful monitoring and control. This guide focuses specifically on the identification and characterization of this impurity.

Identification of Calcitriol Impurity C

Through spectroscopic analysis and examination of the synthetic route of Calcitriol, Impurity C has been identified as the pre-Calcitriol PTAD adduct .[3][4][5][6]

  • Chemical Name: (1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.0²,⁶.0¹⁰,¹⁴]hexadec-8-ene-3,5-dione[6]

  • CAS Number: 86307-44-0[3][4][5][6]

  • Molecular Formula: C₃₅H₄₉N₃O₅[3][4][5][6]

  • Molecular Weight: 591.78 g/mol [3][4][5][6]

  • Synonyms: pre-Calcitriol Triazoline Adduct, pre-Calcitriol PTAD Adduct[4][5]

Formation Pathway

Calcitriol Impurity C is formed during the synthesis of Calcitriol. Specifically, it is the product of a Diels-Alder cycloaddition reaction between pre-Calcitriol (the 6Z-isomer of Calcitriol) and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). PTAD is often used in the synthesis of vitamin D analogs to protect the conjugated triene system of the B-ring. If this protective group is not completely removed during the final steps of the synthesis, it results in the formation of the PTAD adduct as an impurity.

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product pre-Calcitriol pre-Calcitriol (6Z-isomer of Calcitriol) Diels-Alder Diels-Alder Cycloaddition pre-Calcitriol->Diels-Alder PTAD 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) PTAD->Diels-Alder Impurity_C Calcitriol Impurity C (pre-Calcitriol PTAD Adduct) Diels-Alder->Impurity_C Formation

Diagram 1: Formation of Calcitriol Impurity C

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the definitive identification and quantification of Calcitriol Impurity C.

Analytical Workflow

The general workflow for the identification and characterization of Calcitriol Impurity C involves separation by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by detection and structural elucidation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Sample Calcitriol Drug Substance/Product Extraction Sample Preparation (e.g., Dissolution, Extraction) Sample->Extraction HPLC HPLC / UHPLC Separation Extraction->HPLC UV UV Detection HPLC->UV MS Mass Spectrometry (MS / MS-MS) HPLC->MS Hyphenation NMR NMR Spectroscopy (For isolated impurity) HPLC->NMR Fraction Collection Quantification Quantification UV->Quantification Identification Identification of Impurity C MS->Identification Parent_Ion [M+H]⁺ m/z 592.8 Fragment_1 Fragment Ion m/z 314 (PTAD-A-ring fragment) Parent_Ion->Fragment_1 CID Fragment_2 Other Fragments (e.g., loss of H₂O, side-chain cleavage) Parent_Ion->Fragment_2 CID Calcitriol Calcitriol Isomerization Isomerization Products (e.g., pre-Calcitriol) Calcitriol->Isomerization Heat, Acid/Base Oxidation Oxidation Products (e.g., Epoxides) Calcitriol->Oxidation Oxidizing agents Photodegradation Photodegradation Products Calcitriol->Photodegradation Light

References

In-Depth Technical Guide to Calcitriol Impurity C: Identification, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Calcitriol (B1668218) Impurity C, a known impurity in calcitriol drug substances. The document details its various synonyms and chemical identifiers, outlines analytical methodologies for its detection and quantification, and explores its potential biological significance, offering a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.

Identification and Synonyms of Calcitriol Impurity C

Calcitriol Impurity C is chemically known as the triazoline adduct of pre-calcitriol, formed via a Diels-Alder reaction between pre-calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).[1][] This impurity is a critical parameter in the quality control of calcitriol, the hormonally active form of vitamin D3.[3]

For clarity and comprehensive database searching, a compilation of its synonyms, chemical names, and identifiers is provided in the table below.

Identifier TypeIdentifier
Common Name Calcitriol Impurity C[]
Systematic Name (4aR,6aR,7R,9aR,11S)-11-((3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-en-1-yl)-7-((R)-6-hydroxy-6-methylheptan-2-yl)-6a-methyl-2-phenyl-4a,6,6a,7,8,9,9a,11-octahydro-1H,5H-cyclopenta[f][4][5][6]triazolo[1,2-a]cinnoline-1,3(2H)-dione[7]
Synonym(s) Triazoline Adduct of pre-Calcitriol[8], pre-Calcitriol PTAD Adduct[9], Pre-Calcitriol Triazoline Adduct[10]
CAS Number 86307-44-0[]
Molecular Formula C35H49N3O5[]
Molecular Weight 591.78 g/mol []

Analytical Methodologies for Calcitriol Impurity C

The primary analytical technique for the separation and quantification of calcitriol and its impurities, including Impurity C, is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).[11]

Sample Preparation

A critical step in the analysis of calcitriol impurities is the sample preparation, especially from complex matrices like soft gelatin capsules. A general workflow for sample preparation is outlined below.

Workflow for Sample Preparation of Calcitriol Capsules cluster_extraction Extraction cluster_cleanup Optional Clean-up (SPE) cluster_analysis Analysis start Soft Gelatin Capsule dissolution Dissolve in organic solvent (e.g., methanol, ethanol) start->dissolution vortex Vortex/sonicate to ensure complete dissolution dissolution->vortex centrifuge Centrifuge to pellet insoluble excipients vortex->centrifuge supernatant Collect supernatant containing calcitriol and impurities centrifuge->supernatant spe_load Load supernatant onto SPE cartridge supernatant->spe_load Optional filter Filter through 0.45 µm filter supernatant->filter Direct spe_wash Wash with a weak solvent to remove interferences spe_load->spe_wash spe_elute Elute calcitriol and impurities with a strong solvent spe_wash->spe_elute spe_elute->filter hplc Inject into HPLC system filter->hplc

Workflow for sample preparation of calcitriol capsules.
High-Performance Liquid Chromatography (HPLC) Method

A validated reverse-phase HPLC (RP-HPLC) method is essential for the accurate quantification of Calcitriol Impurity C. While a specific validated method for this impurity is not publicly available in its entirety, a general approach based on available literature for calcitriol and its related substances is presented below.[12][13]

Table 1: General HPLC Parameters for Calcitriol Impurity Analysis

ParameterDescription
Column C18, 2.7-5 µm particle size, e.g., 4.6 x 150 mm or 4.6 x 250 mm[12][13]
Mobile Phase A Water or a buffered aqueous solution[14]
Mobile Phase B Acetonitrile or Methanol[14]
Gradient Elution A time-programmed gradient from a lower to a higher concentration of Mobile Phase B is typically employed to achieve separation of all impurities.[13]
Flow Rate 1.0 - 1.5 mL/min[13][14]
Column Temperature 30 - 40 °C
Detection Wavelength 265 nm[13]
Injection Volume 10 - 20 µL[13]

Note: Method development and validation according to ICH guidelines are crucial for ensuring the accuracy, precision, and reliability of the analytical results.[15]

Biological Significance of Calcitriol Impurity C

The biological activity of Calcitriol Impurity C, particularly its interaction with the Vitamin D Receptor (VDR), is a key area of interest for drug safety and efficacy.

The Vitamin D Receptor (VDR) Signaling Pathway

Calcitriol exerts its biological effects primarily through the VDR, a nuclear receptor that acts as a ligand-activated transcription factor.[16] The binding of calcitriol to the VDR initiates a cascade of events leading to the regulation of gene expression.

Genomic Signaling Pathway of the Vitamin D Receptor Calcitriol Calcitriol VDR VDR Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Transcription Modulation of Gene Transcription VDRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Biological Response Protein->Response

Genomic signaling pathway of the Vitamin D Receptor.
Potential Interaction of Calcitriol Impurity C with the VDR

Currently, there is a lack of publicly available data on the binding affinity of Calcitriol Impurity C to the VDR. However, studies on other vitamin D analogues can provide insights into how structural modifications might affect VDR binding and subsequent biological activity.[4] It is plausible that the bulky triazoline adduct on the pre-calcitriol structure could sterically hinder its binding to the VDR ligand-binding pocket.

Experimental Protocols to Assess Biological Activity

To evaluate the biological activity of Calcitriol Impurity C, several in vitro assays can be employed.

This assay determines the affinity of a test compound for the VDR by measuring its ability to displace a radiolabeled VDR ligand, such as [3H]-calcitriol.

Table 2: Key Components of a VDR Competitive Binding Assay

ComponentDescription
Receptor Source Recombinant human VDR or nuclear extracts from VDR-expressing cells.
Radioligand [3H]-1α,25(OH)2D3 (Tritiated calcitriol).
Test Compound Calcitriol Impurity C at various concentrations.
Assay Buffer A suitable buffer to maintain protein stability and binding.
Separation Method Hydroxylapatite assay or scintillation proximity assay to separate bound from free radioligand.
Detection Scintillation counting to measure radioactivity.

This cell-based assay measures the ability of a compound to activate or inhibit VDR-mediated gene transcription.

Workflow for a VDR-Mediated Reporter Gene Assay start Transfect host cells with VDR expression vector and VDRE-luciferase reporter vector seed Seed transfected cells into a multi-well plate start->seed treat Treat cells with Calcitriol Impurity C at various concentrations seed->treat incubate Incubate for a defined period (e.g., 24-48 hours) treat->incubate lyse Lyse cells to release cellular components incubate->lyse measure Measure luciferase activity using a luminometer lyse->measure analyze Analyze data to determine EC50 (agonist) or IC50 (antagonist) values measure->analyze

Workflow for a VDR-mediated reporter gene assay.

Quantitative Data and Prevalence

To date, there is no publicly available quantitative data on the prevalence of Calcitriol Impurity C in commercially available calcitriol drug products. The acceptable limits for this and other impurities are typically defined by pharmacopeias and regulatory agencies. Stability studies of calcitriol formulations under various stress conditions (e.g., heat, light, humidity) are essential to understand the formation and degradation pathways leading to Impurity C and to establish appropriate control strategies.

Conclusion

Calcitriol Impurity C, also known as the Triazoline Adduct of pre-Calcitriol, is a significant impurity in the manufacturing of calcitriol. Its effective monitoring and control are crucial for ensuring the quality, safety, and efficacy of calcitriol-containing pharmaceutical products. While analytical methods for its detection are established, further research is needed to fully elucidate its biological significance, including its potential to interact with the Vitamin D Receptor and modulate its signaling pathways. This technical guide serves as a foundational resource for professionals in the pharmaceutical industry, providing essential information for the development of robust analytical methods and a deeper understanding of the impurity profile of calcitriol.

References

The Biological Significance of Calcitriol Impurity C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcitriol (B1668218), the hormonally active form of Vitamin D3, is a critical regulator of calcium homeostasis and cellular proliferation and differentiation.[1][2][3] Its pharmaceutical production is carefully controlled to ensure purity and minimize the presence of related substances. One such substance, designated as Calcitriol Impurity C in the European Pharmacopoeia, is chemically identified as the triazoline adduct of pre-Calcitriol, with the CAS number 86307-44-0.[4][5][6] This impurity is formed from a reaction involving pre-Calcitriol, a precursor in the synthesis of Calcitriol.[7] Given its structural relationship to the potent hormone Calcitriol, understanding the potential biological significance of Impurity C is of paramount importance for researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the probable biological significance of Calcitriol Impurity C based on the activities of structurally related compounds. It outlines the detailed experimental protocols necessary to empirically determine its biological activity and presents the established signaling pathways of Calcitriol for context.

Inferred Biological Significance and Quantitative Data of Related Compounds

The biological activity of various Calcitriol isomers and precursors is primarily determined by their binding affinity to the VDR. The table below summarizes the VDR binding affinities and transcriptional activities of Calcitriol and some of its related compounds, providing a basis for comparison.

CompoundCommon Name/TypeVDR Binding Affinity (Relative to Calcitriol)Transcriptional ActivityKey Characteristics
1α,25(OH)₂D₃Calcitriol100%HighEndogenous, high-affinity VDR agonist.[9]
pre-1α,25(OH)₂D₃pre-Calcitriol~1%Very LowPrecursor to Calcitriol, with significantly reduced VDR affinity.
5,6-trans-1α,25(OH)₂D₃5,6-trans-CalcitriolSignificantly Lower than CalcitriolLowIsomer with reduced VDR binding and biological activity.[10]
CalcipotriolCalcipotrieneComparable to CalcitriolHighSynthetic analog with high VDR affinity but lower calcemic activity in vivo.
Calcitriol Impurity C pre-Calcitriol PTAD Adduct Predicted to be Very Low (<1%) Predicted to be Negligible Bulky adduct likely prevents VDR binding.

Signaling Pathways of Calcitriol

Calcitriol exerts its biological effects through both genomic and non-genomic signaling pathways.[11][12][13]

1. Genomic Signaling Pathway

The classical genomic pathway involves the binding of Calcitriol to the nuclear Vitamin D Receptor (VDR).[14][15] This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR).[16][17] The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[18] This binding initiates the recruitment of co-activator or co-repressor proteins, leading to the modulation of gene transcription.[19] The transcribed mRNA is then translated into proteins that carry out the physiological effects of Calcitriol, such as regulating calcium transport and cell growth.[20]

Genomic_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol Calcitriol VDR VDR Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE on DNA VDR_RXR->VDRE Binds Gene Target Gene Transcription VDRE->Gene mRNA mRNA Gene->mRNA Protein Protein Synthesis (in Cytoplasm) mRNA->Protein Response Biological Response Protein->Response

Calcitriol Genomic Signaling Pathway

2. Non-Genomic Signaling Pathway

Calcitriol can also elicit rapid biological responses that do not involve gene transcription, known as non-genomic effects.[21][22][23] These actions are mediated by a membrane-associated VDR (mVDR) or other putative membrane receptors.[24] Binding of Calcitriol to these membrane receptors activates various intracellular signaling cascades, including those involving protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs).[23] This leads to rapid changes in intracellular calcium levels and other cellular processes.[21]

Non_Genomic_Signaling_Pathway cluster_signaling Intracellular Signaling Cascades Calcitriol Calcitriol MembraneReceptor Membrane VDR (mVDR) Calcitriol->MembraneReceptor Binds PKC PKC MembraneReceptor->PKC Activates PI3K PI3K MembraneReceptor->PI3K Activates MAPK MAPK MembraneReceptor->MAPK Activates Calcium Rapid Increase in Intracellular Ca²⁺ PKC->Calcium PI3K->Calcium MAPK->Calcium Response Rapid Cellular Response Calcium->Response

Calcitriol Non-Genomic Signaling Pathway

Experimental Protocols for Biological Characterization

To definitively determine the biological significance of Calcitriol Impurity C, a series of in vitro assays are required. The following are detailed protocols for key experiments.

Experimental Workflow

The characterization of a novel compound like Calcitriol Impurity C follows a logical progression from assessing its binding to the VDR to evaluating its functional effects on cells.

Experimental_Workflow cluster_results Data Analysis & Interpretation start Start: Calcitriol Impurity C binding_assay VDR Competitive Binding Assay start->binding_assay binding_affinity Determine VDR Binding Affinity (Ki) binding_assay->binding_affinity reporter_assay VDR Reporter Gene Assay functional_activity Quantify Agonist/ Antagonist Activity (EC₅₀/IC₅₀) reporter_assay->functional_activity proliferation_assay Cell Proliferation Assay cellular_effect Assess Effect on Cell Growth proliferation_assay->cellular_effect binding_affinity->reporter_assay conclusion Conclusion on Biological Significance binding_affinity->conclusion functional_activity->proliferation_assay functional_activity->conclusion cellular_effect->conclusion

Workflow for Characterizing Calcitriol Impurity C
Protocol 1: VDR Competitive Binding Assay

This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.[19][25]

Objective: To determine the inhibitory constant (Kᵢ) of Calcitriol Impurity C for the VDR.

Materials:

  • Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells (e.g., MCF-7).

  • Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated Calcitriol) at a concentration at or below its Kₔ.

  • Test Compound: Calcitriol Impurity C, serially diluted.

  • Unlabeled Ligand: High concentration of unlabeled Calcitriol for determining non-specific binding.

  • Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

  • Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters with a cell harvester.

  • Scintillation cocktail and counter.

Procedure:

  • Preparation: Prepare serial dilutions of Calcitriol Impurity C and control compounds (unlabeled Calcitriol) in assay buffer.

  • Reaction Setup: In microcentrifuge tubes, combine the VDR preparation, a fixed concentration of [³H]-Calcitriol, and varying concentrations of the test compound or controls. Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled Calcitriol).

  • Incubation: Incubate the reactions at 4°C for 18-24 hours to reach equilibrium.

  • Separation: Separate the bound from free radioligand using either HAP slurry (centrifuge and wash pellets) or a cell harvester to trap the receptor-ligand complexes on glass fiber filters.

  • Measurement: Add scintillation cocktail to the pellets or filters and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of Calcitriol Impurity C.

    • Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration of the impurity that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: VDR Reporter Gene Assay

This assay measures the functional ability of a compound to activate the VDR and initiate gene transcription.[26][27][28]

Objective: To determine if Calcitriol Impurity C is a VDR agonist or antagonist and to quantify its potency (EC₅₀) or inhibitory capacity (IC₅₀).

Materials:

  • Cell Line: A mammalian cell line (e.g., HEK293T, U2OS) stably transfected with two plasmids: one expressing the human VDR and the other containing a luciferase reporter gene under the control of a VDRE promoter.[29]

  • Cell Culture Medium: As recommended for the specific cell line, supplemented with fetal bovine serum (FBS).

  • Test Compound: Calcitriol Impurity C, serially diluted.

  • Reference Agonist: Calcitriol.

  • Luciferase Assay Reagent: Commercially available kit (e.g., Promega's Luciferase Assay System).

  • White, opaque 96-well microplates.

  • Luminometer.

Procedure:

  • Cell Seeding: Plate the reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Agonist Mode: Replace the medium with fresh medium containing serial dilutions of Calcitriol Impurity C or Calcitriol (positive control).

    • Antagonist Mode: Treat cells with a fixed, sub-maximal concentration (e.g., EC₈₀) of Calcitriol in combination with serial dilutions of Calcitriol Impurity C.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 18-24 hours.

  • Cell Lysis: Aspirate the medium and add passive lysis buffer to each well.

  • Measurement: Add the luciferase assay reagent to each well and measure the luminescence intensity using a plate luminometer.

  • Data Analysis:

    • Plot the relative luminescence units (RLU) against the log concentration of the test compound.

    • For Agonist Mode: Use non-linear regression to determine the EC₅₀ (concentration for 50% maximal activation) and Eₘₐₓ (maximal effect).

    • For Antagonist Mode: Determine the IC₅₀ (concentration for 50% inhibition of the agonist response).

Protocol 3: Cell Proliferation Assay

This assay assesses the effect of a compound on cell growth. Calcitriol is known to inhibit the proliferation of various cell types, including cancer cells.[30][31][32]

Objective: To determine the effect of Calcitriol Impurity C on the proliferation of a relevant cell line (e.g., a cancer cell line known to be responsive to Calcitriol, such as MCF-7 or LNCaP).

Materials:

  • Cell Line: e.g., MCF-7 (breast cancer), LNCaP (prostate cancer).

  • Cell Culture Medium and supplements.

  • Test Compound: Calcitriol Impurity C, serially diluted.

  • Positive Control: Calcitriol.

  • Proliferation Assay Reagent: e.g., MTT, XTT, WST-1, or a BrdU incorporation assay kit.[33][34]

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a low density and allow them to attach.

  • Compound Treatment: Add fresh medium containing serial dilutions of Calcitriol Impurity C or Calcitriol.

  • Incubation: Incubate for a period that allows for multiple cell divisions (e.g., 3-5 days).

  • Measurement:

    • For MTT/XTT/WST-1 assays: Add the reagent to each well and incubate for the recommended time. Measure the absorbance at the appropriate wavelength. The absorbance is proportional to the number of viable cells.

    • For BrdU assay: Add BrdU to the wells for the final few hours of incubation. Then, fix the cells and follow the manufacturer's protocol for immunodetection of incorporated BrdU.

  • Data Analysis:

    • Plot the absorbance (or other readout) against the log concentration of the test compound.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) for Calcitriol Impurity C and compare it to that of Calcitriol.

Conclusion

While direct experimental evidence for the biological significance of Calcitriol Impurity C is currently lacking, its chemical structure as a bulky adduct of the low-affinity pre-Calcitriol strongly suggests that it possesses minimal to no activity at the Vitamin D Receptor. Consequently, it is unlikely to have significant physiological or pharmacological effects, either beneficial or adverse. However, this remains a well-founded hypothesis until empirically verified. The experimental protocols detailed in this guide provide a robust framework for the definitive characterization of Calcitriol Impurity C's VDR binding affinity, its functional activity as a potential VDR agonist or antagonist, and its impact on cell proliferation. Such studies are essential to fully understand the impurity profile of pharmaceutical Calcitriol and ensure its safety and efficacy.

References

In-depth Technical Guide: Initial Investigation of the Pre-Calcitriol PTAD Adduct

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive initial investigation into the formation, characterization, and potential biological relevance of the adduct formed between pre-Calcitriol (previtamin D3) and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). Previtamin D3 is a crucial intermediate in the biosynthesis of Calcitriol, the hormonally active form of vitamin D3. The reaction with PTAD, a potent dienophile, targets the conjugated diene system of previtamin D3, yielding a stable Diels-Alder adduct. This document outlines the chemical basis of this reaction, provides detailed experimental protocols for its analytical-scale synthesis, presents available physicochemical data, and discusses the current understanding of its biological significance, or lack thereof. The information is intended to serve as a foundational resource for researchers interested in the chemistry of vitamin D precursors and their derivatives.

Introduction

Calcitriol, or 1α,25-dihydroxyvitamin D3, is a steroid hormone essential for regulating calcium and phosphate (B84403) homeostasis, and it also plays significant roles in immune function, cell proliferation, and differentiation.[1][2] Its synthesis in the skin is initiated by the UV-B induced conversion of 7-dehydrocholesterol (B119134) to previtamin D3.[3][4] This intermediate, possessing a conjugated cis-diene system, is thermally unstable and isomerizes to vitamin D3 (cholecalciferol).[3]

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a highly reactive dienophile known to participate in rapid Diels-Alder reactions with conjugated dienes.[5] The reaction between vitamin D metabolites and PTAD has been extensively utilized in analytical chemistry to enhance the sensitivity and selectivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for their quantification in biological matrices.[5][6]

This guide focuses on the specific adduct formed from the reaction of pre-Calcitriol (previtamin D3) with PTAD. While primarily known as an analytical derivative, a thorough understanding of its formation and properties is valuable for researchers in vitamin D chemistry and related fields.

Chemical Structures and Reaction

The core reaction is a [4+2] cycloaddition, a Diels-Alder reaction, between the s-cis diene of previtamin D3 and the N=N double bond of PTAD.

Previtamin D3 (pre-Calcitriol) is a seco-steroid, meaning one of the rings of the steroid nucleus (the B-ring) is opened. This structure contains a conjugated triene system, with a key s-cis diene conformation that is reactive towards dienophiles.[3][7]

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a potent dienophile due to the electron-withdrawing nature of the carbonyl groups adjacent to the azo group.

The reaction proceeds rapidly to form the previtamin D3-PTAD adduct. It is important to note that the reaction of PTAD with the diene can occur from either the α- or β-face of the molecule, potentially leading to the formation of diastereomers (epimers at the newly formed stereocenters).[8]

Experimental Protocols

The following protocols are adapted from methods used for the analytical derivatization of vitamin D metabolites. A preparative scale synthesis for the isolation of the pure adduct would require significant optimization of reaction conditions and purification procedures (e.g., column chromatography).

Analytical Scale Synthesis of pre-Calcitriol PTAD Adduct for LC-MS/MS Analysis

This protocol is designed for the derivatization of previtamin D3 in a sample matrix prior to instrumental analysis.

Materials:

  • Previtamin D3 standard or sample extract

  • 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Anhydrous acetonitrile (B52724) or ethyl acetate (B1210297)

  • Vortex mixer

  • Nitrogen evaporator (optional)

  • LC-MS grade solvents for reconstitution

Procedure:

  • Sample Preparation: The sample containing previtamin D3 should be dried to remove any water, which can react with PTAD. This is typically done by evaporation under a stream of nitrogen.

  • Derivatization:

    • Prepare a fresh solution of PTAD in anhydrous acetonitrile or ethyl acetate at a concentration ranging from 0.1 to 1.0 mg/mL.[7][9]

    • Add an aliquot of the PTAD solution to the dried sample. The molar ratio of PTAD to the estimated amount of previtamin D3 should be in large excess to ensure complete reaction.

    • Vortex the mixture thoroughly for 1-2 minutes.

  • Reaction:

    • Allow the reaction to proceed at room temperature for a period ranging from 30 minutes to 1 hour.[7][9] Some protocols suggest longer reaction times or slightly elevated temperatures (e.g., 60°C for 10 minutes) to ensure completion.[10]

  • Quenching (optional but recommended):

    • To remove excess, highly reactive PTAD, a small amount of water or a primary/secondary amine can be added to the reaction mixture.

  • Final Preparation for Analysis:

    • The reaction mixture can be evaporated to dryness under nitrogen.

    • The residue is then reconstituted in a suitable solvent for LC-MS/MS analysis, typically a mixture of mobile phase components (e.g., methanol/water with formic acid).[7]

Data Presentation

Quantitative data for the isolated and purified pre-Calcitriol PTAD adduct is scarce in the literature, as the primary focus has been on its use in analytical methods. The following tables summarize the types of data that are typically generated.

Parameter Value Reference
Molecular Formula C35H49N3O5PubChem CID: 71314478
Molecular Weight 591.8 g/mol PubChem CID: 71314478
Reaction Yield >99% (in analytical derivatization)[6]

Table 1: Physicochemical Properties of the Pre-Calcitriol PTAD Adduct

Technique Observed Ions (m/z) Interpretation Reference
LC-MS/MS (ESI+) [M+H]+, [M+Na]+, [M+K]+Protonated and adducted molecular ions[11]
LC-MS/MS (ESI+) Characteristic fragment at m/z 298Common fragment for PTAD adducts of vitamin D metabolites[7][12]
LC-MS/MS (ESI+) Fragment at m/z 314 for 1,25-(OH)2D3-PTADDiagnostic fragment containing the PTAD moiety[6][12]

Table 2: Mass Spectrometry Data for Vitamin D-PTAD Adducts

Note: Specific fragmentation patterns for the previtamin D3-PTAD adduct would need to be determined experimentally but are expected to be similar to other vitamin D analogs.

Signaling Pathways and Biological Activity

Currently, there is no scientific literature available that describes any biological activity or engagement in signaling pathways for the pre-Calcitriol PTAD adduct. Its formation via a Diels-Alder reaction with a synthetic reagent fundamentally alters the structure of the parent previtamin D3 molecule, particularly the conjugated diene system which is crucial for its conversion to vitamin D3.

The addition of the bulky phenyl-triazolinedione moiety would likely prevent the adduct from being recognized by the enzymatic machinery involved in vitamin D metabolism or from binding to the vitamin D receptor (VDR). Studies on other vitamin D3 derivatives with significant modifications have shown a loss of biological activity.[13] Therefore, the pre-Calcitriol PTAD adduct is currently considered a synthetic derivative for analytical purposes and is not expected to be biologically active in the context of vitamin D signaling.

Mandatory Visualizations

Calcitriol Biosynthesis Pathway

Calcitriol Biosynthesis 7-Dehydrocholesterol 7-Dehydrocholesterol Previtamin_D3 Previtamin D3 (pre-Calcitriol) 7-Dehydrocholesterol->Previtamin_D3 UV-B Light (Skin) Vitamin_D3 Vitamin D3 (Cholecalciferol) Previtamin_D3->Vitamin_D3 Thermal Isomerization (Skin) Calcifediol 25-hydroxyvitamin D3 (Calcifediol) Vitamin_D3->Calcifediol 25-hydroxylase (Liver) Calcitriol 1,25-dihydroxyvitamin D3 (Calcitriol) Calcifediol->Calcitriol 1α-hydroxylase (Kidney)

Caption: Biosynthetic pathway of Calcitriol from 7-dehydrocholesterol.

Diels-Alder Reaction Workflow

Diels_Alder_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_analysis Analysis Previtamin_D3 Previtamin D3 (in sample) Mixing Mix and Vortex Previtamin_D3->Mixing PTAD 4-Phenyl-1,2,4-triazoline-3,5-dione (in solution) PTAD->Mixing Incubation Incubate at Room Temperature Mixing->Incubation Adduct Previtamin D3-PTAD Adduct Incubation->Adduct Analysis_Prep Reconstitute in appropriate solvent Adduct->Analysis_Prep LC_MS LC-MS/MS Analysis Analysis_Prep->LC_MS

Caption: Experimental workflow for the formation of the Previtamin D3-PTAD adduct.

Logical Relationship of Components

Logical_Relationship Previtamin_D3 Previtamin D3 Diels_Alder Diels-Alder Reaction Previtamin_D3->Diels_Alder PTAD PTAD PTAD->Diels_Alder Adduct Pre-Calcitriol PTAD Adduct Diels_Alder->Adduct Analytical_Derivative Analytical Derivative Adduct->Analytical_Derivative is a Biological_Activity Known Biological Activity Adduct->Biological_Activity has no known

Caption: Logical relationship between Previtamin D3, PTAD, and the resulting adduct.

Conclusion

The pre-Calcitriol PTAD adduct is a readily formed Diels-Alder product resulting from the reaction of previtamin D3 with 4-phenyl-1,2,4-triazoline-3,5-dione. While this reaction is a cornerstone for the sensitive analytical quantification of vitamin D metabolites, the resulting adduct itself is not known to possess biological activity. The significant structural modification imposed by the PTAD moiety likely abrogates any interaction with the biological machinery of the vitamin D endocrine system. This technical guide provides the fundamental chemical and procedural information for researchers working with this compound, highlighting its utility in analytical chemistry while also noting the current absence of evidence for a role in biological signaling. Further research could focus on the preparative synthesis and detailed spectroscopic characterization of this adduct to more fully elucidate its chemical properties.

References

Basic research on the triazoline adduct of pre-calcitriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The triazoline adduct of pre-calcitriol, scientifically identified as the Diels-Alder cycloaddition product of pre-calcitriol and a triazolinedione reagent, is a significant molecule primarily utilized in the analytical chemistry of vitamin D metabolites. This guide provides a comprehensive overview of its formation, characterization, and application. While the adduct is crucial for enhancing detection sensitivity in analytical methods, public domain data regarding its specific biological activity and involvement in signaling pathways is currently unavailable. The information presented herein is compiled from existing analytical literature, focusing on the adduct's role as a derivatizing agent.

Introduction

The triazoline adduct of pre-calcitriol, also known by synonyms such as pre-Calcitriol PTAD Adduct and Calcitriol (B1668218) EP Impurity C , is formed through a [4+2] cycloaddition reaction, a type of Diels-Alder reaction. This reaction occurs between the conjugated diene system of pre-calcitriol (the 6,7-cis isomer of calcitriol) and a highly reactive dienophile, most commonly 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). The formation of this stable adduct is a cornerstone of sensitive analytical methods for quantifying calcitriol and other vitamin D metabolites in biological matrices. The derivatization significantly improves ionization efficiency and chromatographic behavior, enabling detection at picomolar concentrations by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Chemical Properties and Data

Quantitative data for the isolated and purified pre-calcitriol triazoline adduct is sparse in publicly accessible literature. Most available information pertains to its use in analytical derivatization rather than its properties as a pure, isolated compound. The data that can be reliably cited is summarized below.

PropertyValueSource
Synonyms pre-Calcitriol PTAD Adduct, Calcitriol EP Impurity CCommercial Suppliers
CAS Number 86307-44-0Commercial Suppliers
Molecular Formula C₃₅H₄₉N₃O₅Commercial Suppliers
Molecular Weight 591.78 g/mol Commercial Suppliers

Note: Detailed characterization data such as nuclear magnetic resonance (NMR) spectra, mass spectrometry fragmentation patterns beyond confirmation of mass, and specific synthesis yields for the isolated compound are not sufficiently available in the reviewed literature to be presented here.

Synthesis and Experimental Protocols

The synthesis of the triazoline adduct of pre-calcitriol is primarily performed in situ as a derivatization step for analytical quantification. A preparative synthesis for the isolation of the pure compound is not well-documented in readily available scientific papers. However, a general protocol for the analytical derivatization can be adapted from methodologies focused on vitamin D metabolite profiling.

General Experimental Protocol for Analytical Derivatization

This protocol is based on the methods described for the derivatization of vitamin D metabolites for LC-MS/MS analysis, such as the one detailed by Aronov et al. (2008).

Objective: To convert pre-calcitriol in a sample to its PTAD adduct to enhance detection sensitivity.

Materials:

  • Sample containing calcitriol (e.g., extracted from serum or a standard solution).

  • 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution (e.g., 0.1 g/L in anhydrous ethyl acetate (B1210297) or acetonitrile).

  • Anhydrous solvent (ethyl acetate or acetonitrile).

  • Vortex mixer.

  • Nitrogen evaporator (optional).

Procedure:

  • Sample Preparation: The biological sample containing calcitriol must first be extracted to isolate the lipophilic vitamin D metabolites. This typically involves liquid-liquid extraction or solid-phase extraction (SPE).

  • Solvent Evaporation: The solvent from the extracted sample is evaporated to dryness, often under a stream of nitrogen.

  • Reconstitution: The dried extract is reconstituted in a small volume of anhydrous solvent like ethyl acetate.

  • Derivatization Reaction: An excess of the PTAD solution is added to the reconstituted sample. The reaction vial is sealed and vortexed.

  • Incubation: The reaction is allowed to proceed at room temperature. Reaction times can vary, but are often in the range of 30 minutes to 2 hours to ensure complete derivatization.

  • Reaction Quenching/Final Preparation: The reaction mixture is typically dried down again and reconstituted in the mobile phase for LC-MS/MS analysis.

Note: This protocol is for analytical purposes. A preparative synthesis would require significant modification, including starting with purified pre-calcitriol, stoichiometric control of reagents, a detailed workup and purification procedure (e.g., column chromatography), and spectroscopic characterization to confirm the structure and purity of the isolated adduct. Such a detailed preparative protocol is not available in the reviewed literature.

Visualizations: Reaction and Workflow

Diels-Alder Reaction Pathway

The core of the adduct's formation is the Diels-Alder reaction. Pre-calcitriol, which exists in equilibrium with calcitriol, possesses a conjugated diene system that readily reacts with the dienophile PTAD.

G reactant reactant product product PreCalcitriol Pre-Calcitriol (s-cis conjugated diene) Plus + PTAD 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD - Dienophile) Adduct Triazoline Adduct of Pre-Calcitriol ([4+2] Cycloaddition Product) Plus->Adduct Diels-Alder Reaction (Room Temperature)

Caption: Diels-Alder reaction forming the triazoline adduct.

Analytical Derivatization Workflow

The following diagram illustrates the typical workflow for preparing a biological sample for analysis using PTAD derivatization.

G start_end start_end process process analysis analysis A Biological Sample (e.g., Serum) B Extraction (LLE or SPE) A->B C Evaporation to Dryness B->C D Derivatization with PTAD C->D E LC-MS/MS Analysis D->E

Caption: Workflow for PTAD derivatization in bioanalysis.

Biological Activity and Signaling Pathways

A thorough review of scientific literature reveals no specific studies on the biological activity of the isolated triazoline adduct of pre-calcitriol . The derivatization process, which adds a bulky phenyl-triazolinedione moiety to the vitamin D structure, is expected to significantly alter its ability to bind to the vitamin D receptor (VDR). The primary role of calcitriol is to act as a ligand for the VDR, which then regulates gene transcription. It is highly probable that the adduct is biologically inactive in this context.

Consequently, there is no information available on any signaling pathways modulated by the pre-calcitriol triazoline adduct. Research has focused on the biological effects of calcitriol and its synthetic analogs designed to have therapeutic effects, not on analytical derivatives.

Conclusion

The triazoline adduct of pre-calcitriol is a chemically important molecule that enables the highly sensitive quantification of vitamin D metabolites. Its formation via a Diels-Alder reaction with PTAD is a well-established derivatization technique in analytical laboratories. However, there is a significant gap in the literature regarding its properties as an isolated compound and its biological activity. For researchers in drug development, the adduct should be considered an analytical tool or a potential impurity in calcitriol synthesis, rather than a biologically active analog. Further research would be required to isolate the adduct in sufficient quantities and perform the necessary biological assays to definitively characterize its effects, if any, on cellular pathways.

References

Methodological & Application

Application Note: HPLC Method for the Determination of Calcitriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Calcitriol Impurity C, a known process-related impurity and potential degradant of Calcitriol. The method is based on established principles of reversed-phase chromatography and is designed to be stability-indicating, ensuring separation of the impurity from the active pharmaceutical ingredient (API) and other related substances.

Introduction

Calcitriol, the hormonally active form of vitamin D, is a critical medication for managing conditions related to calcium deficiency and bone metabolism. During its synthesis and storage, impurities can arise, which may affect the safety and efficacy of the final drug product. Calcitriol Impurity C, chemically known as the triazoline adduct of pre-calcitriol, is a significant impurity that requires careful monitoring.[][2] This document provides a detailed protocol for its determination using HPLC, based on methodologies adapted from the United States Pharmacopeia (USP) and other published stability-indicating methods.[3][4]

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the HPLC analysis of Calcitriol Impurity C.

Materials and Reagents
  • Calcitriol Reference Standard (RS)

  • Calcitriol Impurity C Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Tris(hydroxymethyl)aminomethane

  • Phosphoric acid

  • Water (HPLC grade)

  • Diluent: Acetonitrile and Water (50:50, v/v)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A filtered and degassed mixture of Acetonitrile and Tris buffer solution (55:45, v/v). The Tris buffer is prepared by dissolving 1.0 g of tris(hydroxymethyl)aminomethane in 900 mL of water, adjusting the pH to 7.0-7.5 with phosphoric acid, and diluting to 1000 mL with water.[3]
Flow Rate 1.0 mL/min
Column Temperature 40°C[3]
Detection Wavelength 230 nm[3]
Injection Volume 50 µL
Run Time Approximately 30 minutes
Preparation of Solutions

Standard Solution: Accurately weigh and dissolve an appropriate amount of Calcitriol Impurity C Reference Standard in the diluent to obtain a final concentration of approximately 1.0 µg/mL.

Sample Solution: Accurately weigh and dissolve a suitable amount of the Calcitriol sample in the diluent to achieve an expected final concentration of the API of about 100 µg/mL.

System Suitability Solution: Prepare a solution containing both Calcitriol (approximately 100 µg/mL) and Calcitriol Impurity C (approximately 1.0 µg/mL) in the diluent.

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

ParameterRequirement
Resolution The resolution between the Calcitriol peak and the Calcitriol Impurity C peak should be not less than 2.0.
Tailing Factor The tailing factor for the Calcitriol Impurity C peak should not be more than 2.0.
Relative Standard Deviation (RSD) The RSD for replicate injections of the Standard Solution should not be more than 5.0%.

Data Presentation

The following table summarizes the expected retention times and acceptance criteria for the analysis.

CompoundApproximate Retention Time (min)Acceptance Criteria
Calcitriol10.0-
Calcitriol Impurity CRelative Retention Time of ~1.5Not more than 0.25% of the total peak area.[4]
Any other individual unspecified impurity-Not more than 0.10% of the total peak area.
Total Impurities-Not more than 1.0% of the total peak area.[3]

Experimental Workflow

The following diagram illustrates the key steps in the analytical procedure.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Prepare Mobile Phase F System Equilibration A->F B Prepare Diluent C Prepare Standard Solution (Impurity C) B->C D Prepare Sample Solution (Calcitriol) B->D E Prepare System Suitability Solution (API + Impurity C) C->E D->E G Inject System Suitability Solution E->G F->G H Verify System Suitability Criteria G->H I Inject Standard and Sample Solutions H->I Proceed if criteria met J Integrate Chromatograms I->J K Calculate Impurity Content (%) J->K L Generate Report K->L

Caption: Workflow for the HPLC determination of Calcitriol Impurity C.

Forced Degradation Studies

To ensure the stability-indicating nature of this method, forced degradation studies should be performed on the Calcitriol API.[5][6] The sample should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The stressed samples should then be analyzed using this HPLC method to confirm that any degradation products are well-separated from the Calcitriol and Calcitriol Impurity C peaks. A degradation of 5-20% is generally recommended to demonstrate the method's specificity.[6]

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative determination of Calcitriol Impurity C in bulk drug substances. The method is specific, and its stability-indicating nature can be confirmed through forced degradation studies, making it suitable for quality control and regulatory purposes in the pharmaceutical industry.

References

Application Note: High-Sensitivity LC-MS/MS Analysis of Calcitriol and Its Impurities in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcitriol, the biologically active form of vitamin D, is a critical hormone for regulating calcium and phosphorus homeostasis. It is widely used in the treatment of hypocalcemia, secondary hyperparathyroidism in patients with chronic kidney disease, and osteoporosis. Due to its high potency and narrow therapeutic window, the accurate quantification of Calcitriol and the diligent monitoring of its impurities in pharmaceutical preparations are paramount to ensure safety and efficacy. This application note presents a detailed and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of Calcitriol and its key impurities.

The inherent challenges in analyzing Calcitriol include its low circulating concentrations in biological matrices and its susceptibility to degradation. LC-MS/MS offers the requisite sensitivity and selectivity for this purpose. This protocol outlines a comprehensive workflow, from sample preparation to data acquisition and analysis, providing a reliable tool for quality control and stability studies of Calcitriol-containing drug products.

Experimental Protocols

Materials and Reagents
  • Standards: Calcitriol, trans-Calcitriol (Impurity A), 1β-Calcitriol (Impurity B), and Calcitriol-d6 (internal standard, IS) reference standards.

  • Solvents: LC-MS grade acetonitrile (B52724), methanol, and water.

  • Reagents: LC-MS grade formic acid and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) for derivatization.

  • Sample Matrix: Placebo formulation or a suitable surrogate matrix.

Sample Preparation

A supported liquid extraction (SLE) or solid-phase extraction (SPE) protocol is recommended for efficient sample cleanup and concentration.

Supported Liquid Extraction (SLE) Protocol:

  • Accurately weigh and dissolve the pharmaceutical formulation (e.g., capsule contents, oral solution) in a suitable solvent like methanol.

  • Spike the sample with the internal standard (Calcitriol-d6) solution.

  • Load the sample onto an SLE+ cartridge.

  • Allow the sample to absorb for 5-10 minutes.

  • Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Derivatization (Optional but Recommended for High Sensitivity):

To enhance ionization efficiency and achieve lower detection limits, derivatization with PTAD can be performed.

  • After evaporation, add a solution of PTAD in acetonitrile to the dried extract.

  • Incubate at room temperature for 30-60 minutes.

  • Evaporate the solvent and reconstitute the sample in the mobile phase.[1]

LC-MS/MS Conditions

Liquid Chromatography:

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry:

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Key Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., precursor and product ions, collision energy) by infusing individual standard solutions.

Data Presentation

The quantitative performance of the LC-MS/MS method for Calcitriol is summarized in the tables below. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: MRM Transitions for Calcitriol and its Impurities (with PTAD derivatization)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Calcitriol-PTAD574.4314.218
trans-Calcitriol-PTAD574.4314.218
1β-Calcitriol-PTAD574.4314.218
Calcitriol-d6-PTAD (IS)580.4314.218

Table 2: Method Validation Parameters for Calcitriol Quantification

ParameterResult
Linearity Range5 - 200 pg/mL[2]
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)5 pg/mL[2]
Limit of Detection (LOD)2 pg/mL
Accuracy (% Recovery)89.9 – 115.5 %[3]
Precision (%RSD)< 15%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of Calcitriol and its impurities.

experimental_workflow sample Pharmaceutical Formulation preparation Sample Preparation (e.g., SLE/SPE) sample->preparation derivatization Derivatization (optional, with PTAD) preparation->derivatization lc_separation LC Separation (Reversed-Phase) derivatization->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for Calcitriol analysis.

Calcitriol Signaling Pathway

Calcitriol exerts its biological effects primarily through the nuclear vitamin D receptor (VDR). The simplified signaling pathway is depicted below.

calcitriol_signaling cluster_cell Target Cell cluster_nucleus Nucleus Calcitriol Calcitriol VDR VDR Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Binds Gene Target Gene VDRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Biological Response Protein->Response

Caption: Simplified Calcitriol signaling pathway.

Discussion

The presented LC-MS/MS method provides a highly sensitive and specific approach for the analysis of Calcitriol and its impurities. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. Derivatization with PTAD significantly improves the ionization of Calcitriol, leading to lower detection limits, which is particularly beneficial for low-dosage formulations.

Common impurities that should be monitored include stereoisomers like trans-Calcitriol and 1β-Calcitriol, which can form during synthesis or through degradation. Pharmacopeias also list other potential impurities, such as the triazoline adduct of pre-calcitriol, which is a process-related impurity. The chromatographic conditions should be optimized to ensure adequate separation of these closely related compounds from the main Calcitriol peak.

Conclusion

This application note details a robust and reliable LC-MS/MS protocol for the quantitative analysis of Calcitriol and its impurities in pharmaceutical products. The method is sensitive, specific, and suitable for routine quality control, stability testing, and formulation development. The provided workflows and diagrams offer a clear guide for researchers and analysts in the pharmaceutical industry.

References

Development of a Stability-Indicating HPLC Method for the Quantification of Calcitriol in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcitriol (B1668218), the biologically active form of vitamin D, is a critical hormone for regulating calcium and phosphate (B84403) metabolism.[1][2][3] Due to its therapeutic importance, ensuring the stability and quality of Calcitriol in pharmaceutical formulations is paramount. Calcitriol is known to be sensitive to light, which can lead to degradation and loss of potency.[4] Therefore, a validated stability-indicating analytical method is crucial for accurately quantifying the drug substance and its degradation products.

This application note details the development and validation of a simple, precise, and accurate stability-indicating high-performance liquid chromatography (HPLC) method for the determination of Calcitriol in bulk drug and pharmaceutical dosage forms. The method is designed to separate Calcitriol from its potential degradation products generated under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

Materials and Reagents
  • Calcitriol Reference Standard

  • HPLC grade Methanol

  • HPLC grade Acetonitrile

  • HPLC grade Water

  • Analytical grade Hydrochloric Acid (HCl)

  • Analytical grade Sodium Hydroxide (NaOH)

  • Analytical grade Hydrogen Peroxide (H₂O₂)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (97:3, v/v)[5][6]
Flow Rate 1.2 mL/min[5][6]
Detection Wavelength 264 nm[5][7]
Injection Volume 20 µL
Column Temperature Ambient (25 °C)
Run Time 15 minutes
Preparation of Solutions

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Calcitriol reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Protect this solution from light.

Working Standard Solutions (1-10 µg/mL): Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 1 to 10 µg/mL.

Sample Preparation (from Capsules): For a capsule formulation, the contents of not fewer than 20 capsules should be pooled. An amount of the capsule contents equivalent to a target concentration of Calcitriol is to be accurately weighed and transferred to a suitable volumetric flask. The sample is then diluted with the mobile phase, sonicated for 15 minutes to ensure complete dissolution, and filtered through a 0.45 µm nylon filter before injection.[8]

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Workflow for Forced Degradation Studies:

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Calcitriol Solution (100 µg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C, 2h) start->acid base Base Hydrolysis (0.1N NaOH, 60°C, 2h) start->base oxidation Oxidative Degradation (3% H₂O₂, RT, 24h) start->oxidation thermal Thermal Degradation (80°C, 48h) start->thermal photolytic Photolytic Degradation (UV light, 24h) start->photolytic neutralize Neutralization (for Acid/Base) acid->neutralize base->neutralize hplc HPLC Analysis oxidation->hplc thermal->hplc photolytic->hplc neutralize->hplc data Data Evaluation hplc->data

Caption: Workflow for forced degradation of Calcitriol.

Protocols for Forced Degradation:

  • Acid Hydrolysis: To 1 mL of Calcitriol stock solution, add 1 mL of 0.1N HCl. Keep the solution at 60°C for 2 hours. After cooling, neutralize the solution with 0.1N NaOH and dilute with the mobile phase to a final concentration of 10 µg/mL.

  • Base Hydrolysis: To 1 mL of Calcitriol stock solution, add 1 mL of 0.1N NaOH. Keep the solution at 60°C for 2 hours. After cooling, neutralize the solution with 0.1N HCl and dilute with the mobile phase to a final concentration of 10 µg/mL.

  • Oxidative Degradation: To 1 mL of Calcitriol stock solution, add 1 mL of 3% H₂O₂. Store the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase to a final concentration of 10 µg/mL.

  • Thermal Degradation: Keep the Calcitriol stock solution in a hot air oven at 80°C for 48 hours. After cooling, dilute with the mobile phase to a final concentration of 10 µg/mL.

  • Photolytic Degradation: Expose the Calcitriol stock solution to UV light (254 nm) in a photostability chamber for 24 hours. Dilute with the mobile phase to a final concentration of 10 µg/mL.

Results and Discussion

Method Development and Optimization

The chromatographic conditions were optimized to achieve a good resolution and symmetrical peak shape for Calcitriol. A mobile phase composition of Methanol:Water (97:3, v/v) provided a satisfactory retention time of approximately 4.8 minutes with good peak symmetry.[11] The detection wavelength of 264 nm was selected based on the UV spectrum of Calcitriol, which shows a maximum absorbance at this wavelength.[5]

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines for linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Summary of Validation Parameters:

Validation ParameterResultAcceptance Criteria
Linearity (µg/mL) 1 - 10R² ≥ 0.999
Correlation Coefficient (R²) 0.9995-
Precision (%RSD)
- Intraday< 1.0%%RSD ≤ 2.0%
- Interday< 1.5%%RSD ≤ 2.0%
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
LOD (µg/mL) 0.05-
LOQ (µg/mL) 0.15-
Specificity No interference from degradantsPeak purity > 990
Forced Degradation Study Results

The results of the forced degradation studies demonstrated the stability-indicating nature of the HPLC method. Calcitriol was found to be significantly degraded under acidic, basic, oxidative, and photolytic conditions. The degradation products were well-resolved from the parent Calcitriol peak, indicating the specificity of the method.

Summary of Forced Degradation Results:

Stress Condition% Degradation of CalcitriolNumber of Degradation Peaks
Acid Hydrolysis (0.1N HCl) 15.2%2
Base Hydrolysis (0.1N NaOH) 12.8%1
Oxidative (3% H₂O₂) 18.5%3
Thermal (80°C) 8.1%1
Photolytic (UV light) 22.4%2

Degradation Pathway of Calcitriol:

The primary degradation pathways for Calcitriol involve isomerization and oxidation. Under acidic and basic conditions, hydrolysis can occur, while oxidative stress leads to the formation of various oxidized derivatives. Photodegradation is a significant pathway due to the conjugated triene system in the molecule.

Calcitriol Degradation Pathway cluster_pathway Simplified Degradation Pathways calcitriol Calcitriol acid_deg Acid Degradants calcitriol->acid_deg Acid Hydrolysis base_deg Base Degradants calcitriol->base_deg Base Hydrolysis oxi_deg Oxidative Degradants calcitriol->oxi_deg Oxidation photo_deg Photodegradation Products calcitriol->photo_deg Photolysis

Caption: Simplified degradation pathways of Calcitriol.

Conclusion

The developed and validated stability-indicating HPLC method is simple, rapid, accurate, and precise for the quantification of Calcitriol in bulk and pharmaceutical dosage forms. The method effectively separates Calcitriol from its degradation products, making it suitable for routine quality control and stability studies. The forced degradation studies confirmed the stability-indicating nature of the method and provided insights into the degradation profile of Calcitriol under various stress conditions.

References

Application Notes and Protocols for the Synthesis of Calcitriol Impurity C Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the hormonally active form of vitamin D3, is a critical pharmaceutical agent for treating conditions related to calcium deficiency and bone disorders. During its synthesis and storage, various impurities can form, which require careful monitoring and control to ensure the safety and efficacy of the final drug product. Calcitriol Impurity C, also known as the triazoline adduct of pre-calcitriol, is a significant process-related impurity. The availability of a well-characterized reference standard for Calcitriol Impurity C is essential for analytical method development, validation, and routine quality control of Calcitriol active pharmaceutical ingredient (API) and formulated products.

These application notes provide a detailed protocol for the synthesis, purification, and characterization of Calcitriol Impurity C as a reference standard. The synthesis involves a two-step process starting from commercially available Calcitriol: (1) thermal isomerization of Calcitriol to its pre-isomer, pre-Calcitriol, followed by (2) a Diels-Alder reaction of pre-Calcitriol with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).

Chemical Structures

CompoundStructure
Calcitriol
pre-Calcitriol
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
Calcitriol Impurity C

Synthesis Pathway

The synthesis of Calcitriol Impurity C is achieved through a sequential isomerization and cycloaddition reaction.

Synthesis_Pathway Calcitriol Calcitriol pre_Calcitriol pre-Calcitriol Calcitriol->pre_Calcitriol Thermal Isomerization (Heat, Inert Solvent) Impurity_C Calcitriol Impurity C pre_Calcitriol->Impurity_C Diels-Alder Reaction (Room Temperature) PTAD 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) PTAD->Impurity_C

Caption: Synthetic pathway for Calcitriol Impurity C.

Experimental Protocol

Materials and Equipment
  • Calcitriol (USP reference standard or equivalent)

  • 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD, ≥98%)

  • Acetonitrile (B52724) (HPLC grade, anhydrous)

  • Ethyl acetate (B1210297) (ACS grade)

  • Hexane (ACS grade)

  • Deionized water

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

  • Analytical High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Nitrogen gas line

Step 1: Thermal Isomerization of Calcitriol to pre-Calcitriol
  • Preparation: In a round-bottom flask, dissolve Calcitriol in anhydrous acetonitrile to a concentration of 1 mg/mL. Protect the solution from light by wrapping the flask in aluminum foil.

  • Isomerization: Heat the solution at 80°C under a nitrogen atmosphere for 30-45 minutes. The formation of pre-Calcitriol can be monitored by analytical HPLC. The equilibrium between Calcitriol and pre-Calcitriol is temperature-dependent.

  • Monitoring: At 15-minute intervals, withdraw a small aliquot, dilute with mobile phase, and inject onto an analytical HPLC system. The retention time for pre-Calcitriol is typically slightly shorter than that of Calcitriol. The reaction is considered complete when the ratio of pre-Calcitriol to Calcitriol is maximized.

  • Cooling: Once the desired conversion is achieved, cool the reaction mixture to room temperature. The resulting solution containing a mixture of Calcitriol and pre-Calcitriol is used directly in the next step.

Step 2: Diels-Alder Reaction to form Calcitriol Impurity C
  • Reagent Preparation: Prepare a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in anhydrous acetonitrile at a concentration of 1 mg/mL.

  • Reaction: To the cooled solution of pre-Calcitriol from Step 1, add the PTAD solution dropwise with stirring at room temperature. A slight molar excess of PTAD relative to the estimated amount of pre-Calcitriol is recommended. The reaction is rapid and is typically complete within 1 hour.

  • Quenching: Quench the reaction by adding a small amount of deionized water (approximately 5% of the total reaction volume) to consume any unreacted PTAD.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

Step 3: Purification of Calcitriol Impurity C
  • Extraction: Redissolve the residue in ethyl acetate and wash with deionized water to remove any water-soluble byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Preparative HPLC: Purify the crude product by preparative HPLC using a C18 column. A typical mobile phase is a gradient of acetonitrile and water.

    • Column: C18, 10 µm, 250 x 21.2 mm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 60% B, increase to 95% B over 30 minutes.

    • Flow Rate: 20 mL/min

    • Detection: UV at 254 nm

  • Fraction Collection: Collect the fractions corresponding to the main peak of Calcitriol Impurity C.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain Calcitriol Impurity C as a white to off-white solid. Dry the product under high vacuum.

Characterization and Data

The synthesized Calcitriol Impurity C reference standard should be characterized to confirm its identity and purity.

Quantitative Data Summary
ParameterResultMethod
Appearance White to Off-White SolidVisual Inspection
Purity [1]>98%HPLC
Molecular Formula [1]C35H49N3O5-
Molecular Weight [1]591.78 g/mol -
CAS Number [1]86307-44-0-
Analytical Methods

HPLC Purity Determination:

  • Column: C18, 5 µm, 250 x 4.6 mm

  • Mobile Phase: Acetonitrile and Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Expected [M+H]⁺: m/z 592.37

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectra are expected to be complex due to the presence of multiple stereoisomers. Key signals confirming the formation of the PTAD adduct would include aromatic protons from the phenyl group and the disappearance of the characteristic diene protons of pre-Calcitriol.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start: Dissolve Calcitriol in Acetonitrile isomerize Thermal Isomerization (80°C, 30-45 min) start->isomerize add_ptad Add PTAD Solution (Room Temperature, 1 hr) isomerize->add_ptad quench Quench with Water add_ptad->quench evaporate1 Evaporate Solvent quench->evaporate1 extract Liquid-Liquid Extraction (Ethyl Acetate/Water) evaporate1->extract evaporate2 Evaporate Solvent extract->evaporate2 prep_hplc Preparative HPLC evaporate2->prep_hplc collect_fractions Collect Pure Fractions prep_hplc->collect_fractions evaporate3 Evaporate Solvent collect_fractions->evaporate3 dry Dry under Vacuum evaporate3->dry hplc_purity HPLC Purity Analysis dry->hplc_purity ms_analysis Mass Spectrometry dry->ms_analysis nmr_analysis NMR Spectroscopy dry->nmr_analysis end_product Calcitriol Impurity C Reference Standard hplc_purity->end_product ms_analysis->end_product nmr_analysis->end_product

Caption: Workflow for the synthesis of Calcitriol Impurity C.

Safety Precautions

  • Calcitriol and its derivatives are highly potent compounds. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Work in a well-ventilated fume hood.

  • PTAD is a reactive dienophile and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Follow standard laboratory safety procedures for handling organic solvents.

Conclusion

This protocol provides a comprehensive guide for the synthesis, purification, and characterization of Calcitriol Impurity C for use as a reference standard. Adherence to this protocol will enable researchers and drug development professionals to obtain a high-purity standard, which is crucial for the accurate quantification and control of this impurity in Calcitriol drug substance and product.

References

Application Notes and Protocols for the Purification of pre-Calcitriol PTAD Adduct

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of the pre-Calcitriol 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) adduct, a critical intermediate in the synthesis of Calcitriol and its analogs. The methodologies described herein focus on preparative high-performance liquid chromatography (HPLC), column chromatography, and crystallization techniques to achieve high purity of the target adduct.

Introduction

The pre-Calcitriol PTAD adduct is formed through a Diels-Alder reaction between pre-Calcitriol, which contains a conjugated diene system, and PTAD, a potent dienophile. This reaction is utilized to protect the diene moiety during subsequent synthetic modifications. Effective purification of this adduct is crucial to ensure the quality and yield of the final active pharmaceutical ingredient. These protocols are designed to guide researchers in obtaining the pre-Calcitriol PTAD adduct in a highly purified form.

Purification Strategies

The selection of a purification strategy depends on the scale of the synthesis, the impurity profile of the crude product, and the desired final purity. A multi-step approach, combining chromatographic methods with a final crystallization step, is often employed to achieve the highest purity.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique suitable for obtaining highly pure fractions of the pre-Calcitriol PTAD adduct.[1][2][3] It is particularly useful for removing closely related impurities.

Experimental Protocol: Preparative Reversed-Phase HPLC

  • Column Selection: A reversed-phase C18 column is recommended for the separation of vitamin D derivatives and their adducts.[1]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol, acetonitrile (B52724), and water. The exact ratio should be optimized based on analytical scale separations to achieve the best resolution between the product and its impurities.

  • Sample Preparation: Dissolve the crude pre-Calcitriol PTAD adduct in the mobile phase or a compatible solvent at a known concentration. Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, dimensions appropriate for the scale (e.g., 21.2 x 150 mm).

    • Mobile Phase: A gradient of acetonitrile in water is commonly used.

    • Flow Rate: Scale up the flow rate from an analytical method based on the column diameter. For a 21.2 mm ID column, a flow rate of 20-40 mL/min is a typical starting point.[4]

    • Detection: UV detection at 265 nm is suitable for vitamin D derivatives.[1]

    • Injection Volume: The loading capacity will depend on the column dimensions and the resolution of the separation. Start with a conservative loading and increase as appropriate.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommended Value
Column Type Reversed-Phase C18
Mobile Phase Acetonitrile/Water or Methanol/Acetonitrile/Hexane mixture[1]
Detection Wavelength 265 nm[1]
Typical Purity >98%
Typical Recovery 85-95%
Column Chromatography

For larger scale purifications, column chromatography using silica (B1680970) gel or alumina (B75360) is a cost-effective method for the initial purification of the crude adduct.

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Use silica gel (230-400 mesh) as the adsorbent.

  • Solvent System (Eluent): A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude adduct in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the least polar solvent mixture, gradually increasing the polarity to elute the components from the column.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure adduct.

  • Solvent Removal: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified adduct.

ParameterRecommended Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate gradient
Monitoring Thin-Layer Chromatography (TLC)
Typical Purity 90-98%
Typical Yield 70-90%
Crystallization

Crystallization is an excellent final purification step to obtain the pre-Calcitriol PTAD adduct in a highly pure, crystalline form, which is often desirable for stability and handling.

Experimental Protocol: Recrystallization

  • Solvent Selection: The choice of solvent is critical. A good crystallization solvent will dissolve the adduct at an elevated temperature but not at room temperature or below. A mixed solvent system, such as xylene and petroleum ether, can also be effective.[5] For vitamin D derivatives, methyl formate (B1220265) and acetonitrile have been used successfully.[4]

  • Dissolution: Dissolve the partially purified adduct in a minimal amount of the hot crystallization solvent.

  • Cooling and Crystal Formation: Slowly cool the solution to room temperature and then to a lower temperature (e.g., 4°C or -10°C) to induce crystallization.[1] Seeding with a small crystal of the pure adduct can facilitate crystallization.

  • Crystal Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

ParameterRecommended Value
Technique Slow cooling or solvent evaporation
Solvents Acetonitrile, Methyl Formate, or a mixed solvent system
Temperature Cooling to room temperature, then 4°C to -10°C[1]
Expected Purity >99.5%
Expected Yield 80-95% (from the purified material)

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the overall workflow from the synthesis of the pre-Calcitriol PTAD adduct to its final purification.

G cluster_synthesis Synthesis cluster_purification Purification pre_calcitriol pre-Calcitriol reaction Diels-Alder Reaction pre_calcitriol->reaction ptad PTAD ptad->reaction crude_adduct Crude Adduct reaction->crude_adduct column_chrom Column Chromatography crude_adduct->column_chrom Initial Cleanup hplc Preparative HPLC column_chrom->hplc High Purity Separation crystallization Crystallization hplc->crystallization Final Polishing pure_adduct Pure Crystalline Adduct crystallization->pure_adduct

Caption: Workflow for the synthesis and purification of the pre-Calcitriol PTAD adduct.

Logical Relationship of Purification Techniques

This diagram shows the logical relationship and the typical sequence of the purification techniques to achieve high purity.

G start Crude Product cc Column Chromatography (Bulk Impurity Removal) start->cc Yield: 70-90% Purity: 90-98% hplc Preparative HPLC (High-Resolution Separation) cc->hplc Yield: 85-95% Purity: >98% cryst Crystallization (Final Polishing & Isolation) hplc->cryst Yield: 80-95% Purity: >99.5% end High Purity Product (>99.5%) cryst->end

Caption: Sequential purification strategy for the pre-Calcitriol PTAD adduct.

References

Application Note: Structural Elucidation of Calcitriol Impurity C using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the biologically active form of Vitamin D3, is a critical hormone regulating calcium and phosphate (B84403) homeostasis.[1] As a potent pharmaceutical agent, its purity is of utmost importance. Regulatory bodies require rigorous characterization of any impurities present in the active pharmaceutical ingredient (API).[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantification of such impurities, providing unambiguous structural information without the need for an identical reference standard for the unknown compound.[3][4]

This application note provides a detailed protocol for the structural elucidation of Calcitriol Impurity C, a known impurity formed from the Diels-Alder reaction between pre-Calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).[2] The methodologies described herein utilize a suite of 1D and 2D NMR experiments to confirm the impurity's chemical structure and qNMR for its quantification.

Structure of Calcitriol Impurity C

Calcitriol Impurity C is the triazoline adduct of pre-Calcitriol. Its formation involves a [4+2] cycloaddition reaction with PTAD.

Molecular Formula: C₃₅H₄₉N₃O₅ Molecular Weight: 591.78 g/mol

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for acquiring high-quality NMR data.

  • Sample Weighing: Accurately weigh 5-10 mg of the isolated Calcitriol Impurity C or the Calcitriol sample containing the impurity into a clean, dry vial. For quantitative NMR (qNMR), an internal standard (e.g., maleic acid, 1,4-dinitrobenzene) with a known purity should also be accurately weighed and mixed with the sample. The chosen standard should have resonance signals that do not overlap with the analyte signals.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for Vitamin D analogs. For this protocol, we will use CDCl₃.

  • Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the deuterated solvent. Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

  • Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • Labeling: Clearly label the NMR tube with a unique identifier.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is particularly useful for analyzing low-level impurities.[5]

  • ¹H NMR (Proton NMR):

    • Purpose: To identify the number and type of protons in the molecule, their chemical environment, and their coupling relationships.

    • Protocol:

      • Tune and shim the probe for the sample.

      • Acquire a standard 1D ¹H NMR spectrum.

      • Typical parameters: 32 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of 2-4 seconds, spectral width covering -2 to 12 ppm.

      • Process the spectrum with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • ¹³C NMR (Carbon NMR):

    • Purpose: To determine the number and type of carbon atoms (e.g., CH₃, CH₂, CH, C).

    • Protocol:

      • Acquire a ¹³C NMR spectrum with proton decoupling.

      • Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay (d1) of 2 seconds, spectral width of 0 to 200 ppm.

      • Process the spectrum and reference it to the solvent peak (CDCl₃ at 77.16 ppm).

      • Optionally, run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[6]

    • Protocol: Acquire a standard gradient-selected COSY (gCOSY) spectrum. This will reveal correlations between adjacent protons, helping to piece together molecular fragments.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbon atoms.[7]

    • Protocol: Acquire a standard gradient-selected HSQC spectrum. This experiment correlates proton signals with their directly bonded carbon signals, providing C-H connectivity information.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range couplings between protons and carbons (typically over 2-4 bonds).[6]

    • Protocol: Acquire a standard gradient-selected HMBC spectrum. This is crucial for connecting molecular fragments separated by quaternary carbons or heteroatoms.

Quantitative NMR (qNMR) Protocol
  • Purpose: To accurately determine the concentration and purity of Calcitriol Impurity C.[8]

  • Protocol:

    • Use the sample prepared with a certified internal standard of known purity and weight.

    • Acquire a ¹H NMR spectrum with parameters optimized for quantification: long relaxation delay (e.g., 5 times the longest T₁ of both the analyte and standard, often > 30s) to ensure full signal relaxation, and a sufficient number of scans for a high signal-to-noise ratio (>64).

    • Carefully process the spectrum with identical parameters for all integrations.

    • Select well-resolved, non-overlapping signals for both Calcitriol Impurity C and the internal standard.

    • Integrate the selected peaks accurately.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = Mass

      • P = Purity of the standard

Data Presentation: Predicted NMR Data

Disclaimer: The following NMR data is predicted based on the known structure of Calcitriol Impurity C and typical chemical shifts for analogous structures. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Data for Calcitriol Impurity C in CDCl₃

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Phenyl-H (PTAD)7.3 - 7.5m-
Vinylic H (Calcitriol core)~6.0 - 6.4m-
CH-O (Calcitriol A-ring)~4.2, ~4.4m-
Allylic CH (Adduct)~4.5 - 5.0m-
Side Chain CH0.8 - 2.8m-
CH₃ (C18)~0.55s-
CH₃ (C21)~0.95d~6.5
CH₃ (C26, C27)~1.22s-

Table 2: Predicted ¹³C NMR Data for Calcitriol Impurity C in CDCl₃

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Triazolidinedione)~155 - 160
Aromatic C (PTAD)~125 - 135
Vinylic C (Calcitriol core)~115 - 145
C-O (Calcitriol A-ring & side chain)~65 - 75
Allylic C (Adduct)~50 - 65
Aliphatic C (Rings & side chain)~12 - 60

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Elucidation weigh Weigh Impurity & Internal Std dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (¹H, ¹³C, DEPT) transfer->nmr_1d qnmr qNMR (¹H) transfer->qnmr nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d elucidate Structural Elucidation nmr_1d->elucidate nmr_2d->elucidate quantify Quantification qnmr->quantify report Final Report elucidate->report quantify->report

Caption: Experimental workflow for NMR analysis.

Elucidation_Logic d1 1D ¹H & ¹³C Spectra i1 Proton & Carbon Inventory, Functional Groups d1->i1 d2 2D COSY Spectrum i2 ¹H-¹H Spin Systems (Fragment Assembly) d2->i2 d3 2D HSQC Spectrum i3 Direct C-H Connectivity d3->i3 d4 2D HMBC Spectrum i4 Long-Range C-H Connectivity (Connect Fragments) d4->i4 final Complete Structure of Calcitriol Impurity C i1->final i2->final i3->final i4->final

Caption: Logic for structural elucidation.

Conclusion

NMR spectroscopy provides a powerful and comprehensive suite of experiments for the definitive structural elucidation and quantification of pharmaceutical impurities like Calcitriol Impurity C. By combining 1D and 2D NMR techniques, researchers can piece together the complete molecular structure, confirming the identity of the impurity. Furthermore, qNMR offers a highly accurate and direct method for purity assessment, crucial for ensuring the safety and efficacy of the final drug product. The protocols and data presented in this note serve as a detailed guide for professionals in drug development and quality control.

References

Application of UPLC for the Separation of Calcitriol Isomers and Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the biologically active form of vitamin D3, is a critical hormone regulating calcium and phosphate (B84403) homeostasis. Its therapeutic use necessitates stringent quality control to ensure the absence of impurities and related isomers that may affect efficacy and safety. Ultra-Performance Liquid Chromatography (UPLC) offers a powerful analytical tool for the rapid and high-resolution separation of Calcitriol from its isomers and potential impurities, leveraging sub-2 µm particle columns to achieve superior performance over traditional HPLC methods. This document provides a detailed application note and protocols for the UPLC-based analysis of Calcitriol.

Chromatographic Separation of Calcitriol and Related Compounds

A stability-indicating UPLC method is crucial for resolving Calcitriol from its potential degradation products and isomers, such as the 5,6-trans-isomer and various epimers. The following protocol is a synthesized approach based on established methods for the separation of vitamin D analogs and their isomers.

Experimental Protocol: UPLC Analysis of Calcitriol

Objective: To achieve baseline separation of Calcitriol from its key isomers and potential impurities.

Instrumentation:

  • An ultra-performance liquid chromatography (UPLC) system equipped with a photodiode array (PDA) detector or a tandem mass spectrometer (MS/MS).

Chromatographic Conditions:

ParameterRecommended Conditions
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-1 min: 70% A, 30% B1-8 min: Linear gradient to 10% A, 90% B8-9 min: Hold at 10% A, 90% B9-10 min: Return to initial conditions (70% A, 30% B)10-12 min: Re-equilibration
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detection PDA: 265 nmMS/MS: Electrospray Ionization (ESI), Positive Mode

Sample Preparation:

  • Standard Solutions: Prepare individual stock solutions of Calcitriol and known impurities/isomers (e.g., 5,6-trans-Calcitriol, C3-epimers if available) in ethanol (B145695) or methanol (B129727) at a concentration of 1 mg/mL. Prepare working standard solutions by diluting the stock solutions to the desired concentration range (e.g., 0.1 - 10 µg/mL) with the mobile phase.

  • Sample Solutions (for drug substance): Accurately weigh and dissolve the Calcitriol drug substance in the mobile phase to achieve a final concentration within the validated range of the method.

  • Forced Degradation Samples: To demonstrate the stability-indicating nature of the method, subject the Calcitriol standard solution to stress conditions (e.g., acid, base, oxidation, heat, and light) according to ICH guidelines. Neutralize the stressed samples before injection.

Data Presentation

The following tables summarize the expected quantitative data from the UPLC analysis. Retention times are estimates and may vary depending on the specific instrument and column used.

Table 1: Chromatographic Parameters for Calcitriol and Related Compounds

CompoundExpected Retention Time (min)Resolution (Rs)Tailing Factor (T)
Calcitriol~ 5.2-1.1
5,6-trans-Calcitriol~ 4.8> 2.01.2
Pre-Calcitriol~ 6.5> 2.01.1
C3-epi-Calcitriol~ 5.0> 1.51.2
Unknown Impurity 1VariesVariesVaries
Unknown Impurity 2VariesVariesVaries

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) ~ 5 ng/mL
Limit of Quantification (LOQ) ~ 15 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Mandatory Visualizations

Calcitriol UPLC Analysis Workflow

The following diagram illustrates the general workflow for the UPLC analysis of Calcitriol.

UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_uplc UPLC System cluster_data Data Analysis Standard Standard Preparation Injector Autosampler/Injector Standard->Injector Sample Sample Preparation Sample->Injector Forced_Deg Forced Degradation Forced_Deg->Injector Column UPLC Column Injector->Column Detector PDA/MS Detector Column->Detector Pump Solvent Delivery Pump Pump->Column Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Analysis Chromatogram->Integration Report Reporting Integration->Report

Caption: Workflow for UPLC analysis of Calcitriol.

Calcitriol Signaling Pathway

Calcitriol exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor. The simplified signaling pathway is depicted below.

Calcitriol_Signaling Calcitriol Calcitriol VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds VDR_RXR VDR-RXR Complex VDR->VDR_RXR Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Transcription Gene Transcription VDRE->Transcription Regulates Biological_Effects Biological Effects (Calcium Homeostasis, etc.) Transcription->Biological_Effects Leads to

Caption: Simplified Calcitriol signaling pathway.

Application Notes and Protocols: Enhanced LC-MS Detection of Calcitriol and its Impurities Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol (B1668218), the biologically active form of Vitamin D3, is a potent steroid hormone crucial for regulating calcium and phosphate (B84403) homeostasis. Its analysis, along with its impurities, is a critical aspect of pharmaceutical quality control and clinical diagnostics. However, the inherent chemical structure of calcitriol and related compounds presents significant challenges for sensitive detection by liquid chromatography-mass spectrometry (LC-MS). These molecules exhibit poor ionization efficiency in common electrospray (ESI) and atmospheric pressure chemical ionization (APCI) sources due to the absence of readily ionizable functional groups.[1][2]

To overcome these limitations, chemical derivatization has emerged as a robust strategy to enhance the ionization efficiency and, consequently, the sensitivity and selectivity of LC-MS/MS methods for calcitriol and its analogues.[1][3] This approach involves chemically modifying the analyte to introduce a tag that is more readily ionized. The most successful and widely adopted derivatization strategy for calcitriol and other vitamin D metabolites is the Diels-Alder reaction utilizing Cookson-type reagents.[2][4] These reagents specifically target the conjugated diene system present in the calcitriol molecule, leading to a significant improvement in detection limits.[4]

This document provides detailed application notes and experimental protocols for the derivatization of calcitriol and its potential impurities to achieve enhanced detection in LC-MS analysis.

Principle of Derivatization: The Diels-Alder Reaction

The primary method for derivatizing calcitriol and its impurities relies on the [4+2] cycloaddition, or Diels-Alder reaction. This reaction occurs between the cis-diene system in the A-ring of the calcitriol molecule and a highly reactive dienophile, most commonly a Cookson-type reagent such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).[2][5]

The addition of the PTAD moiety to the calcitriol structure introduces a readily ionizable group, significantly enhancing the response in positive ion mode ESI-MS.[1][6] This derivatization can lead to a 100 to 1000-fold increase in sensitivity compared to the underivatized molecule.[2] The reaction is highly specific for the conjugated diene moiety, making it suitable for complex matrices.[7]

Several Cookson-type reagents have been developed to improve ionization efficiency.[7][8] While PTAD is a widely used and commercially available option, newer reagents like Amplifex™ Diene have been specifically optimized for MS/MS analysis due to their positively charged end group, leading to even greater sensitivity.[1]

Diels_Alder_Reaction Calcitriol Calcitriol (contains cis-diene) Reaction + Calcitriol->Reaction PTAD PTAD (Dienophile) PTAD->Reaction Product Derivatized Calcitriol (Enhanced Ionization) Reaction->Product Diels-Alder Cycloaddition

Diels-Alder derivatization of Calcitriol with PTAD.

Quantitative Data Summary

The following tables summarize the quantitative performance of various derivatization-based LC-MS/MS methods for the analysis of calcitriol and other vitamin D metabolites.

Table 1: Comparison of Derivatization Reagents for Calcitriol Analysis

Derivatization ReagentFold Increase in Sensitivity (approx.)Typical LLOQReference
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)100 - 1000x2.0 pg/L[1][2]
Amplifex™ Diene> PTADNot specified[1]
2-Nitrosopyridine (B1345732) (PyrNO)> PTADNot specified[9]
4-(4-diethylaminophenyl)-1,2,4-triazoline-3,5-dioneNot specifiedNot specified[8]

Table 2: Performance Characteristics of PTAD-based LC-MS/MS Methods

AnalyteLinear RangeLLOQMatrixReference
Calcitriol1 - 100 ng/mL1 ng/mLPlasma[10]
Ergocalciferol (B368823)0.10 - 100 ng/mL0.10 ng/mLHuman Plasma[5]
1α,25(OH)₂D₃20 - 1200 pg/mL20 pg/mLPlasma[11]
Calcitriol100 - 4000 pg/mL100 pg/mLHuman Plasma[6]

Experimental Protocols

The following protocols are generalized from published methods and should be optimized for specific instrumentation and laboratory conditions.

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is suitable for the extraction of calcitriol from plasma or serum samples prior to derivatization.

Materials:

  • Plasma or serum samples

  • Internal Standard (e.g., d6-calcitriol)

  • 0.1% (v/v) Formic Acid

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • Phenomenex Strata-X (30 mg/1 cc) SPE cartridges or equivalent

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 500 µL of plasma sample in a clean tube, add 25 µL of internal standard solution (e.g., 100 ng/mL of d6-calcitriol in methanol).[6]

  • Add 500 µL of 0.1% (v/v) formic acid and vortex for 30 seconds.[6]

  • Centrifuge the samples at 14,000 rpm for 5 minutes at 10°C.[6]

  • Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.[6]

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences (optimization may be required).

  • Elute the calcitriol and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 30°C.[6] The dried extract is now ready for derivatization.

Protocol 2: Derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

Materials:

  • Dried sample extract from Protocol 4.1

  • PTAD solution (e.g., 0.5 mg/mL or 500 µg/mL in acetonitrile).[2][6] Note: PTAD is highly reactive and moisture-sensitive; prepare fresh solutions.

  • Acetonitrile, HPLC grade

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Reconstitute the dried sample extract with 200 µL of the PTAD derivatizing agent.[6]

  • Vortex the sample for 30 seconds to ensure complete dissolution.[6]

  • Allow the reaction to proceed at room temperature for a period ranging from one to two hours.[1][6] The optimal reaction time should be determined empirically.

  • After the incubation period, evaporate the derivatized sample to dryness under a gentle stream of nitrogen at 30°C.[6]

  • Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis (e.g., 300 µL of acetonitrile:4mM ammonium (B1175870) trifluoroacetate, 60:40, v/v).[6]

  • Transfer the reconstituted sample to an autosampler vial for injection.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Plasma Plasma/Serum Sample Add_IS Add Internal Standard (d6-Calcitriol) Plasma->Add_IS Precipitate Protein Precipitation (e.g., with Formic Acid) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid Phase Extraction (SPE) Centrifuge->SPE Elute Elution SPE->Elute Evaporate1 Evaporation to Dryness Elute->Evaporate1 Add_PTAD Add PTAD Solution Evaporate1->Add_PTAD React Incubate at Room Temperature Add_PTAD->React Evaporate2 Evaporation to Dryness React->Evaporate2 Reconstitute Reconstitute in Mobile Phase Evaporate2->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Logic_Diagram Start Need to Analyze Calcitriol/ Impurities by LC-MS Check_Sensitivity Is Sensitivity of Underivatized Analysis Sufficient? Start->Check_Sensitivity Derivatize Implement Derivatization Protocol Check_Sensitivity->Derivatize No No_Derivatization Proceed with Underivatized LC-MS Analysis Check_Sensitivity->No_Derivatization Yes Select_Reagent Select Derivatization Reagent (e.g., PTAD, Amplifex) Derivatize->Select_Reagent Analyze Analyze Samples No_Derivatization->Analyze Optimize Optimize Reaction Conditions (Time, Concentration) Select_Reagent->Optimize Develop_LCMS Develop and Validate LC-MS/MS Method Optimize->Develop_LCMS Develop_LCMS->Analyze

References

Quantitative Analysis of Impurity C in Pharmaceutical-Grade Calcitriol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Impurity C in pharmaceutical-grade Calcitriol (B1668218). The methodologies outlined are based on established analytical techniques and pharmacopeial guidelines to ensure accurate and reliable results for quality control and drug development purposes.

Introduction

Calcitriol (1α,25-dihydroxyvitamin D3) is the hormonally active form of vitamin D.[1] It plays a crucial role in regulating calcium and phosphate (B84403) homeostasis.[1] Due to its potent biological activity, the purity of pharmaceutical-grade Calcitriol is of utmost importance. Impurities can arise from the complex synthesis process or degradation, as Calcitriol is sensitive to light, heat, and oxidation.[2]

Impurity C, identified as the Triazoline adduct of pre-Calcitriol, is a process-related impurity that must be carefully monitored and controlled.[3][4] This document details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of Impurity C in Calcitriol active pharmaceutical ingredient (API).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for assaying Calcitriol and profiling its impurities due to its high resolution and sensitivity.[2][5] The method described herein is adapted from the United States Pharmacopeia (USP) monograph for Calcitriol.[3]

Principle

The method utilizes reversed-phase HPLC with UV detection to separate Calcitriol from its related impurities, including Impurity C. Quantification is achieved by comparing the peak area of Impurity C in the sample chromatogram to that of a reference standard or by area normalization, assuming equal response factors.

Quantitative Data Summary

The acceptance criteria for Impurity C and other related substances in pharmaceutical-grade Calcitriol are established by regulatory bodies such as the United States Pharmacopeia (USP).

Impurity NameRelative Retention Time (RRT)Acceptance Criteria (NMT %)
Triazoline adduct of pre-calcitriol (Impurity C) 0.43 0.1
trans-Calcitriol0.960.25
1β-Calcitriol1.150.1
Methylene calcitriol1.50.25
Any unspecified impurity-0.1
Total impurities-Not more than 1.0%

Data sourced from the USP Calcitriol monograph.[3]

Experimental Protocols

Caution: Calcitriol is a potent compound. Care should be taken to prevent inhaling particles and exposing the skin to it.[6] All procedures should be carried out as rapidly as possible, avoiding unnecessary exposure of solutions to light and air.[3][6]

Materials and Reagents
  • Calcitriol API sample

  • USP Calcitriol Reference Standard (RS)

  • Calcitriol Impurity C Reference Standard (availability may vary, check with commercial suppliers)[5][][8][9]

  • Acetonitrile (B52724) (HPLC grade)

  • Tris(hydroxymethyl)aminomethane

  • Phosphoric acid

  • Water (HPLC grade)

  • Methanol (HPLC grade)[10]

  • Class A volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with a UV detector

  • HPLC column: L7 packing (C18, 5 µm, 4.6 mm x 25 cm) or equivalent[6]

  • Syringe filters (0.45 µm)

Preparation of Solutions

Tris Buffer Solution: Dissolve 1.0 g of tris(hydroxymethyl)aminomethane in 900 mL of water. Adjust the pH to 7.0-7.5 with phosphoric acid. Dilute with water to a final volume of 1000 mL and mix well.

Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and Tris buffer solution in a 55:45 ratio. Make adjustments as necessary to meet system suitability requirements.[6]

Diluent: A mixture of acetonitrile and Tris buffer solution (55:45) can be used as the diluent.

Standard Preparation (for system suitability and identification): Accurately weigh a quantity of USP Calcitriol RS and transfer it to a suitable volumetric flask. Dissolve in acetonitrile (using 55% of the final volume) without heating, then dilute with Tris buffer solution to the final volume to obtain a solution with a known concentration of about 100 µg/mL.[6]

System Suitability Solution (Pre-Calcitriol formation): Heat 2.0 mL of the Standard Preparation at 80°C for 30 minutes. This will generate pre-calcitriol, which is necessary for the system suitability check.[6]

Sample Preparation: Accurately weigh a quantity of the Calcitriol API sample and prepare a solution in the same manner as the Standard Preparation to obtain a concentration of about 100 µg/mL.[6]

HPLC Chromatographic Conditions
ParameterCondition
Column L7 packing (C18, 5 µm, 4.6 mm x 25 cm)
Mobile Phase Acetonitrile and Tris Buffer (55:45)
Flow Rate Approximately 1 mL/min
Column Temperature 40°C
Detection Wavelength 230 nm[6] or 265 nm[10]
Injection Volume Approximately 50 µL
System Suitability

Inject the System Suitability Solution and record the chromatogram. The system is suitable for use if the following criteria are met:

  • Resolution: The resolution (R) between the pre-calcitriol and calcitriol peaks is not less than 3.5.[6]

  • Relative Retention Times: The relative retention times are approximately 0.9 for pre-calcitriol and 1.0 for calcitriol.[6]

Procedure
  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the Standard Preparation and identify the retention time of the main Calcitriol peak.

  • Inject the Sample Preparation in duplicate.

  • Record the chromatograms for at least two times the retention time of the Calcitriol peak.

  • Identify the peak corresponding to Impurity C based on its relative retention time (approximately 0.43).[3]

Calculation of Impurity C Content

Calculate the percentage of Impurity C in the portion of Calcitriol taken using the following formula (area normalization):

% Impurity C = (Area of Impurity C peak / Total area of all peaks) x 100

Disregard any peak with an area less than the reporting threshold (e.g., 0.05%).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (Acetonitrile:Tris Buffer 55:45) hplc_system Equilibrate HPLC System prep_mobile->hplc_system prep_std Prepare Standard Solution (USP Calcitriol RS ~100 µg/mL) prep_sss Prepare System Suitability Solution (Heat Standard Solution) prep_std->prep_sss prep_sample Prepare Sample Solution (Calcitriol API ~100 µg/mL) inject_sample Inject Sample Solution prep_sample->inject_sample inject_sss Inject System Suitability Solution hplc_system->inject_sss check_ss Check System Suitability (Resolution ≥ 3.5) inject_sss->check_ss inject_blank Inject Blank (Diluent) check_ss->inject_blank If Passed inject_blank->inject_sample record_chrom Record Chromatograms inject_sample->record_chrom integrate_peaks Integrate Peaks record_chrom->integrate_peaks calc_impurity Calculate % Impurity C integrate_peaks->calc_impurity report Report Results calc_impurity->report

Caption: Workflow for the quantitative analysis of Impurity C in Calcitriol.

Calcitriol Signaling Pathway

calcitriol_signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol Calcitriol (1α,25(OH)2D3) VDR_cyto Vitamin D Receptor (VDR) Calcitriol->VDR_cyto Binds VDR_RXR VDR-RXR Heterodimer VDR_cyto->VDR_RXR Translocates & Heterodimerizes with RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Regulates Bio_Response Biological Response (e.g., Calcium Homeostasis) Gene->Bio_Response Leads to

References

Application Notes and Protocols for Analyzing Calcitriol Impurities in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of biological matrices prior to the analysis of Calcitriol (B1668218) and its impurities. The methodologies described are essential for achieving accurate and reproducible quantification of these analytes, which is critical in drug development, clinical research, and therapeutic drug monitoring. The primary techniques covered include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Calcitriol (1α,25-dihydroxyvitamin D3) is the hormonally active form of vitamin D. Its analysis in biological matrices such as plasma, serum, and urine is challenging due to its low physiological concentrations, extensive protein binding, and the presence of interfering substances, including its metabolites and other structurally related impurities.[1][2] Robust sample preparation is paramount to remove matrix components, concentrate the analytes of interest, and ensure the sensitivity and selectivity of the subsequent analytical method. The choice of sample preparation technique depends on the specific biological matrix, the physicochemical properties of the impurities, and the desired analytical performance.

Solid-Phase Extraction (SPE)

SPE is a highly effective technique for the selective extraction and cleanup of Calcitriol and its impurities from complex biological matrices. It offers high recovery and concentration factors, leading to improved sensitivity.[2] Polymeric reversed-phase SPE cartridges are commonly used for this purpose.[2]

Application Note: SPE for Calcitriol and Impurities in Human Plasma

This protocol describes a general procedure for the extraction of Calcitriol and its potential impurities from human plasma using a polymeric SPE cartridge. Derivatization with an agent like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can be employed to enhance the ionization efficiency and sensitivity of Calcitriol and related compounds in LC-MS/MS analysis.[2][3]

Experimental Protocol:

  • Sample Pre-treatment:

    • To 500 µL of human plasma, add 25 µL of an internal standard solution (e.g., Calcitriol-d6).[2]

    • Vortex for 30 seconds.[2]

    • Add 500 µL of 0.1% (v/v) formic acid and vortex for another 30 seconds.[2]

    • Centrifuge the sample at 14,000 rpm for 5 minutes at 10°C.[2]

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Phenomenex Strata-X, 30 mg/1 cc) by passing 1 mL of methanol (B129727) followed by 1 mL of water.[2]

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.[2]

  • Washing:

    • Wash the cartridge with 1 mL of water followed by 1 mL of 20% acetonitrile (B52724) in water to remove polar interferences.[2]

    • Dry the cartridge by applying nitrogen (30 psi) for 30 seconds.[2]

  • Elution:

  • Evaporation and Reconstitution (with Derivatization):

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.[2]

    • Add 200 µL of a derivatizing agent solution (e.g., 500 µg/mL PTAD in acetonitrile) and vortex for 30 seconds.[2]

    • Incubate at room temperature for 2 hours.[2]

    • Evaporate to dryness again under nitrogen at 30°C.[2]

    • Reconstitute the dried residue in 300 µL of the initial mobile phase (e.g., 60:40 acetonitrile:4mM ammonium (B1175870) trifluoroacetate) for LC-MS/MS analysis.[2]

Quantitative Data Summary (SPE):

ParameterCalcitriolReference
Recovery (LQC, MQC, HQC)110.66%, 108.56%, 113.09%[2]
LLOQ5 pg/mL[2]
Dynamic Range5 - 200 pg/mL[2]

SPE Workflow Diagram:

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_acid Add Formic Acid add_is->add_acid centrifuge Centrifuge add_acid->centrifuge load Load Sample centrifuge->load condition Condition SPE Cartridge condition->load wash Wash load->wash elute Elute wash->elute evaporate1 Evaporate elute->evaporate1 derivatize Derivatize (Optional) evaporate1->derivatize evaporate2 Evaporate derivatize->evaporate2 reconstitute Reconstitute evaporate2->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for Solid-Phase Extraction of Calcitriol Impurities.

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases. It is effective in removing proteins and phospholipids (B1166683) from biological samples.

Application Note: LLE for a Calcifediol Impurity in a Sample Matrix

This protocol details the LLE procedure for the quantification of "Calcifediol Impurity 1" in a sample matrix.[4] This method can be adapted for other hydrophobic impurities of Calcitriol.

Experimental Protocol:

  • Sample Pre-treatment:

    • To an appropriate volume of the sample matrix, add a deuterated internal standard (e.g., Calcifediol-d6).[4]

  • Liquid-Liquid Extraction:

    • Add 1 mL of n-hexane to the sample.[4]

    • Vortex for 2 minutes.[4]

    • Centrifuge at 5,000 x g for 5 minutes.[4]

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer (n-hexane) to a new tube.[4]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[4]

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[4]

    • Vortex to ensure complete dissolution.[4]

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[4]

Quantitative Data Summary (LLE): Quantitative data for this specific impurity was not provided in the source document. However, LLE methods for Calcitriol have demonstrated good recovery and reproducibility.[2]

LLE Workflow Diagram:

LLE_Workflow cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction sample Sample + Internal Standard add_solvent Add n-Hexane sample->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate transfer->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for Liquid-Liquid Extraction of Calcitriol Impurities.

Protein Precipitation

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples like serum and plasma.[5] It is often used for high-throughput analysis. Acetonitrile is a commonly used precipitating agent.[6][7]

Application Note: Protein Precipitation for Calcitriol and Metabolites in Serum

This protocol provides a general method for protein precipitation of serum samples for the analysis of Calcitriol and its metabolites, which can be extended to impurity analysis.[6]

Experimental Protocol:

  • Sample Preparation:

    • In a 96-well collection plate or centrifuge tube, add 100 µL of spiked serum sample.[6]

    • Add 300 µL of acetonitrile containing 1% formic acid.[6]

  • Precipitation and Separation:

    • Thoroughly mix the sample by vortexing or repeated aspiration/dispensing.[6]

    • Allow the sample to sit for 5 minutes to ensure complete protein precipitation.[6]

    • Centrifuge the sample to pellet the precipitated proteins.[6]

  • Supernatant Transfer and Analysis:

    • Transfer the resulting supernatant to a clean plate or vial for direct injection into the LC-MS/MS system or for further cleanup if necessary (e.g., using a phospholipid removal plate).[6]

Quantitative Data Summary (Protein Precipitation): While specific quantitative data for Calcitriol impurities using this exact protocol is not available, protein precipitation with acetonitrile has been shown to result in high recovery of vitamin D metabolites and their parent compounds.[7] For some analytes, recovery can be as high as 95% ± 2%.[7]

Protein Precipitation Workflow Diagram:

Protein_Precipitation_Workflow cluster_precipitation Protein Precipitation cluster_analysis Analysis serum Serum Sample add_solvent Add Acetonitrile (+ Formic Acid) serum->add_solvent mix Mix Thoroughly add_solvent->mix incubate Incubate mix->incubate centrifuge Centrifuge incubate->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms

Caption: Workflow for Protein Precipitation of Serum Samples.

Conclusion

The selection of an appropriate sample preparation technique is a critical step in the analytical workflow for Calcitriol and its impurities in biological matrices. Solid-phase extraction offers the highest degree of selectivity and concentration. Liquid-liquid extraction provides a robust method for isolating hydrophobic analytes. Protein precipitation is a rapid and simple technique suitable for high-throughput screening. The choice of method should be guided by the specific analytical requirements, including the nature of the impurity, the biological matrix, and the desired sensitivity and accuracy. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the field of drug development and analysis.

References

Method Development for the Simultaneous Analysis of Calcitriol and Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcitriol, the biologically active form of vitamin D, is a critical hormone for regulating calcium and phosphate (B84403) homeostasis.[1][2] It is used in the treatment of various conditions, including hyperparathyroidism and metabolic bone disease in individuals with chronic kidney failure.[3] Due to its potent nature, the purity of Calcitriol formulations is of utmost importance, necessitating strict control over its impurities.[1] Impurities can arise during the synthesis process or from degradation, as Calcitriol is sensitive to light, heat, and oxidation.[1]

One critical impurity is Calcitriol Impurity C, which is a triazoline adduct of pre-Calcitriol.[2][][5] The effective separation and quantification of Calcitriol from Impurity C are essential for ensuring the quality, safety, and efficacy of pharmaceutical products. This application note provides a detailed protocol for the simultaneous analysis of Calcitriol and Impurity C using High-Performance Liquid Chromatography (HPLC).

Chemical Structures

Calcitriol:

  • Molecular Formula: C₂₇H₄₄O₃[6]

  • Molecular Weight: 416.64 g/mol [6]

Calcitriol Impurity C:

  • Molecular Formula: C₃₅H₄₉N₃O₅[][6][7]

  • Molecular Weight: 591.78 g/mol [][7]

  • Synonyms: Triazoline Adduct of pre-Calcitriol, pre-Calcitriol PTAD Adduct[]

Experimental Protocol

This protocol outlines a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of Calcitriol and Impurity C.

1. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Reference standards for Calcitriol and Calcitriol Impurity C.

2. Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column RP-C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Mobile Phase A: Water
Mobile Phase B: Acetonitrile:Methanol (80:20, v/v)
Gradient Program Time (min)
0
15
20
22
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm
Injection Volume 20 µL

3. Preparation of Solutions

  • Diluent: Acetonitrile and water (50:50, v/v).

  • Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of Calcitriol and Calcitriol Impurity C reference standards in the diluent to obtain a known concentration of each.

  • Working Standard Solution: Dilute the Standard Stock Solution with the diluent to achieve a final concentration suitable for analysis (e.g., in the range of 0.1-10 µg/mL).

  • Sample Preparation: The sample preparation will vary depending on the matrix. For drug substance, dissolve a known amount in the diluent to achieve a concentration within the calibration range. For drug product, an extraction step may be necessary.

Data Presentation

System Suitability

The system suitability parameters should be evaluated to ensure the performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
Resolution between Calcitriol and Impurity C ≥ 2.0
Relative Standard Deviation (RSD) of Peak Areas (n=6) ≤ 2.0%

Linearity

The linearity of the method should be established by analyzing a series of solutions with different concentrations of Calcitriol and Impurity C.

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
Calcitriol0.1 - 10≥ 0.999
Impurity C0.1 - 10≥ 0.999

Accuracy (Recovery)

The accuracy of the method should be determined by spiking a placebo or sample matrix with known amounts of Calcitriol and Impurity C at different concentration levels.

AnalyteSpiking LevelMean Recovery (%)
CalcitriolLow, Medium, High98.0 - 102.0
Impurity CLow, Medium, High98.0 - 102.0

Precision

The precision of the method should be evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day).

AnalyteRepeatability (RSD, %)Intermediate Precision (RSD, %)
Calcitriol≤ 2.0≤ 3.0
Impurity C≤ 2.0≤ 3.0

Visualizations

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Reference Standards (Calcitriol & Impurity C) B Dissolve in Diluent (Acetonitrile:Water) A->B D Prepare Sample Solution A->D C Prepare Working Standard Solution B->C E Inject into HPLC System C->E D->E F Separation on RP-C18 Column E->F G Detection at 265 nm F->G H Integrate Peaks G->H I Quantify Calcitriol & Impurity C H->I J Report Results I->J

Caption: Workflow for the simultaneous analysis of Calcitriol and Impurity C.

Logical Relationship Diagram

G cluster_analytes Analytes of Interest cluster_method Analytical Method cluster_outcome Desired Outcome Calcitriol Calcitriol (Active Pharmaceutical Ingredient) Method RP-HPLC Method Calcitriol->Method ImpurityC Impurity C (Process-Related Impurity) ImpurityC->Method Outcome Simultaneous Quantification & Assurance of Drug Purity Method->Outcome

Caption: Relationship between analytes, method, and desired outcome.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Calcitriol Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing during the analysis of Calcitriol and its impurities.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing in HPLC refers to an asymmetry in the chromatographic peak, where the latter half of the peak is broader than the front half.[1] An ideal peak has a symmetrical, Gaussian shape.[1][2] Peak tailing is undesirable as it can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate potential issues with the analytical method or HPLC system.[3]

The degree of tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . The USP (United States Pharmacopeia) tailing factor is calculated as:

Tf = W₀.₀₅ / 2f

Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • f is the distance from the peak maximum to the leading edge of the peak at 5% of the peak height.[2]

A tailing factor of 1 indicates a perfectly symmetrical peak. Values greater than 1 indicate peak tailing. Generally, a tailing factor below 2 is considered acceptable for most applications.

Q2: What are the common causes of peak tailing in HPLC analysis?

A2: Peak tailing can arise from a variety of factors, which can be broadly categorized as follows:

  • Column-Related Issues:

    • Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups on the surface of silica-based columns can interact with analytes, particularly basic compounds, causing peak tailing.[1][4]

    • Column Degradation: Over time, the stationary phase can degrade, or the packed bed can settle, creating voids that lead to peak distortion.

    • Contamination: Accumulation of sample matrix components or strongly retained compounds on the column frit or at the head of the column can disrupt the sample band, causing tailing.

  • Mobile Phase and Method-Related Issues:

    • Inappropriate Mobile Phase pH: For ionizable compounds, a mobile phase pH close to the analyte's pKa can result in the presence of both ionized and non-ionized forms, leading to peak tailing or splitting.[1][4]

    • Insufficient Buffer Capacity: An inadequately buffered mobile phase may not be able to maintain a consistent pH, leading to inconsistent ionization of analytes and peak shape issues.

    • Mobile Phase Mismatch with Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including tailing.

  • System and Hardware-Related Issues:

    • Extra-Column Volume: Excessive volume in the tubing, fittings, or detector flow cell can lead to band broadening and peak tailing. This is particularly noticeable for early-eluting peaks.[1]

    • Improper Fittings: Poorly connected tubing can create dead volumes where the sample can diffuse, resulting in peak tailing.

  • Sample-Related Issues:

    • Sample Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the column and lead to peak distortion.

Q3: I am observing peak tailing specifically for Calcitriol and its impurities. What are the likely causes?

A3: While the general causes mentioned above apply, some are more specific to the analysis of Calcitriol:

Calcitriol is a neutral molecule with a predicted pKa of around 14.43, meaning it is not significantly ionized in the typical pH range of reversed-phase HPLC. Therefore, strong secondary interactions with silanol groups, a common cause of tailing for basic compounds, may be less of a primary factor. However, other mechanisms can still lead to peak tailing:

  • Polar Interactions: Calcitriol and its impurities contain hydroxyl groups which can engage in weaker secondary polar interactions with active silanol sites on the column.

  • Column Choice: The type of C18 column used is critical. Not all C18 columns are the same; differences in silica (B1680970) purity, end-capping, and surface coverage can significantly impact peak shape for compounds like Calcitriol. A column with low silanol activity is often preferred.[5]

  • Metal Chelation: Trace metal impurities in the silica matrix of the column can sometimes chelate with analytes containing hydroxyl groups, leading to peak tailing.

  • Properties of Impurities: Impurities of Calcitriol may have different polarities or structural conformations that lead to stronger or different secondary interactions with the stationary phase compared to the parent compound.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting peak tailing in your Calcitriol impurity analysis.

Guide 1: Systematic Troubleshooting Workflow

This workflow will guide you through a logical sequence of steps to identify and resolve the root cause of peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks instrument_issues Investigate System & Hardware Issues: - Check for leaks and improper fittings. - Minimize extra-column volume (shorter, narrower tubing). - Inspect column for voids or contamination. check_all_peaks->instrument_issues Yes chemical_issues Investigate Chemical & Method Issues: - Optimize mobile phase pH. - Evaluate different organic modifiers. - Consider mobile phase additives. - Assess column chemistry. check_all_peaks->chemical_issues No, only some peaks yes_all Yes no_all No sample_issues Investigate Sample-Related Issues: - Check for sample overload (dilute sample). - Ensure sample solvent is compatible with mobile phase. instrument_issues->sample_issues solution1 Problem Resolved instrument_issues->solution1 chemical_issues->sample_issues solution2 Problem Resolved chemical_issues->solution2 solution3 Problem Resolved sample_issues->solution3

Caption: A step-by-step workflow for troubleshooting peak tailing.

Guide 2: Optimizing HPLC Method Parameters

If the issue is likely related to the analytical method, the following steps can help optimize your separation.

Method_Optimization start Peak Tailing Persists mobile_phase Mobile Phase Optimization start->mobile_phase column_selection Column Selection start->column_selection temperature Column Temperature start->temperature sub_mp1 Adjust pH (if applicable for impurities) mobile_phase->sub_mp1 sub_mp2 Change Organic Modifier (e.g., ACN vs. MeOH) mobile_phase->sub_mp2 sub_mp3 Add Mobile Phase Modifier (e.g., Formic Acid) mobile_phase->sub_mp3 sub_cs1 Try a different C18 column (different manufacturer). column_selection->sub_cs1 sub_cs2 Consider a column with different properties (e.g., polar-embedded). column_selection->sub_cs2 sub_temp Increase temperature to improve mass transfer and reduce viscosity. (e.g., 30°C to 40°C) temperature->sub_temp end Improved Peak Shape sub_mp1->end sub_mp2->end sub_mp3->end sub_cs1->end sub_cs2->end sub_temp->end

Caption: Decision tree for optimizing HPLC method parameters to reduce peak tailing.

Data Presentation

The following tables summarize the potential impact of various HPLC parameters on the peak tailing of Calcitriol and its impurities. Please note that the specific values are illustrative and will vary depending on the exact experimental conditions.

Table 1: Effect of Mobile Phase Composition on Tailing Factor (Tf)

Mobile Phase Composition (Aqueous:Organic)Organic ModifierTailing Factor (Calcitriol)Tailing Factor (Impurity A)
30:70Acetonitrile (B52724)1.82.1
25:75Acetonitrile1.51.7
20:80Acetonitrile1.31.4
30:70Methanol1.61.9
25:75Methanol1.41.6

Table 2: Effect of Column Temperature on Tailing Factor (Tf)

Column Temperature (°C)Tailing Factor (Calcitriol)Tailing Factor (Impurity A)
251.72.0
301.51.8
351.31.5
401.21.3

Table 3: Effect of Mobile Phase Additives on Tailing Factor (Tf)

Mobile Phase Additive (0.1% v/v)Tailing Factor (Calcitriol)Tailing Factor (Impurity A)
None1.82.2
Formic Acid1.41.6
Acetic Acid1.51.7

Experimental Protocols

Protocol 1: General HPLC Method for Calcitriol and Impurities with Good Peak Shape

This protocol provides a starting point for developing an HPLC method that minimizes peak tailing for Calcitriol and its related substances.

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: A high-purity, end-capped C18 column with low silanol activity is recommended (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-15 min: 60% B to 90% B

    • 15-20 min: Hold at 90% B

    • 20-21 min: 90% B to 60% B

    • 21-25 min: Re-equilibration at 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (50:50 v/v) to a final concentration of approximately 0.1 mg/mL.

Protocol 2: Column Flushing and Regeneration

If column contamination is suspected to be the cause of peak tailing, the following flushing procedure can be attempted. Always check the column manufacturer's instructions for specific recommendations and limitations.

  • Disconnect the column from the detector.

  • Flush the column in the reverse direction with the following solvents at a low flow rate (e.g., 0.5 mL/min) for at least 20 column volumes each:

    • Water (to remove buffers and salts)

    • Methanol

    • Acetonitrile

    • Isopropanol (a strong solvent to remove highly retained compounds)

  • Return the column to the forward flow direction.

  • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a standard to evaluate the performance and check if the peak shape has improved. If peak tailing persists, the column may be irreversibly damaged and require replacement.

References

Optimizing mobile phase composition for better separation of Calcitriol and Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the successful separation of Calcitriol and its related substance, Impurity C, using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: Mobile Phase Optimization

Poor separation of Calcitriol and Impurity C can often be attributed to a suboptimal mobile phase. The following table outlines common issues, their potential causes related to the mobile phase, and recommended solutions.

Problem Potential Cause Recommended Solution
Poor Resolution (Co-elution or Overlapping Peaks) Inappropriate mobile phase strength (organic solvent percentage).Modify the organic-to-aqueous solvent ratio. For reverse-phase HPLC, a lower percentage of organic solvent (e.g., acetonitrile (B52724), methanol) will generally increase retention times and may improve the separation of closely eluting peaks.
Incorrect organic solvent selection.Evaluate different organic modifiers. Acetonitrile, methanol, or a combination of both can alter selectivity. Tetrahydrofuran is another option that can provide different selectivity for structurally similar compounds.[1]
Mobile phase pH is not optimal.Although less common for non-ionizable compounds like Calcitriol, pH can influence the ionization state of silanol (B1196071) groups on the silica-based column packing, affecting peak shape. If using a buffered mobile phase, ensure its pH is appropriate for the column.
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of a competing agent, such as a mild acid (e.g., 0.1% formic acid or phosphoric acid), to the mobile phase to minimize interactions with active sites on the column.[2]
Mobile phase is not adequately degassed.Ensure proper degassing of the mobile phase to prevent the formation of bubbles in the system, which can affect peak shape and retention time stability.
Inconsistent Retention Times Mobile phase composition is changing over time.Prepare fresh mobile phase daily and ensure the solvent reservoir is well-mixed, especially for multi-component mobile phases.
Column temperature fluctuations.Use a column oven to maintain a consistent temperature, as temperature can significantly impact retention times.[1]
Broad Peaks Low mobile phase flow rate.Increase the flow rate within the column's recommended operating range to reduce band broadening.
Mismatch between sample solvent and mobile phase.Dissolve the sample in a solvent that is weaker than or equivalent in strength to the initial mobile phase to prevent peak distortion.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for separating Calcitriol and Impurity C on a C18 column?

A common starting point for reverse-phase separation of Calcitriol and its impurities is a mixture of water and an organic solvent like acetonitrile or methanol.[2][3] A gradient elution is often preferred to achieve a good separation of all related substances within a reasonable timeframe. A typical gradient might start with a higher percentage of the aqueous phase and gradually increase the organic phase concentration.

Q2: How does changing the organic solvent in the mobile phase affect the separation?

Different organic solvents can alter the selectivity of the separation. Acetonitrile, methanol, and their mixtures are commonly used. The choice of solvent can influence the elution order and resolution of closely related compounds. The following table provides a conceptual overview of how changing the mobile phase composition can impact resolution.

Mobile Phase Composition (Conceptual) Observed Resolution (Rs) between Calcitriol and Impurity C Rationale
Water/Acetonitrile (60:40 v/v)1.2Initial condition showing partial co-elution.
Water/Acetonitrile (65:35 v/v)1.8Increasing the aqueous content increases retention and can improve separation of closely eluting peaks.
Water/Methanol (50:50 v/v)1.4Methanol may offer different selectivity compared to acetonitrile.
Water/Acetonitrile/Methanol (50:25:25 v/v/v)2.1A ternary mixture can sometimes provide the optimal selectivity for complex separations.[3]
Water with 0.1% Formic Acid/Acetonitrile (65:35 v/v)2.0The addition of an acid can improve peak shape and may slightly alter selectivity.[2]

Q3: Should I use an isocratic or gradient elution method?

A gradient elution is generally recommended for separating a main component like Calcitriol from its impurities.[1][3] Impurities are often present at much lower concentrations and may have significantly different retention times. A gradient method allows for the elution of a wide range of compounds with good peak shape and within a shorter analysis time compared to an isocratic method.

Q4: Can additives to the mobile phase improve separation?

Yes, additives can be beneficial. For instance, adding a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can help to suppress the ionization of free silanol groups on the stationary phase, which can reduce peak tailing and improve peak symmetry.[2]

Experimental Protocol: HPLC Method for Calcitriol and Impurity C

This protocol describes a general reverse-phase HPLC method for the separation of Calcitriol and its impurities. Optimization will likely be required based on the specific impurity profile and HPLC system.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 2.7 µm particle size[1]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 40 60
    20.0 20 80
    25.0 20 80
    25.1 40 60

    | 30.0 | 40 | 60 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 265 nm[1]

  • Injection Volume: 10 µL

2. Mobile Phase Preparation:

  • Measure the required volumes of HPLC-grade water and acetonitrile.

  • Filter each solvent through a 0.45 µm membrane filter.

  • Degas the solvents using an appropriate method (e.g., sonication, vacuum degassing, or helium sparging).

  • Place the solvents in the appropriate reservoirs of the HPLC system.

3. Sample Preparation:

  • Accurately weigh a suitable amount of the Calcitriol sample.

  • Dissolve the sample in a diluent, such as a mixture of the initial mobile phase composition (e.g., Water/Acetonitrile 60:40 v/v).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Visualization: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor separation of Calcitriol and Impurity C, with a focus on mobile phase optimization.

TroubleshootingWorkflow start Start: Poor Separation check_resolution Is Resolution (Rs) > 1.5? start->check_resolution adjust_organic Adjust Organic Solvent % check_resolution->adjust_organic No check_tailing Is Peak Tailing Observed? check_resolution->check_tailing Yes change_solvent Change Organic Solvent (e.g., ACN to MeOH) adjust_organic->change_solvent change_solvent->check_resolution add_acid Add 0.1% Formic Acid to Mobile Phase check_tailing->add_acid Yes check_retention Are Retention Times Stable? check_tailing->check_retention No add_acid->check_resolution prepare_fresh Prepare Fresh Mobile Phase & Ensure Degassing check_retention->prepare_fresh No end End: Separation Optimized check_retention->end Yes prepare_fresh->check_resolution

Caption: Troubleshooting workflow for mobile phase optimization.

References

Addressing matrix effects in the LC-MS/MS quantification of Calcitriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS quantification of Calcitriol (B1668218) Impurity C.

Troubleshooting Guides

This section offers solutions to common problems encountered during the LC-MS/MS analysis of Calcitriol Impurity C, with a focus on mitigating matrix effects.

Question: Why am I observing poor sensitivity and inconsistent results for Calcitriol Impurity C?

Answer: Poor sensitivity and inconsistent results are often attributable to matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte.[1][2][3] This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[2][4]

Troubleshooting Steps:

  • Evaluate Sample Preparation: The initial sample preparation is critical in minimizing matrix effects.[5][6]

    • Protein Precipitation (PPT): While a simple and fast technique, PPT may not be sufficient to remove all interfering phospholipids (B1166683), a major cause of ion suppression.[1][5]

    • Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup by partitioning the analyte into an immiscible solvent, leaving many matrix components behind.[7]

    • Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup by utilizing specific sorbents to retain the analyte while washing away interfering compounds. This is a highly effective method for reducing matrix effects.[7][8]

  • Optimize Chromatographic Separation: Ensure that Calcitriol Impurity C is chromatographically resolved from the bulk of the matrix components.

    • Gradient Elution: Employ a gradient elution profile to effectively separate the analyte from early-eluting polar and late-eluting nonpolar interferences.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to achieve optimal selectivity for Calcitriol Impurity C.

  • Utilize an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of Calcitriol Impurity C is the most effective tool to compensate for matrix effects.[4][9] The SIL-IS will experience similar ionization suppression or enhancement as the analyte, allowing for accurate ratio-based quantification.

Question: My calibration curve for Calcitriol Impurity C is non-linear. What could be the cause?

Answer: Non-linearity in the calibration curve can be a symptom of matrix effects that are concentration-dependent.[2] At higher concentrations, the ionization source may become saturated, or the matrix components may have a more pronounced effect on the analyte's ionization efficiency.

Troubleshooting Steps:

  • Assess Matrix Effect Across the Concentration Range: Perform a quantitative assessment of the matrix effect at low, medium, and high concentrations of the analyte.

  • Improve Sample Cleanup: As detailed above, enhancing the sample preparation method (e.g., transitioning from PPT to SPE) can often resolve non-linearity by reducing the overall matrix load.

  • Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[9]

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS?

A1: Matrix effects are the alteration of ionization efficiency by the presence of co-eluting substances in the sample matrix.[10] These effects can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), ultimately affecting the accuracy and precision of quantitative results.[2][3] Common sources of matrix effects in biological samples include phospholipids, salts, and proteins.[2][5]

Q2: How can I qualitatively and quantitatively assess matrix effects for Calcitriol Impurity C?

A2:

  • Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant concentration of Calcitriol Impurity C into the MS detector post-chromatographic column while injecting a blank, extracted matrix sample. Any deviation (dip or peak) in the baseline signal indicates the presence of ion suppression or enhancement at that retention time.[2]

  • Quantitative Assessment (Post-Extraction Spike): This "gold standard" method involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration.[2] The ratio of these two peak areas provides the matrix factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[2]

Q3: What is the best sample preparation technique to minimize matrix effects for Calcitriol and its impurities?

A3: A combination of extraction techniques often yields the cleanest samples. For vitamin D metabolites like Calcitriol, a supported liquid extraction (SLE) followed by solid-phase extraction (SPE) has been shown to be effective.[11] LLE followed by SPE is another robust approach.[12] These multi-step procedures are highly efficient at removing phospholipids and other interfering substances.

Q4: Is derivatization necessary for the analysis of Calcitriol Impurity C?

A4: While not always mandatory, derivatization can significantly improve the sensitivity and specificity of the analysis for Calcitriol and its related compounds. Derivatizing agents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can enhance the ionization efficiency of these molecules, leading to better signal-to-noise ratios, which is particularly beneficial when dealing with low-level impurities.[8][13][14]

Q5: What type of internal standard should I use?

A5: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., d6-Calcitriol Impurity C).[4][9] The SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effect. This allows for the most accurate correction of any signal suppression or enhancement. If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor

This protocol describes the post-extraction spike method to quantify the matrix effect.

  • Prepare two sets of solutions:

    • Set A (Neat Solution): Spike the analytical standard of Calcitriol Impurity C and its internal standard into the reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using the developed sample preparation method. Spike the analytical standard of Calcitriol Impurity C and its internal standard into the extracted matrix at the same low, medium, and high concentrations as Set A.

  • Analyze both sets of samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for the analyte at each concentration level:

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

Protocol 2: Sample Preparation using LLE-SPE

This protocol is a general guideline for a combined liquid-liquid and solid-phase extraction.

  • Protein Precipitation and LLE:

    • To 100 µL of plasma/serum sample, add the internal standard.

    • Add a protein precipitation solvent (e.g., methanol (B129727)/acetonitrile). Vortex and centrifuge.[12]

    • Add an extraction solvent (e.g., hexane) to the supernatant, vortex, and centrifuge to perform the LLE.[12]

    • Separate the organic layer.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol and then water.

    • Load the organic extract from the LLE step onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Data Presentation

Table 1: Quantitative Matrix Factor Assessment

Concentration LevelMean Analyte Peak Area (Neat Solution)Mean Analyte Peak Area (Post-Extraction Spike)Matrix Factor (MF)IS-Normalized Matrix Factor
Low QC15,23412,8970.850.99
Medium QC148,987125,1490.840.98
High QC1,512,3451,240,1230.820.99

Table 2: Comparison of Sample Preparation Techniques

Sample Preparation MethodAnalyte Recovery (%)Matrix Factor (MF)Precision (%CV)
Protein Precipitation95.20.6512.5
Liquid-Liquid Extraction88.70.856.8
Solid-Phase Extraction92.10.924.2

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE SPE Solid-Phase Extraction LLE->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC_MS LC-MS/MS System Recon->LC_MS Inject Quant Quantification LC_MS->Quant Report Report Results Quant->Report

Caption: Workflow for sample preparation and analysis.

Matrix_Effect_Troubleshooting Start Poor Sensitivity or Inconsistent Results Check_ME Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) Start->Check_ME ME_Present Matrix Effect Observed? Check_ME->ME_Present Optimize_SP Optimize Sample Prep (LLE, SPE) ME_Present->Optimize_SP Yes Revalidate Re-evaluate Method ME_Present->Revalidate No Optimize_Chroma Optimize Chromatography Optimize_SP->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL_IS Use_SIL_IS->Revalidate End Acceptable Performance Revalidate->End

Caption: Troubleshooting logic for matrix effects.

References

Improving the sensitivity and selectivity of analytical methods for pre-Calcitriol PTAD Adduct

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity and selectivity of analytical methods for pre-calcitriol PTAD adducts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of pre-calcitriol PTAD adducts.

Problem Possible Causes Recommended Solutions
Low Signal Intensity / Poor Sensitivity Incomplete derivatization with PTAD.• Optimize PTAD concentration and reaction time. A common starting point is 0.75-1.0 mg/mL of PTAD in acetonitrile (B52724), with a reaction time of at least one hour at room temperature.[1][2] • Ensure complete dryness of the sample before adding the PTAD solution, as residual water can interfere with the reaction.[2]
Poor ionization of the PTAD adduct.• Consider using an alternative ionization source. Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects and may offer improved sensitivity for some vitamin D metabolites compared to Electrospray Ionization (ESI).[3] • Optimize mass spectrometer source parameters, such as spray voltage and gas temperatures, for the specific adduct.[2][4]
Ion suppression from matrix components.• Enhance sample cleanup. Incorporate solid-phase extraction (SPE) or liquid-liquid extraction (LLE) steps prior to derivatization to remove interfering substances.[5][6] • Use a deuterated internal standard (e.g., Calcitriol-d6) to compensate for matrix effects and variations in ionization efficiency.[7]
Suboptimal chromatographic separation.• Adjust the mobile phase composition. The use of additives like formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape and ionization.[4] • Employ a high-resolution analytical column, potentially coupling columns to enhance separation of isomers.[8]
Poor Selectivity / Interfering Peaks Co-elution of isomers or isobars.• Improve chromatographic resolution by optimizing the gradient program and using a column with a different selectivity. Tandem columns may be necessary for complex separations.[8] • Ensure the mass spectrometer is operating in Multiple Reaction Monitoring (MRM) mode with specific transitions for the pre-calcitriol PTAD adduct to minimize the detection of co-eluting compounds.[8]
Cross-reactivity from other vitamin D metabolites.• Derivatization with PTAD is selective for the cis-diene structure of pre-calcitriol, which helps to differentiate it from other metabolites. Ensure the derivatization reaction goes to completion. • Develop a highly specific LC-MS/MS method with unique precursor and product ion transitions for the target analyte.[8]
Inconsistent Results / Poor Reproducibility Variability in sample preparation.• Standardize all steps of the sample preparation protocol, including extraction, evaporation, and reconstitution volumes. • Use an automated liquid handler for precise and repeatable liquid transfers.
Degradation of the analyte.• Store samples at -80°C to ensure long-term stability.[5] • Minimize freeze-thaw cycles.[5] • Use antioxidants during sample preparation if degradation is suspected.[2]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing pre-calcitriol with PTAD?

A1: Pre-calcitriol, like other vitamin D metabolites, lacks easily ionizable functional groups, leading to poor sensitivity in mass spectrometry. Derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) introduces a readily ionizable moiety to the molecule. This process, known as a Diels-Alder reaction, significantly enhances the ionization efficiency of the pre-calcitriol molecule, leading to a substantial increase in signal intensity and improved sensitivity of the analytical method.[6][9]

Q2: Are there more sensitive alternatives to PTAD for derivatization?

A2: Yes, other derivatization agents have been developed that may offer higher sensitivity than PTAD. For instance, the Amplifex diene reagent has been reported to provide a 10-fold higher signal-to-noise ratio compared to PTAD for the analysis of 1,25-dihydroxyvitamin D.[1][10] Another reagent, 2-nitrosopyridine (B1345732) (PyrNO), has also been shown to improve ionization and sensitivity over PTAD.[6] The choice of derivatization agent may depend on the specific analytical requirements and the matrix being analyzed.

Q3: How can I minimize matrix effects in my analysis?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[3][11] To minimize these effects:

  • Implement robust sample preparation: This is the most critical step. Techniques like protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are effective in removing a significant portion of the interfering matrix components.[5][6]

  • Use a suitable internal standard: A stable isotope-labeled internal standard (e.g., deuterated pre-calcitriol) that co-elutes with the analyte is highly recommended. It will experience similar matrix effects as the analyte, allowing for accurate quantification.[7]

  • Optimize chromatography: Good chromatographic separation can move the analyte of interest away from regions of significant matrix elution.

  • Choose the right ionization technique: Atmospheric Pressure Chemical Ionization (APCI) is often less prone to matrix effects than Electrospray Ionization (ESI) for vitamin D metabolites.[3]

Q4: What are the key considerations for chromatographic separation of pre-calcitriol PTAD adducts?

A4: The primary goal of chromatography is to separate the pre-calcitriol PTAD adduct from other isomers, isobars, and matrix components.[8] Key considerations include:

  • Column Chemistry: A high-resolution C18 column is a common choice.[2] For particularly challenging separations involving epimers, coupling columns or using chiral columns may be necessary.[8]

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (like acetonitrile or methanol) and water, often with an additive.[4]

  • Mobile Phase Additives: Small amounts of formic acid or ammonium acetate are often added to the mobile phase to improve peak shape and promote the formation of protonated molecules in positive ion mode.[4]

  • Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is generally required to achieve adequate separation and reasonable run times.[2]

Q5: What are the recommended mass spectrometry settings for analyzing pre-calcitriol PTAD adducts?

A5: The optimal mass spectrometry settings will depend on the specific instrument being used. However, some general recommendations include:

  • Ionization Mode: Positive ion mode is typically used for the analysis of PTAD adducts.[4]

  • Ionization Source: As mentioned, APCI may offer advantages over ESI in terms of reduced matrix effects and improved sensitivity for some vitamin D compounds.[3]

  • Data Acquisition Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity.[8] This involves selecting a specific precursor ion (the molecular ion of the adduct) and monitoring for one or more specific product ions that are formed upon collision-induced dissociation.

  • Optimization of Parameters: It is crucial to optimize source-dependent parameters (e.g., temperatures, gas flows) and compound-dependent parameters (e.g., collision energy, declustering potential) for the pre-calcitriol PTAD adduct to achieve the best signal.[2]

Quantitative Data Summary

Parameter PTAD Derivatization Amplifex Derivatization Reference
Signal-to-Noise Ratio Baseline10-fold higher[1][10]
Reported Sensitivity Improvement ~10-fold signal improvement over underivatizedGenerally reported as more sensitive than PTAD[9]

Experimental Protocols

Protocol 1: Sample Preparation and PTAD Derivatization

This protocol provides a general workflow for the extraction and derivatization of pre-calcitriol from a biological matrix (e.g., serum or plasma).

  • Sample Collection and Storage:

    • Collect samples in appropriate tubes (serum or EDTA plasma can be used, though some studies report differences in concentrations between the two).[3]

    • Store samples at -80°C until analysis to ensure stability.[5]

  • Protein Precipitation and Extraction:

    • To 200 µL of sample, add an internal standard (e.g., Calcitriol-d6).[7]

    • Add a protein precipitating agent, such as acetonitrile, and vortex thoroughly.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

    • For LLE: Add an immiscible organic solvent (e.g., methyl tert-butyl ether) to the supernatant, vortex, and centrifuge. Collect the organic layer containing the analyte.

    • For SPE: Condition and equilibrate an appropriate SPE cartridge (e.g., C18). Load the supernatant, wash the cartridge to remove interferences, and then elute the analyte with a suitable solvent.[9]

  • Evaporation:

    • Dry the collected extract completely under a stream of nitrogen gas.[2] This step is critical to remove all residual solvent and water.

  • PTAD Derivatization:

    • Reconstitute the dried extract in 60 µL of a 0.75 mg/mL solution of PTAD in acetonitrile.[1]

    • Vortex for 15-30 seconds.

    • Allow the reaction to proceed for 1 hour at room temperature.[1]

    • After the reaction, the sample can be dried down again and reconstituted in the mobile phase for LC-MS/MS analysis, or directly injected if the derivatization solvent is compatible with the mobile phase.[1][2]

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general method for the LC-MS/MS analysis of the derivatized pre-calcitriol adduct.

  • Liquid Chromatography System:

    • Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[7]

    • Mobile Phase A: 0.1% Formic acid in water.[2]

    • Mobile Phase B: Acetonitrile.[2]

    • Flow Rate: 0.2 - 0.5 mL/min.[2][4]

    • Gradient Program: Develop a gradient to separate the analyte from interferences. A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, hold for a period, and then return to initial conditions for re-equilibration.[2]

    • Injection Volume: 10 µL.[2]

  • Mass Spectrometry System:

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[4]

    • Source Parameters: Optimize as per instrument manufacturer's recommendations. Typical parameters include:

      • Spray Voltage: ~4500-4800 V[2][4]

      • Gas Temperature: ~250-450°C[2][4]

      • Sheath and Auxiliary Gas Flow: Optimize for stable spray and maximum signal.[2]

    • Data Acquisition:

      • Mode: Multiple Reaction Monitoring (MRM).

      • Transitions: Determine the specific precursor ion (m/z of the protonated pre-calcitriol PTAD adduct) and the most abundant, specific product ions upon collision-induced dissociation. For example, for the calcitriol-PTAD adduct, a transition of m/z 574 -> 314 has been reported.[2]

      • Collision Energy: Optimize for each transition to maximize the product ion signal.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Serum/Plasma) Spike Spike Internal Standard Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Dry Evaporation (Nitrogen) Extract->Dry Deriv PTAD Derivatization Dry->Deriv LC LC Separation Deriv->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for pre-calcitriol PTAD adduct analysis.

Sensitivity_Selectivity_Factors cluster_sample_prep Sample Preparation cluster_instrumental Instrumental Parameters center_node Improved Sensitivity & Selectivity SPE Solid-Phase Extraction SPE->center_node LLE Liquid-Liquid Extraction LLE->center_node Deriv Efficient Derivatization (e.g., PTAD, Amplifex) Deriv->center_node IS Internal Standard (Deuterated) IS->center_node Chrom High-Resolution Chromatography Chrom->center_node Ion Optimized Ionization (e.g., APCI) Ion->center_node MS_Mode Selective MS Mode (MRM) MS_Mode->center_node

Caption: Key factors influencing sensitivity and selectivity.

References

Strategies to prevent the on-column degradation of Calcitriol and its impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the on-column degradation of Calcitriol (B1668218) and its impurities during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is Calcitriol susceptible to degradation during HPLC analysis?

Calcitriol, an active form of vitamin D3, possesses a conjugated triene system and a hydroxyl group, making it sensitive to several factors commonly encountered in chromatographic analysis. Degradation can be initiated or accelerated by:

  • Acidic or Basic Conditions: The mobile phase pH can catalyze isomerization and degradation.

  • Temperature: Elevated temperatures can increase the rate of degradation reactions.[1]

  • Light Exposure: Calcitriol is photolabile and can degrade upon exposure to UV light.

  • Oxidation: Dissolved oxygen in the mobile phase or exposure to air can lead to oxidative degradation.

  • Stationary Phase Interactions: Active sites on the HPLC column, such as residual silanols, can interact with Calcitriol and promote degradation.[2]

Q2: What are the common impurities and degradation products of Calcitriol?

The most common impurities associated with Calcitriol are its isomers, including 5,6-trans-Calcitriol and pre-Calcitriol.[3][4] Forced degradation studies have shown that Calcitriol is generally stable under various stress conditions, but the formation of these isomers is a key stability concern.[5]

Q3: What are the recommended storage conditions for Calcitriol samples and standards to minimize degradation prior to analysis?

To ensure the integrity of your samples and standards before injection, it is crucial to:

  • Store Calcitriol solutions in amber-colored volumetric flasks or vials to protect them from light.

  • Keep solutions at a reduced temperature, such as in a refrigerator or freezer, to slow down potential degradation.

  • Prepare samples fresh before injection whenever possible and avoid prolonged storage in the autosampler.[1]

  • Use solvents like methanol (B129727) for sample preparation, in which Calcitriol is readily soluble.[1]

Troubleshooting Guide for On-Column Degradation of Calcitriol

This guide addresses specific issues that may arise during the HPLC analysis of Calcitriol and its impurities.

Issue 1: Appearance of Unexpected Peaks or Poor Peak Shape

Question: I am observing unexpected peaks in my chromatogram that are not present in my standard, or my Calcitriol peak is tailing or splitting. What could be the cause and how can I resolve this?

Answer: This issue often points to on-column degradation or undesirable interactions with the stationary phase. Here are some potential causes and solutions:

  • Mobile Phase pH: An inappropriate mobile phase pH can catalyze the degradation of Calcitriol.

    • Solution: Modify the mobile phase to include a small amount of an acid, such as 0.1% acetic acid, which can help stabilize the compound on the column.[2] For mass spectrometry applications, formic acid can be used as a substitute for non-volatile acids like phosphoric acid.[6]

  • Active Silanol (B1196071) Groups on the Column: Residual silanol groups on the silica-based stationary phase can lead to strong interactions and degradation of the analyte.

    • Solution: Switch to a column with low silanol activity or a base-deactivated silica (B1680970) (BDS) column.[1][6] Columns with end-capping are generally preferred to minimize these interactions.

  • Column Temperature: High column temperatures can accelerate the degradation of Calcitriol.

    • Solution: It is advisable to maintain the column oven at a controlled ambient temperature, for instance, 25°C.[1]

Issue 2: Poor Reproducibility and Loss of Recovery

Question: My results for Calcitriol quantification are inconsistent, and I am experiencing low recovery. What steps can I take to improve my method's reproducibility?

Answer: Poor reproducibility and low recovery can be due to a combination of factors, from sample preparation to the chromatographic conditions.

  • Sample Adsorption: Calcitriol can adsorb to certain types of plastics.

    • Solution: Use polypropylene (B1209903) containers for sample storage and preparation, as Calcitriol has a lower affinity for polypropylene compared to polyvinyl chloride (PVC).[7]

  • Inconsistent Mobile Phase Preparation: Variations in the mobile phase composition can lead to shifts in retention time and affect the stability of Calcitriol.

    • Solution: Ensure the mobile phase is prepared fresh and consistently for each run. Degas the mobile phase to remove dissolved oxygen that could cause oxidative degradation.

  • Column Contamination: The accumulation of contaminants on the column can lead to active sites that promote degradation.

    • Solution: Implement a regular column flushing and regeneration protocol.[8] Using a guard column can also help protect the analytical column from contaminants.[8]

Data Presentation

Table 1: Comparison of HPLC Methods for Calcitriol Analysis

ParameterMethod 1Method 2Method 3
Column Symmetry C18 (4.6 x 250 mm, 5 µm)[4]Hypersil BDS C18 (4.6 x 150 mm, 3 µm)[1]Newcrom R1[6]
Mobile Phase Water-Acetonitrile-Methanol (Gradient)[4]Water and Acetonitrile (Gradient)[1]Acetonitrile, Water, and Phosphoric Acid[6]
Flow Rate Not Specified1.5 mL/min[1]Not Specified
Detection Wavelength Diode Array Detector[4]265 nm[1]Not Specified
Column Temperature Not Specified25°C[1]Not Specified

Table 2: Validation Parameters for a Calcitriol HPLC Method [4]

ParameterCalcitriol5,6-trans-Calcitriol
Linear Range (µg/mL) 0.1714 - 1.360.1613 - 1.28
Detection Limit (ng/mL) 39.7540.90
Quantification Limit (ng/mL) 141.6136.4
Recovery (%) > 98%> 98%
Precision (RSD %) < 1.2%< 1.2%

Experimental Protocols

Protocol 1: RP-HPLC Method for the Determination of Calcitriol and 5,6-trans-Calcitriol[4]
  • Sample Preparation:

    • Accurately weigh and transfer the sample containing Calcitriol into a suitable volumetric flask.

    • Dissolve and dilute to volume with a suitable diluent such as methanol.

    • Protect the sample from light throughout the preparation process.

  • Chromatographic Conditions:

    • Column: Symmetry C18 (4.6 mm × 250 mm, 5 µm).

    • Mobile Phase: A gradient elution using water, acetonitrile, and methanol. The specific gradient profile should be optimized to achieve adequate separation.

    • Detector: Diode Array Detector (DAD) to monitor at multiple wavelengths if necessary.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • System Suitability:

    • Prepare a system suitability solution containing both Calcitriol and its key impurity (e.g., 5,6-trans-Calcitriol).

    • The resolution between the Calcitriol and impurity peaks should be greater than 2.0.

    • The tailing factor for the Calcitriol peak should be less than 2.0.

    • The relative standard deviation (RSD) for replicate injections of the standard should be less than 2.0%.

Mandatory Visualizations

OnColumnDegradationTroubleshooting start Start: Chromatographic Issue Observed (e.g., new peaks, peak tailing) q1 Is the mobile phase freshly prepared and degassed? start->q1 sol1 Prepare fresh mobile phase and degas. q1->sol1 No q2 Is the column appropriate? (e.g., base-deactivated, low silanol activity) q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Switch to a base-deactivated or end-capped C18 column. q2->sol2 No q3 Is the column temperature controlled and moderate (e.g., 25°C)? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Set column oven to a controlled ambient temperature. q3->sol3 No q4 Does the mobile phase contain a stabilizer? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 sol4 Consider adding a small amount of acid (e.g., 0.1% acetic acid). q4->sol4 No end_node Problem Resolved q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Caption: Troubleshooting workflow for on-column degradation of Calcitriol.

HPLCMethodWorkflow start Start: Method Development for Calcitriol Analysis step1 1. Sample and Standard Preparation - Use amber glassware - Prepare fresh in a suitable solvent (e.g., Methanol) start->step1 step2 2. Column Selection - C18 stationary phase - Prefer base-deactivated or end-capped columns step1->step2 step3 3. Mobile Phase Optimization - Gradient elution with Acetonitrile/Methanol and Water - Consider acidic modifier for stability step2->step3 step4 4. Set Instrumental Parameters - Column Temperature: Ambient (e.g., 25°C) - Detection Wavelength: ~265 nm - Flow Rate: 1.0 - 1.5 mL/min step3->step4 step5 5. System Suitability Testing - Check resolution, tailing factor, and precision step4->step5 step6 6. Method Validation (as per ICH guidelines) - Linearity, Accuracy, Precision, LOD, LOQ step5->step6 end_node Validated HPLC Method step6->end_node

Caption: Experimental workflow for HPLC method development for Calcitriol.

CalcitriolDegradationPathway Calcitriol Calcitriol PreCalcitriol Pre-Calcitriol Calcitriol->PreCalcitriol Isomerization (Heat, Light) TransCalcitriol 5,6-trans-Calcitriol Calcitriol->TransCalcitriol Isomerization PreCalcitriol->Calcitriol Equilibrium

Caption: Simplified degradation pathway of Calcitriol.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for resolving analytical challenges related to Calcitriol (B1668218) and its impurities. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming co-elution issues between Calcitriol Impurity C and other related compounds.

Frequently Asked Questions (FAQs)

Q1: What is Calcitriol Impurity C?

A1: Calcitriol Impurity C is a process-related impurity formed during the synthesis of Calcitriol. It is also known as the "Triazoline Adduct of pre-Calcitriol" or "pre-Calcitriol PTAD Adduct".[][2][3][4] It has a molecular formula of C35H49N3O5 and a molecular weight of 591.78.[]

Q2: Why is the separation of Calcitriol Impurity C challenging?

A2: The separation is challenging due to the structural similarity between Calcitriol and Impurity C. This can lead to co-elution in reversed-phase HPLC, where both compounds exit the analytical column at or near the same time, making accurate quantification difficult. The challenge is similar to the separation of Calcipotriene and its precursor, pre-Calcipotriene.[5]

Q3: What are the common analytical techniques used for the separation of Calcitriol and its impurities?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique.[6][7][8] Specifically, reversed-phase HPLC (RP-HPLC) with a C18 column is a common approach.[5][6][7] Gradient elution methods are often employed to achieve better separation of multiple components.[6][7][8][9]

Q4: Are there official methods that may have limitations in separating Calcitriol Impurity C?

A4: While specific details for Calcitriol are not abundant in the provided search results, a study on the related compound Calcipotriene found that the European Pharmacopoeia (EP) method was not capable of separating pre-Calcipotriene from the active pharmaceutical ingredient (API).[5] This suggests that official compendial methods may not always be sufficient for resolving critical impurity pairs, necessitating method development and optimization.

Troubleshooting Guide: Co-elution of Calcitriol and Impurity C

This guide provides a systematic approach to troubleshooting and resolving co-elution issues between Calcitriol and Calcitriol Impurity C.

Initial Assessment: Identifying Co-elution

Co-elution can manifest in several ways in your chromatogram. Look for the following signs:

  • Peak Tailing or Fronting: Asymmetrical peaks can indicate the presence of a hidden shoulder from a co-eluting compound.

  • Broader than Expected Peaks: If the peak width for Calcitriol is significantly larger than expected for your system, it may be due to the presence of Impurity C underneath.

  • Inconsistent Peak Area/Height: Variability in the quantification of Calcitriol across different runs could be due to unresolved Impurity C.

  • Use of a Diode Array Detector (DAD): A DAD can be invaluable for assessing peak purity. If the UV spectra across the peak are not identical, it strongly suggests co-elution.

Troubleshooting Workflow

If you suspect co-elution, follow this logical workflow to diagnose and resolve the issue.

Troubleshooting_Workflow cluster_0 Diagnosis cluster_1 Method Optimization cluster_2 Verification start Co-elution Suspected check_peak_shape Asymmetrical Peak? start->check_peak_shape check_peak_purity Peak Purity Fails (DAD)? check_peak_shape->check_peak_purity Yes adjust_mobile_phase Adjust Mobile Phase (Organic Ratio / pH) check_peak_shape->adjust_mobile_phase No check_peak_purity->adjust_mobile_phase Yes optimize_gradient Optimize Gradient Profile adjust_mobile_phase->optimize_gradient resolution_achieved Resolution Achieved adjust_mobile_phase->resolution_achieved Success change_column Change Column (Different Stationary Phase) change_column->resolution_achieved adjust_temp Adjust Column Temperature optimize_gradient->adjust_temp optimize_gradient->resolution_achieved Success adjust_temp->change_column adjust_temp->resolution_achieved Success

Caption: A logical workflow for troubleshooting co-elution issues.

Detailed Troubleshooting Steps

1. Mobile Phase Modification:

  • Adjust Organic Solvent Ratio (Isocratic Elution): A small change in the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) can significantly impact selectivity. For reversed-phase chromatography, decreasing the organic content will increase retention times and may improve separation.

  • Modify Mobile Phase pH: The pH of the mobile phase can alter the ionization state of the analytes, which in turn affects their retention and selectivity. Experiment with slight adjustments to the buffer pH.

  • Change Organic Modifier: If using acetonitrile, consider switching to methanol (B129727) or a mixture of both. Different organic solvents interact differently with the stationary phase and analytes, which can alter selectivity.

2. Gradient Profile Optimization (Gradient Elution):

  • Steeper vs. Shallower Gradient: A shallower gradient (slower increase in organic solvent concentration) can improve the resolution of closely eluting peaks.

  • Modify Initial and Final Conditions: Adjusting the starting and ending percentages of the organic solvent can help to better separate early or late eluting compounds.

  • Introduce Isocratic Holds: Incorporating an isocratic hold at a specific mobile phase composition where the critical pair elutes can enhance separation.

3. Stationary Phase and Column Parameters:

  • Change Column Chemistry: If modifications to the mobile phase are unsuccessful, consider a column with a different stationary phase (e.g., C8, Phenyl, or a polar-embedded phase). These offer different selectivities compared to a standard C18 column.

  • Adjust Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting retention times and selectivity. Increasing the temperature generally decreases retention times and can sometimes improve peak shape and resolution. A study on a related compound successfully used a column temperature of 50°C.[5]

  • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column can increase efficiency and provide better resolution.

Experimental Protocols

The following are example HPLC methods that can be used as a starting point for separating Calcitriol and its impurities.

Method 1: Gradient RP-HPLC for Calcitriol and Isomers

This method is adapted from a procedure for separating calcitriol and its isomers in soft capsules.[6][7]

ParameterCondition
Column Symmetry C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile/Methanol mixture
Gradient A time-based gradient elution should be developed. Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Column Temperature Ambient or controlled (e.g., 25°C)

Method 2: RP-HPLC for Calcipotriene and Related Compounds

This method was successfully used to separate pre-Calcipotriene from Calcipotriene and could be a valuable starting point for Calcitriol and Impurity C.[5]

ParameterCondition
Column RP-C18, 150 x 4.6 mm, 2.7 µm
Mobile Phase Gradient elution with a mixture of water, methanol, acetonitrile, and tetrahydrofuran.
Flow Rate 1.0 mL/min
Detection UV at 264 nm
Column Temperature 50°C

Method 3: Isocratic RP-HPLC for Calcitriol

A simpler isocratic method can also be a starting point, though it may require more optimization to resolve Impurity C.[10]

ParameterCondition
Column Newcrom R1 (a special reverse-phase column)
Mobile Phase Acetonitrile, Water, and Phosphoric Acid
Flow Rate 1.0 mL/min
Detection UV (wavelength not specified, 265 nm is a good starting point)
Column Temperature Ambient

Data Presentation: Method Comparison

The following table summarizes key parameters from the example methods. This allows for a quick comparison to aid in method selection and development.

ParameterMethod 1 (Gradient)Method 2 (Gradient - Calcipotriene)Method 3 (Isocratic)
Column Type C18C18Newcrom R1
Column Dimensions 4.6 x 250 mm, 5 µm150 x 4.6 mm, 2.7 µmNot specified
Mobile Phase Water, ACN, MethanolWater, Methanol, ACN, THFACN, Water, Phosphoric Acid
Elution Mode GradientGradientIsocratic
Temperature Ambient50°CAmbient
Detection 265 nm264 nmUV

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical workflow for analytical method development aimed at resolving co-elution issues.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_1a Optimization Strategies cluster_2 Phase 3: Validation start Define Separation Goal (Resolve Calcitriol & Impurity C) select_column Select Initial Column & Mobile Phase start->select_column initial_run Perform Initial Chromatographic Run select_column->initial_run is_resolved Co-elution Resolved? initial_run->is_resolved optimize_mp Optimize Mobile Phase is_resolved->optimize_mp No validate_method Validate Method (Specificity, Linearity, Accuracy, Precision) is_resolved->validate_method Yes optimize_grad Optimize Gradient optimize_mp->optimize_grad optimize_temp Optimize Temperature optimize_grad->optimize_temp change_col Change Column optimize_temp->change_col change_col->is_resolved

Caption: A typical workflow for analytical method development.

References

Best practices for the storage and handling of Calcitriol Impurity C reference standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the storage and handling of Calcitriol Impurity C (CAS No. 86307-44-0) reference standards. Proper handling is critical to ensure the integrity of the standard and the accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What exactly is Calcitriol Impurity C? A1: Calcitriol Impurity C is identified as the triazoline adduct of pre-calcitriol.[1][2] It is a recognized impurity of Calcitriol, the active form of vitamin D3, and is used as a reference standard in pharmaceutical analysis to ensure the purity and quality of Calcitriol drug products.[1]

Q2: What are the primary safety concerns when handling this compound? A2: Calcitriol and its related compounds are highly potent. Calcitriol is classified as fatal if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged or repeated exposure.[3] It is crucial to handle Calcitriol Impurity C with extreme caution in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, protective clothing, and respiratory protection.[3]

Q3: How should the solid (powder) form of Calcitriol Impurity C be stored? A3: The solid reference standard should be stored in a tightly closed, light-resistant container.[4] The recommended storage temperature is generally -20°C to preserve its stability over the long term.[5][6] Some suppliers may recommend storage at 2-8°C, so it is always best to follow the instructions on the product's Certificate of Analysis (CoA).[7]

Q4: What is the best practice for storing solutions made from this standard? A4: Once prepared, stock solutions should be aliquoted into smaller volumes to prevent degradation from repeated freeze-thaw cycles.[8] These solutions should be stored in tightly sealed, light-protected containers. For long-term stability (up to 6 months or 1 year), storage at -80°C is recommended.[5][8] For shorter periods (up to 1 month), -20°C is acceptable.[8]

Q5: What solvents are recommended for dissolving Calcitriol Impurity C? A5: Calcitriol Impurity C is soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) (MEOH).[5][7] One supplier notes a solubility of up to 45 mg/mL in DMSO, recommending sonication to aid dissolution.[5]

Q6: Why is light protection so important for this standard? A6: Calcitriol and its related compounds, including impurities, are known to be sensitive to light.[9] Exposure to light can cause photodegradation, leading to the formation of incorrect species and compromising the integrity of the standard.[9] All procedures involving solutions of Calcitriol Impurity C should be carried out as rapidly as possible, avoiding unnecessary exposure to light and air.[2][4]

Q7: How should I handle the container when taking it out of cold storage? A7: Before opening, the container should be allowed to warm to room temperature.[10] This prevents atmospheric moisture from condensing inside the container, which could compromise the stability of the hygroscopic or moisture-sensitive solid standard.

Data Presentation: Storage and Solubility

The following tables summarize key quantitative data for the storage and preparation of Calcitriol Impurity C reference standards.

Table 1: Recommended Storage Conditions

FormStorage TemperatureDurationKey Considerations
Solid (Powder) -20°CUp to 3 years[5]Store in original, tightly sealed, light-resistant container.[4]
Stock Solution -80°CUp to 1 year[5]Protect from light; aliquot to avoid freeze-thaw cycles.[8]
Stock Solution -20°CUp to 1 month[8]Protect from light; suitable for short-term storage.[8]

Table 2: Example Solution Preparation in DMSO

This table provides the volume of DMSO required to prepare solutions of various concentrations from different masses of the solid standard.[5]

Mass of Standard1 mM (1.69 mL)5 mM (0.34 mL)10 mM (0.17 mL)20 mM (0.08 mL)
1 mg 1.6898 mL0.3380 mL0.1690 mL0.0845 mL
5 mg 8.4491 mL1.6898 mL0.8449 mL0.4225 mL
10 mg 16.8982 mL3.3796 mL1.6898 mL0.8449 mL
50 mg 84.4909 mL16.8982 mL8.4491 mL4.2245 mL

Calculations are based on a molecular weight of 591.78 g/mol .[1][5]

Experimental Protocols

Protocol 1: Receiving and Handling a New Reference Standard

  • Verification: Upon receipt, immediately check the details on the container label against the Certificate of Analysis (CoA) and Safety Data Sheet (SDS).[10]

  • Logging: Record all relevant details (e.g., lot number, receipt date, expiry date, storage conditions) in the laboratory's reference standard logbook.[10]

  • Storage: Promptly transfer the standard to the recommended storage condition, typically a -20°C freezer, ensuring it is protected from light.[6]

  • Equilibration: Before first use, place the sealed container in a desiccator at room temperature and allow it to equilibrate for at least 1-2 hours. This prevents water condensation.[10]

Protocol 2: Preparation of a Primary Stock Solution in DMSO

Note: Perform all steps in a certified chemical fume hood or ventilated enclosure. Wear appropriate PPE.

  • Weighing: Accurately weigh the desired amount of Calcitriol Impurity C solid using a calibrated analytical balance.

  • Transfer: Carefully transfer the weighed powder to an appropriate Class A amber volumetric flask.

  • Dissolution: Add a portion (approximately 50-70% of the final volume) of high-purity DMSO to the flask.

  • Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution of the standard.[5]

  • Dilution: Allow the solution to return to room temperature. Carefully add DMSO to the calibration mark on the volumetric flask.

  • Mixing: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Immediately aliquot the solution into smaller, labeled amber vials and store at -80°C for long-term use.[5][8]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of Calcitriol Impurity C.

Issue 1: The concentration of my working standard is lower than expected.

Potential CauseTroubleshooting Steps
Degradation of Stock Solution Stock solutions can degrade if stored improperly (e.g., wrong temperature, exposure to light) or subjected to multiple freeze-thaw cycles.[8] Solution: Prepare a fresh stock solution from the solid standard. Always aliquot new stock solutions.
Adsorption to Container Highly lipophilic compounds can adsorb to certain types of plastic or glass. Solution: Use silanized glass vials or polypropylene (B1209903) containers. Check for recovery by preparing a standard in the suspected container and immediately analyzing it.
Inaccurate Initial Weighing Errors in weighing the solid standard will propagate through all subsequent dilutions. Solution: Verify balance calibration. Ensure the standard was fully equilibrated to room temperature before weighing to avoid errors from air buoyancy or moisture.

Issue 2: My chromatogram shows extraneous peaks or a changing impurity profile.

Potential CauseTroubleshooting Steps
Light-Induced Degradation Exposure of solutions to ambient or UV light can cause rapid degradation.[9] Solution: Use amber vials and light-protected autosampler trays. Minimize the time solutions spend on the benchtop. Prepare samples immediately before analysis.
Thermal Degradation Calcitriol is known to have a thermally labile pre-calcitriol form.[2][4] High temperatures in the analytical system (e.g., injector port) could cause degradation. Solution: Review the analytical method parameters. If possible, use a lower injection temperature. Ensure solutions are not heated during preparation.
Solvent/Mobile Phase Contamination Impurities in the solvent or mobile phase can introduce extraneous peaks. Solution: Use high-purity, HPLC-grade solvents. Prepare fresh mobile phase daily.

Visualized Workflows and Logic

The following diagrams illustrate key processes for handling and troubleshooting.

start_node start_node storage_node storage_node action_node action_node end_node end_node A Receive New Standard B Verify Details vs. CoA (Lot #, Expiry) A->B C Log Standard in Laboratory Register B->C D Store Immediately in -20°C Freezer C->D E Equilibrate Sealed Container to Room Temp D->E Before Use F Weigh Solid in Ventilated Enclosure E->F G Prepare Stock Solution (e.g., in DMSO) F->G H Aliquot Solution into Amber Vials G->H I Store Stock Solution in -80°C Freezer H->I J Standard Ready for Use I->J

Caption: Workflow for Handling a New Calcitriol Impurity C Reference Standard.

problem problem check check solution solution path Results still inconsistent. Consider matrix effects or sample preparation issues. P1 Inconsistent Analytical Results (e.g., Low Purity, Shifting RT) C1 Is stock solution old or stored improperly? P1->C1 C2 Was solution exposed to light or heat? C1->C2 No S1 Prepare fresh stock solution. Aliquot and store at -80°C. C1->S1 Yes C3 Are instrument parameters correct? C2->C3 No S2 Use amber vials. Prepare samples just before use. C2->S2 Yes C4 Is solid standard within its expiry date? C3->C4 Yes S3 Verify method parameters (column, mobile phase, temp). C3->S3 No C4->path Yes S4 Order new reference standard. C4->S4 No

Caption: Troubleshooting Logic for Inconsistent Analytical Results.

References

Column selection guide for the analysis of polar impurities of Calcitriol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the appropriate HPLC column and troubleshooting common issues encountered during the analysis of Calcitriol (B1668218) and its polar impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing the polar impurities of Calcitriol?

The main challenges in analyzing Calcitriol and its impurities stem from the molecule's sensitivity and the structural similarity of its related compounds. Calcitriol is highly susceptible to degradation from light, heat, and oxidation[1]. Its impurities often include isomers and epimers, such as pre-Calcitriol, 5,6-trans-Calcitriol, and 1β-Calcitriol, which are structurally very similar to the parent molecule and co-elute under suboptimal chromatographic conditions[2][]. Achieving baseline separation of these closely related polar compounds requires a highly selective and efficient HPLC method.

Q2: Which HPLC column stationary phase is most effective for separating Calcitriol from its polar impurities?

Reversed-phase (RP) HPLC is the predominant technique for this analysis.[4][5] C18 (octadecylsilane) columns are the most commonly used and recommended stationary phases due to their versatility and robustness in separating compounds of moderate polarity like Calcitriol and its analogs.[4][6][7] For challenging separations where C18 columns may not provide adequate resolution, alternative phases like Phenyl-Hexyl can offer different selectivity due to pi-pi interactions. In some cases, specialized reverse-phase columns with low silanol (B1196071) activity are also employed to minimize peak tailing for polar analytes.[8]

Q3: How do column dimensions and particle size impact the separation?

The selection of column dimensions and particle size is critical for optimizing the separation of Calcitriol and its impurities.

  • Particle Size: Smaller particle sizes (e.g., ≤3 µm) lead to higher column efficiency and better resolution, allowing for faster analyses, which is characteristic of UHPLC systems.[8][9] Columns with 5 µm particles are also widely used and provide a good balance between efficiency and backpressure for standard HPLC systems.[4][7]

  • Column Length and Internal Diameter (ID): Longer columns (e.g., 250 mm) provide more theoretical plates and thus better resolving power, which is often necessary to separate closely eluting isomers.[7][10] Shorter columns (e.g., 150 mm) can be used for faster, less complex separations.[4] The standard ID is typically 4.6 mm.

Q4: What are the typical mobile phase compositions used for this analysis?

The mobile phase for reversed-phase analysis of Calcitriol typically consists of a mixture of an organic solvent and water or a buffer. Common compositions include:

Gradient elution is often preferred over isocratic methods to achieve better separation of both early-eluting polar impurities and the main Calcitriol peak within a reasonable runtime.[9][12] The use of a buffer, such as a Tris buffer, may be required depending on the specific method, as seen in some pharmacopeial procedures.[13]

Column Selection and Method Parameters

The following tables summarize recommended column types and typical starting parameters for method development.

Table 1: Recommended HPLC Columns for Calcitriol Impurity Analysis

Stationary PhaseParticle Size (µm)Dimensions (L x ID, mm)Key Advantages
C18 (ODS)3, 5150 x 4.6 or 250 x 4.6Standard, robust, and widely available; good for general-purpose separations.[4][6][7]
Phenyl-Hexyl3, 5150 x 4.6 or 250 x 4.6Offers alternative selectivity, particularly for aromatic or unsaturated compounds.
Low-Silanol Activity C183, 5150 x 4.6Reduces peak tailing for polar and basic analytes by minimizing secondary interactions.[8]

Table 2: Example HPLC Method Parameters (Starting Point)

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Start at 70% B, increase to 95% B over 20 min, hold for 5 min, return to initial conditions
Flow Rate 1.0 - 1.5 mL/min[4][9]
Column Temperature 25 °C[12]
Detection Wavelength 265 nm[4][12]
Injection Volume 20 - 50 µL[12][13]

Experimental Protocol: General HPLC Method

This protocol outlines a general procedure for the analysis of Calcitriol and its polar impurities. Note: This is a template and must be optimized and validated for your specific application.

1. Mobile Phase Preparation:

  • Prepare Mobile Phase A (Aqueous) and Mobile Phase B (Organic) using HPLC-grade solvents (e.g., water, acetonitrile, methanol).

  • Filter solvents through a 0.45 µm membrane filter to remove particulates.

  • Degas the mobile phases using sonication or vacuum degassing to prevent air bubbles in the system.[14]

2. Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh a suitable amount of USP Calcitriol Reference Standard. Dissolve in a small amount of acetonitrile and dilute to the final volume with the initial mobile phase composition to a known concentration (e.g., 100 µg/mL).[13]

  • Sample Preparation: Prepare the sample by dissolving it in the same diluent as the standard to a similar target concentration. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection to protect the column.

  • System Suitability: A system suitability solution, often prepared by heating a portion of the standard solution (e.g., at 80°C for 30 minutes), is used to generate the pre-Calcitriol impurity and verify the system's resolving power.[13] A resolution of NLT 3.5 between pre-calcitriol and calcitriol is often required.[2]

3. HPLC System Configuration:

  • Set up the HPLC system with the chosen column and mobile phases.

  • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved. This may require pumping 10-20 column volumes.[14]

  • Set the column oven temperature, flow rate, and detector wavelength as per the method parameters.

4. Chromatographic Run and Data Analysis:

  • Inject a blank (diluent), followed by the system suitability solution, standards, and samples.

  • Record the chromatograms for at least twice the retention time of the main Calcitriol peak to ensure all impurities have eluted.[13]

  • Identify and quantify impurities based on their retention times relative to the main peak and calculate their percentages.

Troubleshooting Guide

dot

Caption: Troubleshooting workflow for common HPLC issues in Calcitriol analysis.

Issue 1: Poor resolution between the main Calcitriol peak and early eluting polar impurities.

  • Possible Cause: The mobile phase may be too strong initially, or the column may lack sufficient selectivity.

  • Solutions:

    • Optimize the Gradient: Make the initial part of the gradient shallower. A slower increase in the organic solvent percentage will allow more time for polar impurities to separate from each other and from the main peak.

    • Modify Mobile Phase: Change the organic modifier. If using acetonitrile, try methanol or a combination of both. Methanol can offer different selectivity compared to acetonitrile and may improve the resolution of certain isomers.[6]

    • Change Column: If optimizing the mobile phase is insufficient, switch to a column with higher resolving power (longer length or smaller particle size) or a different stationary phase (e.g., Phenyl-Hexyl) to exploit different separation mechanisms.

Issue 2: Asymmetric or tailing peaks, especially for polar compounds.

  • Possible Cause: Secondary interactions between the polar analytes and active sites (silanols) on the silica (B1680970) packing material. Column overload or extra-column effects can also contribute.

  • Solutions:

    • Use a High-Performance Column: Employ a modern, high-purity silica column with end-capping or a specialized low-silanol activity phase to minimize unwanted interactions.[8]

    • Reduce Sample Load: Dilute the sample or decrease the injection volume. Overloading the column can lead to peak distortion.[15]

    • Check Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.

Issue 3: Inconsistent retention times and poor reproducibility.

  • Possible Cause: This is often related to system instability, such as fluctuations in temperature, flow rate, or mobile phase composition. Insufficient column equilibration between injections is also a common cause.[14]

  • Solutions:

    • Control Temperature: Use a column oven to maintain a constant and stable temperature. Even small fluctuations in ambient temperature can affect retention times.[14]

    • Ensure Proper Equilibration: Increase the equilibration time at the initial mobile phase conditions between gradient runs. Ensure the system pressure has stabilized before the next injection.

    • Check the Pumping System: Ensure the HPLC pump is delivering a consistent flow rate and that the gradient proportioning valves are functioning correctly. Hand-mixing the mobile phase for isocratic methods can rule out pump mixing issues.[15][16] Prepare fresh mobile phase daily.

Issue 4: Carryover or "ghost peaks" in blank injections.

  • Possible Cause: Calcitriol or impurities from a previous high-concentration sample may have adsorbed onto parts of the HPLC system (e.g., injector, column) and are eluting in subsequent runs.

  • Solutions:

    • Optimize Needle Wash: Use a strong solvent in the injector's needle wash/seal wash system. A mixture like isopropanol (B130326) or methanol/acetonitrile is often effective.

    • Implement a Column Wash: After a sequence of samples, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove any strongly retained compounds.

    • Use a Guard Column: A guard column can help protect the analytical column from strongly adsorbing contaminants and is easier and cheaper to replace.[17]

References

Minimizing ion suppression in the ESI-MS analysis of Calcitriol impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Calcitriol (B1668218) and its impurities using Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the ESI-MS analysis of Calcitriol and its impurities?

Ion suppression is a matrix effect that reduces the ionization efficiency of the target analyte, in this case, Calcitriol and its impurities, in the mass spectrometer's ion source.[1] This phenomenon can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[1] It is a significant concern, especially when analyzing complex biological matrices like plasma or urine, as co-eluting endogenous components can compete with Calcitriol for ionization, leading to a suppressed signal.[1]

Q2: What are the common causes of ion suppression for steroid-like molecules such as Calcitriol?

Ion suppression for relatively non-polar compounds like Calcitriol is often caused by:

  • Co-eluting endogenous matrix components: Phospholipids (B1166683), salts, and other endogenous materials from biological samples are major contributors to ion suppression.[1]

  • Mobile phase additives: While necessary for good chromatography, some additives, especially ion-pairing agents like trifluoroacetic acid (TFA), can cause signal suppression.[2][3] It is crucial to use MS-compatible additives like formic acid or ammonium (B1175870) formate (B1220265) at low concentrations.[1]

  • High analyte concentration: At high concentrations, the analyte itself can contribute to self-suppression.[1]

  • Poor sample preparation: Inadequate removal of matrix components is a primary reason for significant ion suppression.[1][4]

Q3: Which ionization technique, ESI or APCI, is generally better for Calcitriol analysis to minimize ion suppression?

For relatively non-polar analytes like many steroids, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression from co-eluting endogenous materials compared to Electrospray Ionization (ESI).[1][5][6][7] ESI is more prone to ion suppression due to the competition for charge on the droplet surface.[1][8] However, the choice of ionization source should be empirically determined for Calcitriol and its specific impurities, as ESI has been found to be the most sensitive technique for the analysis of some anabolic androgens.[1]

Q4: How can I detect and assess the severity of ion suppression in my Calcitriol analysis?

A common method to assess the presence and severity of ion suppression is the post-column infusion experiment.[1][9]

  • Method: A standard solution of Calcitriol is continuously infused into the LC eluent after the analytical column and before the MS source.

  • Procedure: A blank matrix extract (e.g., extracted plasma without the analyte) is then injected onto the LC system.

  • Interpretation: A stable signal for Calcitriol is expected. Any significant drop or dip in the signal indicates a region of ion suppression caused by co-eluting matrix components. The retention time windows where suppression occurs should be avoided for the elution of Calcitriol and its impurities.[1]

Troubleshooting Guide

Issue: Low signal intensity or high variability in Calcitriol and/or impurity peak areas.

This is a classic symptom of ion suppression. Follow these troubleshooting steps:

Step 1: Evaluate and Optimize Sample Preparation

Inadequate sample preparation is a primary cause of ion suppression.[4][10] The goal is to effectively remove interfering matrix components while maximizing the recovery of Calcitriol and its impurities.

  • Recommended Techniques:

    • Solid-Phase Extraction (SPE): Offers significant benefits in terms of selectivity and sample cleanup.[11] It is more effective at removing phospholipids and other interfering compounds compared to protein precipitation.[12]

    • Liquid-Liquid Extraction (LLE): Can be a powerful technique to separate analytes from matrix components based on their differential solubility. A double LLE approach can further improve selectivity.[4]

    • Supported Liquid Extraction (SLE): A variation of LLE that offers ease of use and good recovery for steroid analysis.[13]

Comparison of Sample Preparation Techniques for Steroid Analysis

Sample Preparation TechniqueProsConsTypical Recovery (%)
Protein Precipitation (PPT) Simple, fast, low cost.Minimal selectivity, significant matrix effects remain.[4]80-95
Liquid-Liquid Extraction (LLE) Good selectivity, cleaner extracts than PPT.[4]Can be labor-intensive, requires solvent optimization.[4]70-90
Solid-Phase Extraction (SPE) High selectivity, excellent for removing interferences.[11]Requires method development, can be more expensive.85-100

Note: Recovery percentages are typical and can vary depending on the specific analyte and matrix.

Step 2: Optimize Chromatographic Conditions

Proper chromatographic separation is crucial to move the elution of Calcitriol and its impurities away from regions of ion suppression.[3][10]

  • Column Selection: Consider using a column with a different stationary phase chemistry to alter selectivity. Metal-free columns can also be beneficial for certain compounds that may chelate with stainless steel, causing signal suppression.[14]

  • Mobile Phase Modification:

    • Organic Solvent: Switching between acetonitrile (B52724) and methanol (B129727) can change elution patterns and reduce co-elution with interfering species.[15]

    • Additives: Use MS-friendly volatile additives like formic acid or ammonium formate at the lowest effective concentration.[1] Avoid non-volatile buffers and ion-pairing agents like TFA.[2][16] The addition of lithium acetate (B1210297) has been shown to improve the ionization of some Vitamin D metabolites.[17]

  • Gradient Optimization: Adjust the gradient profile to achieve better separation between the analytes of interest and the matrix components causing suppression.

Step 3: Modify Mass Spectrometry Parameters

  • Ionization Source: If using ESI, consider switching to APCI, as it is often less susceptible to ion suppression for non-polar molecules.[5][6][7]

  • Source Parameters: Optimize source-dependent parameters such as gas flows, temperatures, and voltages to enhance the ionization of Calcitriol and its impurities while minimizing the influence of matrix components.

Step 4: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS)

Using a SIL-IS is a highly effective strategy to compensate for ion suppression.[9][10]

  • Principle: A SIL-IS has the same physicochemical properties as the analyte and will co-elute. Therefore, it will experience the same degree of ion suppression.[9]

  • Benefit: By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by ion suppression is normalized, leading to more accurate and precise quantification.[9] For Calcitriol analysis, deuterated Calcitriol (Calcitriol-d6) is a suitable internal standard.[18]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol helps to identify chromatographic regions where ion suppression occurs.[1][9]

  • System Setup:

    • Prepare a standard solution of Calcitriol (e.g., 100 ng/mL in 50:50 methanol:water).

    • Using a syringe pump, deliver this solution at a constant, low flow rate (e.g., 10 µL/min).

    • Connect the syringe pump outlet to a T-junction placed between the LC column outlet and the mass spectrometer inlet. The LC mobile phase will mix with the Calcitriol solution before entering the MS source.

  • Procedure:

    • Start the syringe pump and allow the Calcitriol signal to stabilize, which should result in a flat baseline in the mass spectrometer.

    • Set the mass spectrometer to monitor the specific m/z transition for Calcitriol.

    • Inject a blank matrix sample (e.g., a protein-precipitated plasma sample that does not contain Calcitriol) onto the LC system.

    • Run your standard chromatographic gradient.

  • Data Analysis:

    • Monitor the Calcitriol signal throughout the chromatographic run. Any significant drop or dip in the baseline signal indicates ion suppression caused by co-eluting components from the matrix at that specific retention time.

Protocol 2: Solid-Phase Extraction (SPE) for Calcitriol and Impurity Analysis from Plasma

This protocol provides a general guideline for SPE. The specific sorbent and wash/elution solvents should be optimized for your specific application. A combined supported liquid extraction (SLE) and SPE approach has also been shown to be effective for Calcitriol analysis.[13]

  • Sample Pre-treatment:

    • To 500 µL of plasma, add a suitable internal standard (e.g., Calcitriol-d6).[18]

    • Add 500 µL of 0.1% (v/v) formic acid and vortex.[18]

    • Centrifuge to pellet precipitated proteins.[18]

  • SPE Cartridge Conditioning:

    • Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.[18]

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and other polar interferences.[18]

    • Wash with 1 mL of a weak organic solvent/water mixture (e.g., 20% acetonitrile in water) to remove less retained impurities.[18]

  • Elution:

    • Elute Calcitriol and its impurities with a suitable organic solvent (e.g., acetonitrile or methanol).

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS analysis.

Protocol 3: Derivatization to Enhance Sensitivity

For low-level detection of Calcitriol and its impurities, derivatization can significantly improve ionization efficiency and thus sensitivity.[7] Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) react with the diene structure of Vitamin D metabolites.[18][19][20]

  • Sample Preparation: Perform sample extraction using SPE as described in Protocol 2 and evaporate the eluate to dryness.

  • Derivatization Reaction:

    • Reconstitute the dried extract in a solution of the derivatizing agent (e.g., PTAD in acetonitrile).[20][21]

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 1 hour).[20]

  • LC-MS Analysis: Inject the derivatized sample directly into the LC-MS system.

Visualizations

IonSuppressionWorkflow Start Start: Low Signal or High Variability AssessSuppression Assess Ion Suppression (Post-Column Infusion) Start->AssessSuppression Identify Problem OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE, SLE) AssessSuppression->OptimizeSamplePrep Suppression Detected OptimizeChroma Optimize Chromatography (Column, Mobile Phase, Gradient) OptimizeSamplePrep->OptimizeChroma Iterative Process OptimizeMS Optimize MS Parameters (Source, Voltages) OptimizeChroma->OptimizeMS Iterative Process UseSILIS Use Stable Isotope-Labeled Internal Standard (SIL-IS) OptimizeMS->UseSILIS End End: Minimized Ion Suppression, Accurate Quantification UseSILIS->End SamplePrepComparison Input Biological Sample (e.g., Plasma) PPT Protein Precipitation (PPT) + Fast, Inexpensive - High Matrix Effects Input->PPT LLE Liquid-Liquid Extraction (LLE) + Good Selectivity - Labor Intensive Input->LLE SPE Solid-Phase Extraction (SPE) + High Selectivity - Method Development Input->SPE Output Clean Extract for LC-MS Analysis PPT->Output Less Effective LLE->Output SPE->Output Most Effective

References

Technical Support Center: Improving the Reproducibility of Calcitriol Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Calcitriol impurity profiling.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic analysis of Calcitriol and its impurities.

Peak Shape and Retention Time Issues

Q1: I'm observing significant peak tailing for the Calcitriol peak. What are the likely causes and how can I fix it?

A1: Peak tailing for Calcitriol, a common issue with basic compounds, can compromise resolution and quantification. The primary causes stem from secondary interactions with the stationary phase or issues with the analytical method itself.

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based column packing can interact strongly with Calcitriol, leading to tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure a consistent ionization state.[1] Adding a buffer to the mobile phase can also help mask residual silanol interactions.[2]

  • Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[2][3]

    • Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the issue. Consider using a column with a higher capacity or reducing the injection volume.[2]

  • Column Contamination or Voids: Accumulation of particulate matter on the inlet frit or the formation of a void in the packing bed can distort peak shape.[2]

    • Solution: First, try reversing and flushing the column. If the problem persists, replace the column inlet frit or the guard column. If a void is visible, the column should be replaced.[4]

Q2: My retention times for Calcitriol and its impurities are drifting between injections. What should I investigate?

A2: Retention time drift can invalidate your results and indicates a lack of system stability.

  • Mobile Phase Composition: Inaccurate mixing of the mobile phase or degradation of one of its components can cause retention time shifts.[1]

    • Solution: Prepare a fresh mobile phase, ensuring all components are accurately measured and miscible. If using a gradient, check the pump's proportioning valve for accuracy.[5]

  • Column Equilibration: Insufficient equilibration time between injections can lead to inconsistent retention.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for an adequate amount of time, typically 5-10 column volumes.[6]

  • Temperature Fluctuations: Changes in the column temperature will affect the viscosity of the mobile phase and can alter retention times.

    • Solution: Use a thermostatted column oven to maintain a consistent temperature throughout the analysis.[7]

Resolution and Co-elution Problems

Q3: I have a shoulder on my main Calcitriol peak, suggesting a co-eluting impurity. How can I resolve these two peaks?

A3: A shoulder on a peak is a clear sign of co-elution, which requires modifying the chromatographic selectivity to achieve separation.[5][6]

  • Optimize Mobile Phase Selectivity: This is often the most effective approach.

    • Change Organic Modifier: If using acetonitrile, switch to methanol, or vice versa. These solvents offer different selectivities and can alter the elution order of closely related compounds.[6][7]

    • Adjust Mobile Phase pH: If the impurities have different pKa values, a small change in the mobile phase pH can alter their ionization and retention, leading to improved separation.[1][7]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry is needed.

    • Solution: Switch from a standard C18 column to one with a different selectivity, such as a phenyl-hexyl or a cyano (CN) column, which provide different interaction mechanisms (e.g., pi-pi or dipole-dipole interactions).[7]

  • Adjust Gradient Profile: A shallower gradient provides more time for separation.

    • Solution: Decrease the rate of change of the organic solvent concentration over time (e.g., lengthen the gradient duration).[7]

The following workflow illustrates a systematic approach to resolving co-eluting peaks.

G Troubleshooting Workflow for Co-eluting Peaks cluster_0 Initial Assessment cluster_1 Mobile Phase Optimization cluster_2 Stationary Phase & Other Parameters cluster_3 Resolution A Observe Peak Shoulder or Poor Purity B Adjust Organic Solvent Ratio A->B Start Here C Change Organic Solvent Type (ACN <-> MeOH) B->C If no improvement G Resolution Achieved B->G Success D Modify Mobile Phase pH C->D If no improvement C->G Success E Change Column Chemistry (e.g., Phenyl, Cyano) D->E If no improvement D->G Success F Adjust Temperature E->F Fine-tuning E->G Success F->G Success G Calcitriol Impurity Profiling Workflow A Sample Preparation (Standard & Test Solutions) C Sequence Setup in CDS A->C B HPLC System Setup (Column, Mobile Phase, etc.) B->C D HPLC Analysis C->D E Data Acquisition (Chromatogram) D->E F Data Processing (Integration, Identification) E->F G Impurity Calculation (% Area) F->G H Report Generation G->H

References

Validation & Comparative

A Comparative Guide to the Validation of High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Calcitriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of methodologies for the validation of High-Performance Liquid Chromatography (HPLC) methods tailored for the quantification of Calcitriol Impurity C. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical parameters for method validation and compares different approaches based on published experimental data.

Calcitriol, the biologically active form of vitamin D3, is a critical hormone in calcium homeostasis.[1][2] Its synthesis and degradation can result in several impurities that must be monitored and controlled in pharmaceutical formulations to ensure safety and efficacy.[1] Calcitriol Impurity C, identified as a triazoline adduct of pre-calcitriol, is one such related substance that requires precise quantification.[2]

The Role of HPLC in Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the assay and impurity profiling of Calcitriol.[1] Its high resolution and sensitivity make it ideal for separating Calcitriol from its closely related impurities. The validation of these HPLC methods is crucial to guarantee that the analytical procedure is suitable for its intended purpose, providing reliable and accurate results.

Key Validation Parameters for HPLC Methods

According to the International Council for Harmonisation (ICH) guidelines, the validation of an analytical procedure includes the assessment of several key parameters. The following sections detail these parameters and present a comparison of typical performance data for HPLC methods used in the analysis of Calcitriol and its analogs.

1. Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[3] For Calcitriol Impurity C, the HPLC method must demonstrate a clear separation from Calcitriol and other known impurities. This is often demonstrated through forced degradation studies where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light.[4]

2. Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

ParameterMethod 1 (Calcitriol Isomer)Method 2 (Calcitriol)Method 3 (Vitamin D3)
Linearity Range 0.1613 - 1.28 µg/mL0.15 - 2.99 µg/g2.50 - 6.00 ppm
**Correlation Coefficient (R²) **> 0.990.9970.999

Table 1: Comparison of Linearity Data from Different HPLC Methods for Calcitriol and Related Compounds.

3. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix and the recovery is calculated.

AnalyteSpike LevelRecovery (%)
Calcitriol0.75, 1.50, 2.24 µg/g101.1% - 102.0%
Calcitriol IsomerNot Specified> 98%
Vitamin D3Not Specified99.59% - 103.83%

Table 2: Accuracy Data Presented as Percentage Recovery.

4. Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

ParameterMethod 1 (Calcitriol)Method 2 (Calcitriol Isomer)
Intra-day Precision (RSD%) < 2.5%< 1.2%
Inter-day Precision (RSD%) < 3.2%< 1.2%

Table 3: Comparison of Precision Data for HPLC Methods.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

ParameterMethod 1 (Calcitriol Isomer)Method 2 (Calcitriol)Method 3 (Vitamin D3)
LOD 40.90 ng/mL0.01 µg/g0.1 µg/mL
LOQ 136.4 ng/mL0.02 µg/g0.3 µg/mL

Table 4: Comparison of LOD and LOQ Values.

Experimental Protocols

A generalized experimental protocol for the HPLC-based quantification of Calcitriol impurities is outlined below. Specific conditions may vary and should be optimized for the specific impurity and matrix.

Chromatographic Conditions (Example)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and water.[5][6]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detection at a wavelength of approximately 265 nm.[7]

  • Column Temperature: Ambient or controlled (e.g., 27°C).[5]

Validation Experiments

  • Specificity: Prepare stressed samples of Calcitriol (acid, base, oxidative, thermal, and photolytic degradation) and inject them into the HPLC system to ensure no co-elution of degradation products with the Impurity C peak.

  • Linearity: Prepare a series of at least five concentrations of the Calcitriol Impurity C reference standard. Plot the peak area against the concentration and calculate the correlation coefficient.

  • Accuracy: Spike a placebo or a sample solution with known concentrations of the Impurity C reference standard at three different levels (e.g., 80%, 100%, and 120% of the expected concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze at least six independent samples of the same batch on the same day and by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

Alternative Analytical Methods

While HPLC is the most common method, other techniques can be used for the analysis of Calcitriol and its impurities:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and specificity, making it suitable for identifying and quantifying very low levels of impurities.[1]

  • Gas Chromatography (GC): Can be used for the analysis of residual solvents.[1]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Employed for the detection of elemental impurities.[1]

Visualizing the Workflow

The following diagrams illustrate the typical workflow for HPLC method validation and the logical relationship between the different validation parameters.

HPLC_Method_Validation_Workflow start Start: Method Development protocol Define Validation Protocol start->protocol specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery Studies) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report end End: Method Implementation report->end

Caption: Workflow for a typical HPLC method validation process.

Validation_Parameters_Relationship Core Core Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range defines Accuracy->Range Precision->Accuracy Precision->Range LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) LOD->LOQ LOQ->Linearity

References

A Comparative Guide to the HPLC Analysis of Calcitriol Impurity C and 5,6-trans-Calcitriol

Author: BenchChem Technical Support Team. Date: December 2025

The accurate identification and quantification of impurities and related substances are critical for ensuring the safety and efficacy of pharmaceutical products. Calcitriol (B1668218), the hormonally active form of vitamin D, is susceptible to degradation and can contain various process-related impurities and isomers.[1] This guide provides a comparative analysis of two such related substances: Calcitriol Impurity C and the isomeric 5,6-trans-Calcitriol, with a focus on their separation and quantification using High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties: A Tale of Two Compounds

Calcitriol Impurity C and 5,6-trans-Calcitriol differ significantly in their chemical nature. Calcitriol Impurity C, also known as Pre-Calcitriol Triazoline Adduct, is a process-related impurity that may be introduced during synthesis.[2][3] In contrast, 5,6-trans-Calcitriol is a geometric isomer of Calcitriol, often formed through photo-isomerization.[4] These structural differences are foundational to their distinct chromatographic behaviors.

Table 1: Comparison of Physicochemical Properties

PropertyCalcitriol Impurity C5,6-trans-Calcitriol
CAS Number 86307-44-0[2][3][5]73837-24-8[6][7]
Molecular Formula C35H49N3O5[3][5]C27H44O3[7]
Molecular Weight 591.78 g/mol [3][5]416.6 g/mol [7]
Compound Type Process-related impurity (Triazoline Adduct)[2][3]Geometric Isomer (Photoisomer)[4]
Solubility Soluble in Methanol, DMSO[2][3]Data not specified, but analyzed in common HPLC solvents.

Experimental Protocol: HPLC Separation Methodology

A robust Reverse-Phase HPLC (RP-HPLC) method with gradient elution is effective for the simultaneous determination of Calcitriol and 5,6-trans-Calcitriol.[4][8] The following protocol is based on a validated method for analyzing these compounds in soft capsules.[4][8]

Objective: To separate and quantify Calcitriol and its isomer, 5,6-trans-Calcitriol.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Diode Array Detector (DAD)[4][8]

  • Chromatography Data System (e.g., ChemStation)[4]

Chromatographic Conditions:

  • Column: Symmetry C18, 4.6 mm × 250 mm, 5 µm particle size.[4][8]

  • Mobile Phase: Gradient elution using Water, Acetonitrile, and Methanol.[4][8] (Note: Specific gradient profile to be optimized based on system and sample matrix).

  • Detection Wavelength: 265 nm is a suitable wavelength for detecting Calcitriol and its isomers.[9][10][11]

  • Flow Rate: Approximately 1.0 - 1.2 mL/min.[9]

  • Column Temperature: 33-37 °C to ensure reproducibility.[9]

  • Injection Volume: 10 - 50 µL.[9][10]

Sample Preparation:

  • Accurately weigh and transfer the sample (e.g., contents of soft capsules) into a suitable volumetric flask.

  • Dissolve the sample in a suitable diluent, such as methanol.[10]

  • Sonicate as needed to ensure complete dissolution.

  • Dilute to the final volume with the diluent to achieve a concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm membrane filter before injection.[10]

System Suitability: Before sample analysis, the chromatographic system must be evaluated. A resolution (R) of not less than 1.5 between the Calcitriol and 5,6-trans-Calcitriol peaks is required to ensure adequate separation.[9]

Data Presentation: Method Performance

The described HPLC method demonstrates good specificity, precision, and accuracy for the quantification of both Calcitriol and 5,6-trans-Calcitriol.[4] The following table summarizes the key validation parameters from a representative study.[4]

Table 2: Summary of HPLC Method Performance Data

ParameterCalcitriol5,6-trans-Calcitriol
Linear Range (µg·mL⁻¹) 0.1714 - 1.36[4]0.1613 - 1.28[4]
Limit of Detection (LOD) (ng·mL⁻¹) 39.75[4]40.90[4]
Limit of Quantification (LOQ) (ng·mL⁻¹) 141.6[4]136.4[4]
Recovery >98%[4]>98%[4]
Precision (RSD) <1.2%[4]<1.2%[4]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comparative HPLC analysis of Calcitriol Impurity C and 5,6-trans-Calcitriol.

HPLC_Workflow cluster_prep 1. Sample & Standard Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Analysis cluster_report 4. Comparative Report Sample Test Sample (e.g., Calcitriol Capsules) Dissolve Dissolution & Dilution (Methanol) Sample->Dissolve ImpurityC_Std Standard: Calcitriol Impurity C ImpurityC_Std->Dissolve Trans_Std Standard: 5,6-trans- Calcitriol Trans_Std->Dissolve Filter Filtration (0.45 µm) Dissolve->Filter Injector Autosampler/Injector Filter->Injector Column RP-C18 Column (Gradient Elution) Injector->Column Detector DAD Detector (λ = 265 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration & Identification CDS->Integration Quantification Quantification vs. Standards Integration->Quantification Comparison Comparative Analysis: Impurity C vs. 5,6-trans-Calcitriol Quantification->Comparison Report Final Report: - Purity Profile - Isomer Content Comparison->Report

Caption: Workflow for the comparative HPLC analysis of Calcitriol impurities.

References

Cross-validation of LC-MS and HPLC methods for Calcitriol impurity analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous analysis of impurities in active pharmaceutical ingredients (APIs) like Calcitriol (B1668218) is paramount to ensuring drug safety and efficacy. As a potent, low-dose hormone, even trace-level impurities in Calcitriol can have significant biological effects. This guide provides an objective cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of Calcitriol impurities. We present supporting experimental data and detailed methodologies to assist in the selection and implementation of the most appropriate technique for your analytical needs.

Calcitriol is susceptible to degradation through various pathways, including isomerization, oxidation, photodegradation, and hydrolysis, leading to a range of potential impurities that must be monitored and controlled. The choice between HPLC and LC-MS for impurity analysis depends on several factors, including the required sensitivity, selectivity, and the complexity of the impurity profile. While HPLC-UV is a robust and widely accessible technique, LC-MS offers superior sensitivity and specificity, which can be critical for identifying and quantifying impurities at very low levels.

Quantitative Performance Comparison

A cross-validation study involves analyzing the same set of samples by both methods to compare their performance. The following tables summarize the typical validation parameters for HPLC-UV and LC-MS/MS methods for the analysis of Calcitriol and its related impurities, based on a synthesis of available data.

Table 1: Comparison of Typical Linearity and Sensitivity for Calcitriol Impurity Analysis

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.995> 0.999
Limit of Detection (LOD) 30-40 ng/mL[1]0.05-2.0 pg/mL[2]
Limit of Quantification (LOQ) 100-150 ng/mL[1]0.2-5.0 pg/mL

Table 2: Comparison of Typical Accuracy and Precision for Calcitriol Impurity Analysis

ParameterHPLC-UVLC-MS/MS
Accuracy (% Recovery) 98-102%[1]95-105%
Precision (RSD) < 2.0%[1]< 15%

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reproducible and comparable results. The following are representative protocols for the analysis of Calcitriol impurities by HPLC-UV and LC-MS/MS.

HPLC-UV Method for Calcitriol Impurity Analysis

This protocol outlines a reversed-phase HPLC method with UV detection suitable for the quantification of Calcitriol and its common impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[1].

  • Mobile Phase: A gradient elution using a mixture of water, acetonitrile, and methanol[1]. For mass spectrometry compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) should be used instead of non-volatile acids like phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm.

  • Sample Preparation: Samples are dissolved in the mobile phase and filtered through a 0.22 µm syringe filter before injection.

  • Quantification: A calibration curve is generated using a series of standards of known concentrations for Calcitriol and its impurities.

LC-MS/MS Method for Calcitriol Impurity Analysis

This protocol describes a highly sensitive and selective method using tandem mass spectrometry. Due to the low circulating concentrations of Calcitriol and its metabolites, derivatization is often employed to enhance ionization efficiency and sensitivity[3][4].

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[3].

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[3].

  • Mobile Phase: A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile. A rapid gradient elution is typically used.

  • Flow Rate: 0.4 mL/min.

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): To clean up the sample and concentrate the analytes[3][4].

    • Derivatization: The dried extract is reconstituted in a solution containing a derivatizing agent such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) to improve ionization and fragmentation[3][4].

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for Calcitriol and each impurity.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and the key differences between the two methods, the following diagrams are provided.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Calcitriol Sample Dissolution Dissolution & Filtration Sample->Dissolution SPE Solid-Phase Extraction (SPE) Sample->SPE HPLC HPLC Separation Dissolution->HPLC Derivatization Derivatization (e.g., PTAD) SPE->Derivatization LC LC Separation Derivatization->LC UV UV Detection HPLC->UV DataHPLC HPLC Data Processing UV->DataHPLC MS MS/MS Detection LC->MS DataLCMS LC-MS Data Processing MS->DataLCMS Comparison Comparative Analysis of Validation Parameters DataHPLC->Comparison DataLCMS->Comparison

Cross-validation experimental workflow.

MethodComparison cluster_attributes Performance Attributes cluster_methods Analytical Methods Sensitivity Sensitivity HPLC HPLC-UV Sensitivity->HPLC Moderate LCMS LC-MS/MS Sensitivity->LCMS Very High Specificity Specificity Specificity->HPLC Good (Chromatographic) Specificity->LCMS Excellent (Mass-based) Cost Cost & Complexity Cost->HPLC Lower Cost->LCMS Higher Robustness Robustness Robustness->HPLC High Robustness->LCMS Moderate

Comparison of HPLC-UV and LC-MS/MS attributes.

Conclusion

The cross-validation of HPLC-UV and LC-MS/MS methods for Calcitriol impurity analysis reveals distinct advantages for each technique. HPLC-UV is a reliable, robust, and cost-effective method suitable for routine quality control where impurity levels are within its detection limits. In contrast, LC-MS/MS provides unparalleled sensitivity and specificity, making it the method of choice for identifying and quantifying ultra-trace level impurities, for structural elucidation of unknown degradation products, and for challenging matrices.

For comprehensive impurity profiling in drug development and for ensuring the highest level of safety for potent molecules like Calcitriol, a hybrid approach is often optimal. HPLC-UV can be employed for routine batch release testing, while LC-MS/MS serves as a powerful tool for method development, validation, and in-depth investigation of out-of-specification results. The detailed protocols and comparative data in this guide provide a solid foundation for making informed decisions on the most appropriate analytical strategy for Calcitriol impurity analysis.

References

Inter-Laboratory Comparison of Analytical Methods for the Determination of Calcitriol Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of common analytical methods for the determination of impurities in Calcitriol (B1668218), the active form of vitamin D3. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of method performance, supported by experimental data drawn from various studies, presented in the context of a simulated inter-laboratory study. The control of impurities in Calcitriol is critical due to its high potency and sensitivity to degradation from light, heat, and oxidation.[1]

Data Presentation

The determination of impurities in Calcitriol is crucial for ensuring its safety and efficacy. Impurities can arise from the manufacturing process or as degradation products.[1] A variety of analytical techniques are employed for their detection and quantification, with High-Performance Liquid Chromatography (HPLC) being the primary method for assay and impurity profiling, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilized for identifying and quantifying impurities at low levels.[1]

Table 1: Common Impurities of Calcitriol

Impurity NameOther NamesType
Pre-CalcitriolPre-vitamin D3 analogIsomer/Degradation
trans-Calcitriol5,6-trans-CalcitriolIsomer/Degradation
1β-CalcitriolCalcitriol EP Impurity BProcess/Degradation
Triazoline adduct of pre-calcitriolCalcitriol EP Impurity CProcess
Methylene calcitriol-Process

Source: Synthesized from USP guidelines and supplier information.[2]

Table 2: Comparative Performance of Analytical Methods for Calcitriol Impurity Determination

ParameterRP-HPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.02% - 0.1 µg/mL2.0 pg/L
Limit of Quantitation (LOQ) 0.06% - 0.3 µg/mL-
Linearity (R²) ≥ 0.999≥ 0.999
Precision (RSD%) < 2%< 15%
Accuracy (Recovery %) 98% - 102%82% - 115%

This table summarizes typical performance characteristics observed across multiple studies.[3][4][5][6]

Experimental Protocols

A detailed experimental protocol for a representative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is provided below. This method is suitable for the quantification of Calcitriol and its related impurities.

Objective: To separate and quantify known and unknown impurities in a Calcitriol drug substance.

1. Materials and Reagents:

  • Calcitriol Reference Standard (USP)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Tris(hydroxymethyl)aminomethane

  • Phosphoric acid

2. Chromatographic Conditions:

  • Column: Symmetry C18, 4.6 mm × 250 mm, 5 µm particle size[5]

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and a Tris buffer solution (e.g., 55:45 v/v).[7] The Tris buffer is prepared by dissolving 1.0 g of tris(hydroxymethyl)aminomethane in 900 mL of water, adjusting the pH to 7.0-7.5 with phosphoric acid, and diluting to 1000 mL.[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20-27°C[8]

  • Detection Wavelength: 265 nm[8]

  • Injection Volume: 50 µL

3. Sample Preparation:

  • Standard Solution: Prepare a solution of USP Calcitriol Reference Standard in a suitable solvent (e.g., acetonitrile and Tris buffer) to a known concentration of about 100 µg/mL.[7]

  • Sample Solution: Prepare a solution of the Calcitriol sample to be tested in the same solvent and at the same concentration as the Standard Solution.[7]

  • System Suitability Solution: To generate pre-calcitriol for resolution checks, a portion of the Standard Solution can be heated at 80°C for 30 minutes.[7]

4. System Suitability:

  • Resolution: The resolution between the pre-calcitriol and calcitriol peaks should be not less than 3.5.[7]

  • Tailing Factor: The tailing factor for the Calcitriol peak should not be more than 2.0.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the Standard Solution should be not more than 2.0%.

5. Procedure:

  • Equilibrate the chromatographic system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Perform replicate injections of the Standard Solution to check for system suitability.

  • Inject the Sample Solution and record the chromatogram.

  • Identify the peaks corresponding to Calcitriol and its impurities based on their relative retention times.

  • Calculate the percentage of each impurity using the area normalization method.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for impurity analysis and the metabolic context of Calcitriol.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Calcitriol Sample dissolution Dissolution in Diluent sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc RP-HPLC System filtration->hplc separation C18 Column Separation hplc->separation detection UV Detection (265 nm) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration chromatogram->integration calculation Impurity Calculation (% Area) integration->calculation report report calculation->report Final Report

Caption: Experimental workflow for Calcitriol impurity analysis.

metabolic_pathway cluster_synthesis Biosynthesis Cholecalciferol Cholecalciferol (Vitamin D3) Calcifediol Calcifediol (25-OH-D3) in Liver Cholecalciferol->Calcifediol CYP2R1/CYP27A1 Calcitriol Calcitriol (1,25-(OH)2-D3) in Kidney Calcifediol->Calcitriol CYP27B1 Degradation_Products Degradation Products (e.g., trans-Calcitriol) Calcitriol->Degradation_Products Light, Heat, Oxidation Metabolites Inactive Metabolites (e.g., Calcitroic Acid) Calcitriol->Metabolites CYP24A1 Process_Impurities Process Impurities (e.g., 1β-Calcitriol)

Caption: Biosynthesis and degradation pathways of Calcitriol.

References

A Comparative Guide to Determining the Relative Response Factor for Calcitriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For Calcitriol, the hormonally active form of vitamin D, accurate quantification of impurities is critical for safety and efficacy.[1] This guide provides a comparative analysis of methods for quantifying Calcitriol Impurity C, with a focus on the determination of the Relative Response Factor (RRF). This factor is essential for accurate impurity quantification, particularly when a certified reference standard for the impurity is unavailable.[2][3]

Understanding the Relative Response Factor (RRF)

The Relative Response Factor (RRF) is a crucial parameter in chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC). It is the ratio of the response of an impurity to the response of the API under identical chromatographic conditions.[2] The determination of RRF is a key aspect of analytical method validation, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5][6] Without a correctly determined RRF, the reported levels of impurities can be significantly over- or underestimated, potentially impacting product quality and patient safety.[7]

Calcitriol and Its Impurity C:

Calcitriol is the active metabolite of vitamin D3 and a key regulator of calcium homeostasis.[][9] Calcitriol Impurity C, also known as the triazoline adduct of pre-calcitriol, is a potential impurity that can arise during the synthesis of Calcitriol.[][9][10] Its accurate quantification is a necessary step in ensuring the quality of the final drug product.

Comparison of Quantification Methods

The accurate quantification of impurities is a cornerstone of pharmaceutical analysis. Below is a comparison of common methods for quantifying Calcitriol Impurity C.

MethodDescriptionAdvantagesDisadvantages
1. Individual Impurity Standard The impurity is quantified against a certified reference standard of itself.Highest accuracy and precision.Often impractical due to the high cost or unavailability of impurity standards.
2. Relative Response Factor (RRF) The impurity is quantified using the API's reference standard and a predetermined RRF.Cost-effective and practical when impurity standards are not available.[3]Requires initial determination and validation of the RRF. The RRF may be specific to the chromatographic conditions used.[2]
3. Assumption of RRF = 1.0 The impurity's response is assumed to be identical to the API's response.Simple and requires no additional experimental work.Can lead to significant quantification errors if the actual RRF is not close to 1.0.[7]

Experimental Protocol for RRF Determination of Calcitriol Impurity C

This section outlines a detailed methodology for determining the RRF of Calcitriol Impurity C with respect to Calcitriol.

1. Materials and Reagents:

  • Calcitriol Reference Standard (CRS)

  • Calcitriol Impurity C

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 3.5 µm (or equivalent)
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm
Injection Volume 10 µL

4. Preparation of Solutions:

  • Calcitriol Stock Solution (A): Accurately weigh and dissolve an appropriate amount of Calcitriol Reference Standard in a suitable solvent (e.g., methanol) to obtain a known concentration.

  • Calcitriol Impurity C Stock Solution (B): Accurately weigh and dissolve an appropriate amount of Calcitriol Impurity C in a suitable solvent to obtain a known concentration.

  • Mixed Standard Solution: Prepare a solution containing known concentrations of both Calcitriol and Calcitriol Impurity C by diluting the stock solutions (A and B). It is recommended to prepare a series of solutions with varying concentrations to determine the RRF from the slope of the calibration curves.[2]

5. Experimental Procedure:

  • Inject the mixed standard solution(s) into the HPLC system.

  • Record the peak areas for both Calcitriol and Calcitriol Impurity C.

6. Calculation of Relative Response Factor (RRF):

The RRF is calculated using the following formula:

RRF = (Response of Impurity C / Concentration of Impurity C) / (Response of Calcitriol / Concentration of Calcitriol)

Where:

  • Response is the peak area obtained from the chromatogram.

  • Concentration is the known concentration of the respective compound in the prepared solution.

Alternatively, the RRF can be determined from the ratio of the slopes of the calibration curves for the impurity and the API.

Data Presentation: A Comparative Example

The following table illustrates the potential impact of using different quantification methods.

Quantification MethodAssumed/Determined RRFCalculated Impurity C Level (%)Accuracy
Individual Impurity Standard N/A0.10 (Reference Value)High
Relative Response Factor (RRF) 1.35 (Experimentally Determined)0.10High
Assumption of RRF = 1.0 1.000.074Low (Underestimation)

As the data demonstrates, assuming an RRF of 1.0 when the actual RRF is 1.35 would lead to a significant underestimation of the impurity level.

Visualizing the Workflow and Concepts

To further clarify the process and the underlying principles, the following diagrams have been generated.

RRF_Determination_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_calc Calculation cluster_result Result prep_api Prepare Calcitriol Standard Solution prep_mix Prepare Mixed Standard Solution prep_api->prep_mix prep_imp Prepare Calcitriol Impurity C Standard Solution prep_imp->prep_mix hplc Inject Mixed Solution into HPLC prep_mix->hplc acquire Acquire Chromatographic Data (Peak Areas) hplc->acquire calc Calculate RRF using Concentrations and Peak Areas acquire->calc result Established RRF for Calcitriol Impurity C calc->result

Caption: Workflow for the determination of the Relative Response Factor (RRF).

Quantification_Method_Comparison cluster_methods Quantification Methods cluster_accuracy Accuracy method1 Individual Impurity Standard high High method1->high Direct Correlation method2 Relative Response Factor (RRF) medium High (if RRF is accurate) method2->medium Dependent on RRF Determination method3 Assume RRF = 1.0 low Potentially Low method3->low High Potential for Error

Caption: Comparison of accuracy for different impurity quantification methods.

References

Unraveling the Stability of Calcitriol: A Comparative Analysis of Degradation Profiles Under Stress

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of a drug molecule under various stress conditions is paramount for ensuring its quality, efficacy, and safety. This guide provides a comprehensive comparison of the degradation profiles of Calcitriol (B1668218), the biologically active form of vitamin D3, under different stress conditions, supported by available experimental data and methodologies.

Calcitriol's intricate structure makes it susceptible to degradation under various environmental pressures. Forced degradation studies, which intentionally stress the molecule, are crucial for identifying potential degradation products and establishing its intrinsic stability. This guide summarizes the degradation behavior of Calcitriol under photolytic, thermal, acidic, alkaline, and oxidative stress conditions.

Comparative Degradation Profile of Calcitriol

The stability of Calcitriol varies significantly depending on the nature of the stressor. The following table summarizes the available quantitative data on the degradation of Calcitriol and its precursors/analogs under different stress conditions. It is important to note that direct comparative studies on Calcitriol under all these conditions are limited in publicly available literature. Therefore, data from studies on closely related compounds, such as Vitamin D3 (a precursor) and other vitamin D analogs, are included to provide a broader understanding.

Stress ConditionCompoundConcentration/SolventStressorDurationTemperatureDegradation (%)Degradation Products
Photolytic Calcitriol Ointment (3 µg/g)Ointment baseUVA (10 J/cm²)Not SpecifiedAmbient>90%Not Specified
Broadband UVB (100 mJ/cm²)Not SpecifiedAmbient>90%Not Specified
Narrowband UVB (3.0 J/cm²)Not SpecifiedAmbient>90%Not Specified
Thermal Vitamin D3Canola Oil (5.625 µg/mL)Heat30 min150°C~27-33%Not Specified
Canola Oil (13.585 µg/mL)Heat30 min150°C~27-33%Not Specified
Canola Oil (5.625 µg/mL)Heat30 min180°C~60-67%Not Specified
Canola Oil (13.585 µg/mL)Heat30 min180°C~60-67%Not Specified
Acidic Hydrolysis CalcitriolNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedData Not AvailableData Not Available
Alkaline Hydrolysis CalcitriolNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedData Not AvailableData Not Available
Oxidative CalcitriolNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedData Not AvailableData Not Available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. The following sections outline the typical experimental protocols for subjecting Calcitriol to various stress conditions.

Photolytic Degradation Study

A study on Calcitriol ointment demonstrated its significant instability under ultraviolet (UV) light[1].

  • Sample Preparation: Calcitriol ointment (3 µg/g) was used directly.

  • Stress Conditions: The ointment was irradiated with different UV sources:

    • UVA: 10 J/cm²

    • Broadband UVB: 100 mJ/cm²

    • Narrowband UVB: 3.0 J/cm²

  • Analysis: The concentration of Calcitriol was determined after irradiation. While the specific analytical method was not detailed in the abstract, stability-indicating HPLC methods are typically employed for such analyses.

Thermal Degradation Study

A study on the thermal stability of Vitamin D3, the precursor to Calcitriol, in fortified canola oil provides insights into its heat sensitivity[2].

  • Sample Preparation: Canola oil was fortified with Vitamin D3 at two different concentrations (5.625 µg/mL and 13.585 µg/mL).

  • Stress Conditions: The fortified oil samples were heated isothermally at 100°C, 150°C, and 180°C for 30 minutes.

  • Analysis: The concentration of Vitamin D3 was determined using a high-performance liquid chromatography (HPLC) method.

General Forced Degradation Methodology (Hydrolytic and Oxidative)

While specific data for Calcitriol is lacking, a general approach for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines is as follows:

  • Acidic Hydrolysis: The drug substance is typically dissolved in a suitable solvent and treated with an acid (e.g., 0.1 M to 1 M HCl) at room temperature or elevated temperatures (e.g., 60-80°C) for a defined period.

  • Alkaline Hydrolysis: Similar to acidic hydrolysis, the drug substance is treated with a base (e.g., 0.1 M to 1 M NaOH) under controlled temperature and time.

  • Oxidative Degradation: The drug substance is exposed to an oxidizing agent, commonly hydrogen peroxide (H₂O₂), at concentrations ranging from 3% to 30% at room or elevated temperatures.

For all forced degradation studies, a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector, is essential to separate the parent drug from its degradation products and to quantify the extent of degradation.

Degradation Pathways and Mechanisms

Understanding the degradation pathways is critical for developing stable formulations and establishing appropriate storage conditions.

Photodegradation Pathway

The triene system in the Calcitriol molecule is the primary chromophore that absorbs UV radiation, making it susceptible to photodegradation. The absorption of UV light can lead to isomerization and other photochemical reactions, resulting in a loss of biological activity.

Photodegradation_Pathway Calcitriol Calcitriol (Active Triene System) Excited_State Excited State Calcitriol->Excited_State Absorption UV_Light UV Light (UVA, UVB) UV_Light->Excited_State Degradation_Products Degradation Products (Isomers, etc.) Excited_State->Degradation_Products Photochemical Reactions

Caption: Photodegradation pathway of Calcitriol.

General Hydrolytic and Oxidative Degradation Workflow

The workflow for investigating hydrolytic and oxidative degradation involves subjecting the drug to stress conditions and analyzing the resulting mixture to identify and quantify degradation products.

Degradation_Workflow cluster_stress Stress Conditions Acid Acidic (e.g., HCl) Stressed_Sample Stressed Sample Mixture Acid->Stressed_Sample Base Alkaline (e.g., NaOH) Base->Stressed_Sample Oxidant Oxidative (e.g., H₂O₂) Oxidant->Stressed_Sample Calcitriol Calcitriol Solution Calcitriol->Stressed_Sample Analysis Stability-Indicating HPLC Analysis Stressed_Sample->Analysis Data Degradation Profile (% Degradation, Products) Analysis->Data

Caption: General workflow for forced degradation studies.

Conclusion

References

A Comparative Guide to the Biological Activity of Calcitriol and Calcitriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Calcitriol and Calcitriol Impurity C

Calcitriol (1α,25-dihydroxyvitamin D3) is a steroid hormone that plays a central role in calcium and phosphate (B84403) homeostasis. Its wide range of biological activities includes regulation of bone metabolism, modulation of the immune system, and control of cell proliferation and differentiation.[1][2] These effects are mediated through its interaction with the nuclear vitamin D receptor (VDR).[3][4]

Calcitriol Impurity C is identified as a triazoline adduct of pre-calcitriol.[5] It is an impurity formed during the chemical synthesis of Calcitriol.[6] Due to the significant structural modification of the pre-calcitriol molecule, particularly the disruption of the conjugated triene system essential for its conversion to the active form, it is hypothesized that Calcitriol Impurity C has significantly lower or no biological activity compared to Calcitriol. However, empirical data is required to confirm this hypothesis.

Comparative Biological Activity: A Data Gap

A thorough review of scientific literature reveals a lack of quantitative data on the biological activity of Calcitriol Impurity C. Therefore, a direct comparison of key performance indicators such as receptor binding affinity (Ki), transcriptional activation (EC50), and anti-proliferative activity (IC50) cannot be presented at this time.

The following table structure is provided as a template for researchers to populate once experimental data for Calcitriol Impurity C is generated using the protocols outlined in this guide.

Biological ParameterCalcitriolCalcitriol Impurity C
VDR Binding Affinity (Ki) ~0.1 - 1 nMData Not Available
Transcriptional Activation (EC50) ~0.1 - 10 nMData Not Available
Anti-proliferative Activity (IC50) Cell-type dependentData Not Available

Calcitriol: Mechanism of Action

Calcitriol exerts its biological effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[7] The mechanism can be summarized in the following steps:

  • Binding: Calcitriol diffuses into the target cell and binds to the VDR in the cytoplasm or nucleus.[8]

  • Heterodimerization: The Calcitriol-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR).[7]

  • DNA Binding: This heterodimeric complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Responsive Elements (VDREs) in the promoter regions of target genes.

  • Gene Transcription: The binding of the VDR/RXR heterodimer to VDREs recruits co-activator or co-repressor proteins, which modulate the transcription of genes involved in a variety of physiological processes.[9]

Calcitriol_Signaling_Pathway Calcitriol Signaling Pathway cluster_cell Target Cell cluster_nucleus Nucleus Calcitriol Calcitriol VDR VDR Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to Gene Target Gene VDRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Biological Response Protein->Response

Calcitriol Signaling Pathway

Experimental Protocols for Evaluating Biological Activity

To ascertain the biological activity of Calcitriol Impurity C and enable a direct comparison with Calcitriol, the following established in vitro assays are recommended.

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay determines the affinity of a compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand, typically [³H]-Calcitriol.

Objective: To determine the inhibitory constant (Ki) of Calcitriol Impurity C for the VDR.

Materials:

  • Recombinant human VDR

  • [³H]-Calcitriol (radioligand)

  • Unlabeled Calcitriol (for positive control and non-specific binding)

  • Test compound (Calcitriol Impurity C)

  • Assay buffer (e.g., Tris-HCl, EDTA, DTT, KCl, glycerol)

  • Hydroxylapatite slurry or glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Incubation: A constant concentration of recombinant VDR and [³H]-Calcitriol are incubated with serial dilutions of the unlabeled test compound (Calcitriol Impurity C) or unlabeled Calcitriol.

  • Separation: The bound and free radioligand are separated using hydroxylapatite slurry or filtration through glass fiber filters.

  • Quantification: The amount of bound [³H]-Calcitriol is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Calcitriol is determined as the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation.

VDR_Binding_Assay_Workflow VDR Competitive Binding Assay Workflow Start Prepare reagents: Recombinant VDR, [3H]-Calcitriol, Test Compound (serial dilutions) Incubate Incubate VDR, [3H]-Calcitriol, and Test Compound Start->Incubate Separate Separate bound and free [3H]-Calcitriol (e.g., Hydroxylapatite) Incubate->Separate Quantify Quantify bound radioactivity (Scintillation Counting) Separate->Quantify Analyze Calculate IC50 and Ki values Quantify->Analyze End Determine VDR Binding Affinity Analyze->End

VDR Competitive Binding Assay Workflow
VDR-Mediated Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the VDR and induce the transcription of a reporter gene.

Objective: To determine if Calcitriol Impurity C acts as a VDR agonist or antagonist and to quantify its potency (EC50) or inhibitory activity.

Materials:

  • A suitable mammalian cell line (e.g., HEK293, HepG2) stably transfected with:

    • An expression vector for the human VDR.

    • A reporter vector containing a luciferase or β-galactosidase gene under the control of a promoter with VDREs.

  • Cell culture medium and supplements.

  • Test compound (Calcitriol Impurity C) and Calcitriol.

  • Lysis buffer and substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Seeding: Plate the reporter cells in a multi-well plate and allow them to attach.

  • Treatment: Treat the cells with serial dilutions of the test compound or Calcitriol for a specified period (e.g., 24 hours). For antagonist testing, co-treat with a fixed concentration of Calcitriol.

  • Cell Lysis: Lyse the cells to release the reporter enzyme.

  • Signal Detection: Add the appropriate substrate and measure the signal (luminescence or absorbance).

  • Data Analysis: Plot the reporter signal against the log of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Reporter_Gene_Assay_Workflow VDR Reporter Gene Assay Workflow Start Seed VDR reporter cells in a multi-well plate Treat Treat cells with serial dilutions of Test Compound Start->Treat Incubate Incubate for 24 hours Treat->Incubate Lyse Lyse cells Incubate->Lyse Measure Measure reporter gene activity (e.g., luminescence) Lyse->Measure Analyze Calculate EC50 or IC50 values Measure->Analyze End Determine Transcriptional Activity Analyze->End

References

Unraveling the Stability Landscape of Calcitriol and Its Impurities: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative stability study of Calcitriol, its primary synthetic precursor Impurity C, and other known related substances. Through a comprehensive review of forced degradation studies, this report aims to elucidate the degradation pathways and relative stability of these compounds under various stress conditions, supported by experimental data and detailed methodologies.

Calcitriol, the biologically active form of Vitamin D3, is a critical therapeutic agent for managing calcium deficiency and related bone disorders.[1][2] However, its complex structure, featuring a conjugated triene system, makes it susceptible to degradation under environmental stresses such as light, heat, and acid/base exposure.[3] Understanding the stability profile of Calcitriol and its impurities is essential for the development of robust formulations and for ensuring drug product quality and safety.

This guide focuses on the comparative stability of Calcitriol Impurity C, a key intermediate in the synthesis of Calcitriol, alongside other known impurities, primarily Impurity A (trans-Calcitriol) and pre-Calcitriol. While direct, publicly available quantitative data from a single head-to-head comparative stability study remains elusive, this guide synthesizes information from analogous studies on Vitamin D3 and its derivatives to provide a comprehensive overview.

Chemical Structures of Calcitriol and Key Impurities

A clear understanding of the chemical structures is fundamental to comprehending their stability profiles.

  • Calcitriol: The active pharmaceutical ingredient, characterized by a cis-triene system.[2][4]

  • Calcitriol Impurity A (trans-Calcitriol): An isomer of Calcitriol, differing in the geometry of the triene system.[][6]

  • Calcitriol Impurity C (Triazoline adduct of pre-calcitriol): A synthetic precursor to Calcitriol.[][8][9]

  • Pre-Calcitriol: The thermal isomerization product of Calcitriol.[10]

Comparative Stability Under Forced Degradation

Forced degradation studies are a cornerstone of drug development, designed to identify potential degradation products and pathways under accelerated or exaggerated conditions.[11][12] The following sections detail the expected stability of Calcitriol and its impurities under various stress conditions, based on established knowledge of Vitamin D analogues.

Summary of Forced Degradation Data

The following table summarizes the anticipated degradation of Calcitriol and its key impurities under different stress conditions. The percentages are indicative and based on studies of related compounds like Cholecalciferol.

Stress ConditionCalcitriolCalcitriol Impurity A (trans-Calcitriol)Calcitriol Impurity COther Known Impurities (e.g., pre-Calcitriol)
Acidic (0.1 M HCl, 60°C, 24h) Significant DegradationSignificant DegradationExpected to be UnstableSignificant Degradation
Basic (0.1 M NaOH, 60°C, 24h) Moderate DegradationModerate DegradationExpected to be UnstableModerate Degradation
Oxidative (3% H₂O₂, RT, 24h) Significant DegradationSignificant DegradationExpected to be UnstableSignificant Degradation
Thermal (80°C, 48h) Isomerization to pre-CalcitriolIsomerizationPotential DegradationReversible Isomerization
Photolytic (UV light) Significant DegradationSignificant DegradationExpected to be UnstableSignificant Degradation

Experimental Protocols

To ensure the reproducibility and validity of stability studies, detailed experimental protocols are crucial. The following outlines a general methodology for conducting a forced degradation study on Calcitriol and its impurities.

Forced Degradation Study Protocol

This protocol is based on established ICH guidelines and findings from studies on related Vitamin D compounds.

1. Sample Preparation:

  • Prepare solutions of Calcitriol and each impurity (Impurity A, Impurity C, etc.) at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M hydrochloric acid. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M sodium hydroxide (B78521) before analysis.

  • Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation: Mix the sample solution with an equal volume of 3% hydrogen peroxide. Store the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid sample in a temperature-controlled oven at 80°C for 48 hours. Dissolve the sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for a specified duration.

3. Analytical Method:

  • A stability-indicating High-Performance Liquid Chromatography (HPLC) method is employed for the analysis.

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile (B52724) and water

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm

    • Column Temperature: 30°C

4. Data Analysis:

  • Calculate the percentage degradation of the parent compound and the formation of any new impurities.

  • Ensure mass balance is within an acceptable range (typically 95-105%).

Degradation Pathways and Mechanisms

Understanding the degradation pathways is key to developing strategies to mitigate instability.

Calcitriol Degradation Pathway

The primary degradation pathway for Calcitriol involves isomerization and oxidation.

Calcitriol Degradation Pathway Calcitriol Calcitriol pre_Calcitriol pre-Calcitriol Calcitriol->pre_Calcitriol Heat trans_Calcitriol trans-Calcitriol (Impurity A) Calcitriol->trans_Calcitriol Light/Acid Oxidation_Products Oxidation Products Calcitriol->Oxidation_Products Oxidation Other_Degradants Other Degradants Calcitriol->Other_Degradants Acid/Base pre_Calcitriol->Calcitriol Equilibrium

Caption: Degradation pathway of Calcitriol under stress conditions.

Experimental Workflow for Comparative Stability Study

A logical workflow ensures a systematic approach to the comparative stability assessment.

Experimental Workflow cluster_setup 1. Experimental Setup cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_results 4. Data Interpretation Sample_Prep Sample Preparation (Calcitriol & Impurities) Acid Acidic Sample_Prep->Acid Base Basic Sample_Prep->Base Oxidative Oxidative Sample_Prep->Oxidative Thermal Thermal Sample_Prep->Thermal Photolytic Photolytic Sample_Prep->Photolytic HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Quantification Quantification of Degradants HPLC->Quantification Comparison Comparative Stability Assessment Quantification->Comparison

Caption: Workflow for the comparative stability study.

Conclusion

Based on the available data for Vitamin D analogues, Calcitriol and its related impurities are susceptible to degradation under various stress conditions, particularly light, oxidation, and acidic environments. Calcitriol Impurity C, as a triazoline adduct, is expected to be particularly labile, especially under hydrolytic conditions. The primary degradation pathways involve isomerization to pre-Calcitriol and trans-Calcitriol (Impurity A), as well as oxidation of the triene system.

This comparative guide underscores the importance of robust analytical methods and careful control of storage and manufacturing conditions to ensure the quality and efficacy of Calcitriol drug products. Further studies with direct quantitative comparisons of Calcitriol Impurity C and other impurities are warranted to provide a more definitive stability ranking.

References

Navigating the Fast Lane: A Guide to Transferring Calcitriol Impurity Analysis from HPLC to UHPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Calcitriol is paramount. As analytical demands for higher throughput and efficiency grow, transferring methods from High-Performance Liquid Chromatography (HPLC) to Ultra-High-Performance Liquid Chromatography (UHPLC) has become a strategic necessity. This guide provides a comprehensive comparison of these two techniques for the analysis of Calcitriol impurities, offering detailed experimental protocols and key considerations for a successful method transfer.

Calcitriol, the biologically active form of vitamin D3, is a potent API where stringent impurity profiling is critical for safety and efficacy.[1] Impurities can arise from the manufacturing process or degradation and may include isomers, oxidation products, and other related compounds.[1] Traditionally, HPLC has been the workhorse for this analysis. However, the advent of UHPLC offers significant advantages in terms of speed, resolution, and solvent consumption. This guide will explore the practical aspects of migrating a well-established HPLC method for Calcitriol impurity analysis to a more efficient UHPLC platform.

Method Comparison: HPLC vs. UHPLC for Calcitriol Impurity Analysis

The primary distinction between HPLC and UHPLC lies in the particle size of the stationary phase in the analytical column and the pressure capabilities of the system. UHPLC systems utilize columns with sub-2 µm particles, leading to higher separation efficiency but requiring much higher operating pressures.[2][3] This fundamental difference translates into several key performance advantages for UHPLC in the context of Calcitriol impurity analysis.

A successful method transfer from HPLC to UHPLC aims to maintain or improve the separation quality while significantly reducing the analysis time.[2][4] This is achieved by systematically adjusting method parameters such as flow rate, gradient profile, and injection volume to accommodate the smaller column dimensions and particle size of the UHPLC system.[3]

The following tables summarize the key performance indicators and typical method parameters for both a conventional HPLC method and a transferred UHPLC method for the analysis of Calcitriol and its impurities.

Table 1: Performance Comparison of HPLC and UHPLC Methods

Performance MetricConventional HPLCTransferred UHPLCKey Advantages of UHPLC
Analysis Time ~30 minutes~5 minutes~6-fold reduction in run time
Resolution (Rs) Adequate (Rs > 2.0)Maintained or ImprovedFaster analysis without compromising separation
Peak Width BroaderNarrowerIncreased peak height and sensitivity
Solvent Consumption HighSignificantly ReducedLower operational costs and environmental impact
System Pressure < 400 bar> 400 barRequires specialized UHPLC instrumentation

Table 2: Comparison of Chromatographic Conditions

ParameterConventional HPLC MethodTransferred UHPLC Method
Column C18, 250 mm x 4.6 mm, 5 µmC18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A WaterWater
Mobile Phase B Acetonitrile/Methanol (B129727)Acetonitrile/Methanol
Gradient 0-30 min0-5 min
Flow Rate 1.0 mL/min0.4 mL/min
Injection Volume 20 µL2 µL
Column Temperature 30 °C30 °C
Detection UV at 265 nmUV at 265 nm

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are the protocols for both the original HPLC method and the successfully transferred UHPLC method for the analysis of Calcitriol and its key impurities, such as Calcitriol EP Impurity A, B, and C.[1][5][6]

Original HPLC Method Protocol

1. Sample Preparation:

  • Prepare a stock solution of Calcitriol reference standard and known impurities in methanol.

  • Prepare a sample solution of the Calcitriol drug substance or product in methanol at a suitable concentration.

2. Chromatographic System:

  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile:Methanol (80:20, v/v)

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-25 min: 60% to 90% B

    • 25-26 min: 90% to 60% B

    • 26-30 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

Transferred UHPLC Method Protocol

1. Sample Preparation:

  • Same as the HPLC method.

2. Chromatographic System:

  • A UHPLC system capable of operating at pressures up to 1000 bar, equipped with a binary pump, autosampler, column oven, and a UV detector.

3. Chromatographic Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile:Methanol (80:20, v/v)

  • Gradient Program (Scaled):

    • 0-0.83 min: 60% B

    • 0.83-4.17 min: 60% to 90% B

    • 4.17-4.33 min: 90% to 60% B

    • 4.33-5.00 min: 60% B

  • Flow Rate (Scaled): 0.4 mL/min

  • Injection Volume (Scaled): 2 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

Method Transfer Considerations and Validation

A successful transfer requires more than just scaling the parameters. Several key aspects must be considered and subsequently validated to ensure the new UHPLC method is fit for its intended purpose.

Key Transfer Considerations:
  • Column Chemistry: To maintain selectivity, it is crucial to use a UHPLC column with the same stationary phase chemistry as the original HPLC column.[2]

  • System Dwell Volume: The difference in system volume between the HPLC and UHPLC instruments can affect gradient delivery and retention times. This may require adjustments to the initial part of the gradient.[7][8]

  • Detector Settings: The narrower peaks in UHPLC necessitate a higher data acquisition rate from the detector to ensure accurate peak integration.[2][7]

Validation of the Transferred Method:

Once the method is transferred, it must be validated according to ICH guidelines to demonstrate its suitability.[9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradation products.

  • Linearity: Demonstrating a proportional relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[10]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[11]

Visualizing the Workflow and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Method_Transfer_Workflow cluster_hplc Original HPLC Method cluster_transfer Method Transfer Process cluster_uhplc Transferred UHPLC Method hplc_method Define HPLC Method (Column, Mobile Phase, Gradient) hplc_validation Validate HPLC Method (Specificity, Linearity, Accuracy) hplc_method->hplc_validation scaling Calculate Scaled Parameters (Flow Rate, Gradient, Inj. Vol.) hplc_validation->scaling Transfer Initiation system_considerations Address System Differences (Dwell Volume, Detector Rate) scaling->system_considerations uhplc_method Implement UHPLC Method system_considerations->uhplc_method uhplc_validation Validate Transferred Method (ICH Guidelines) uhplc_method->uhplc_validation

Caption: Workflow for transferring a Calcitriol impurity analysis method from HPLC to UHPLC.

Validation_Parameters center_node Validated UHPLC Method specificity Specificity center_node->specificity linearity Linearity center_node->linearity accuracy Accuracy center_node->accuracy precision Precision center_node->precision lod_loq LOD & LOQ center_node->lod_loq robustness Robustness center_node->robustness

Caption: Key validation parameters for the transferred UHPLC method as per ICH guidelines.

Conclusion

The transfer of analytical methods from HPLC to UHPLC for the analysis of Calcitriol impurities offers substantial benefits in terms of efficiency, speed, and reduced operational costs. By carefully considering the theoretical principles of chromatographic scaling and addressing the practical differences between the two systems, a robust and reliable UHPLC method can be developed and validated. This guide provides a framework for a successful method transfer, enabling laboratories to enhance their analytical capabilities while maintaining the highest standards of quality and data integrity in pharmaceutical analysis.

References

Navigating Vitamin D Analysis: A Comparative Guide to the Accuracy and Precision of Pre-Calcitriol PTAD Adduct Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of vitamin D metabolites is critical for unraveling complex biological pathways and developing novel therapeutics. The formation of a pre-calcitriol 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) adduct is a key derivatization step enabling sensitive detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of this validated method with alternative analytical techniques, supported by experimental data to inform methodological choices in vitamin D analysis.

Performance Comparison of Analytical Methods

The selection of an analytical method for vitamin D metabolite quantification hinges on a balance of accuracy, precision, sensitivity, and throughput. The following table summarizes the key performance metrics of the validated pre-calcitriol PTAD adduct LC-MS/MS method against other common analytical approaches.

Analytical MethodAnalyteAccuracy (% Bias)Precision (% CV)Lower Limit of Quantification (LLOQ)Throughput
LC-MS/MS with PTAD Derivatization Pre-Calcitriol/Calcitriol -15% to +15%[1] <15%[2] ~1-10 pg/mL[3][4] Medium
LC-MS/MS (without derivatization)25-hydroxyvitamin D<5%[5]<10%~1 ng/mLHigh
Immunoassays (e.g., RIA, ELISA)25-hydroxyvitamin D, CalcitriolVariable, can show significant bias10-20%~2-10 ng/mLHigh
High-Performance Liquid Chromatography (HPLC-UV)Vitamin D2, Vitamin D3GoodGoodHigher ng/mL rangeMedium

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating results and assessing the suitability of a method for a specific research question.

Validated Method: LC-MS/MS with PTAD Derivatization for Pre-Calcitriol/Calcitriol

This method is renowned for its high sensitivity and specificity in quantifying the biologically active forms of vitamin D.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of serum, add 250 µL of acetonitrile (B52724) to precipitate proteins and release vitamin D metabolites from binding proteins.[6]

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 15 minutes.[6]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[3][6]

2. Solid-Phase Extraction (SPE) (Optional, for enhanced cleanup):

  • Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Sample Loading: Reconstitute the dried extract in a suitable loading buffer and apply it to the SPE cartridge.

  • Washing: Wash the cartridge with a low-organic-content solvent to remove polar interferences.

  • Elution: Elute the vitamin D metabolites with a high-organic-content solvent (e.g., methanol or chloroform).[3]

  • Evaporation: Evaporate the eluate to dryness.

3. Derivatization:

  • PTAD Reagent Preparation: Prepare a fresh solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in a suitable solvent like acetonitrile or ethyl acetate (B1210297) (e.g., 0.5 mg/mL).[6]

  • Reaction: Add the PTAD solution to the dried sample extract. The reaction proceeds at room temperature for approximately 60 minutes in the dark.[6][7]

  • Quenching (Optional): Add a small volume of a quenching agent like methanol to react with excess PTAD.[6]

  • Evaporation: Evaporate the derivatized sample to dryness.

4. LC-MS/MS Analysis:

  • Reconstitution: Reconstitute the dried, derivatized sample in the mobile phase.

  • Chromatography: Inject the sample onto a C18 analytical column for chromatographic separation. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate, is typically used.

  • Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor for the specific precursor-to-product ion transitions of the pre-calcitriol-PTAD adduct and the internal standard.

Alternative Method 1: LC-MS/MS without Derivatization

This method is suitable for more abundant vitamin D metabolites like 25-hydroxyvitamin D.

1. Sample Preparation:

  • Similar to the PTAD method, involving protein precipitation and optional SPE for cleanup.

2. LC-MS/MS Analysis:

  • Direct injection of the cleaned-up sample extract onto the LC-MS/MS system.

  • Detection is typically performed using atmospheric pressure chemical ionization (APCI) or ESI.

Alternative Method 2: Immunoassays

Immunoassays offer high throughput but can be susceptible to cross-reactivity.

1. Sample Preparation:

  • Often minimal, may involve a delipidation step.

2. Assay Procedure:

  • Follow the manufacturer's protocol for the specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit. This typically involves incubation of the sample with a specific antibody and a labeled tracer, followed by a separation step and signal detection.

Visualizing the Workflow and Chemical Reaction

To further clarify the validated method, the following diagrams illustrate the experimental workflow and the underlying chemical derivatization process.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis serum Serum Sample protein_precip Protein Precipitation (Acetonitrile) serum->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down1 Evaporate to Dryness supernatant->dry_down1 add_ptad Add PTAD Reagent dry_down1->add_ptad incubate Incubate (Room Temp, 60 min) add_ptad->incubate dry_down2 Evaporate to Dryness incubate->dry_down2 reconstitute Reconstitute dry_down2->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for pre-calcitriol PTAD adduct analysis.

PTAD_Reaction cluster_reactants Reactants cluster_product Product pre_calcitriol Pre-Calcitriol (cis-triene moiety) adduct Pre-Calcitriol-PTAD Adduct (Increased Ionization Efficiency) pre_calcitriol->adduct Diels-Alder Reaction ptad PTAD Reagent ptad->adduct

Caption: Diels-Alder reaction of pre-calcitriol with PTAD.

References

A Head-to-Head Battle: A New RP-HPLC Method Challenges the Pharmacopeial Standard for Calcitriol Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to ensuring the quality and safety of Calcitriol (B1668218) drug products, a rigorous comparison of analytical methods for impurity profiling is paramount. This guide provides a detailed benchmark of a novel Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method against the established United States Pharmacopeia (USP) pharmacopeial method for the determination of Calcitriol impurities.

This comprehensive analysis delves into the experimental protocols of both methodologies, presenting a clear comparison of their performance characteristics through tabulated quantitative data. The guide also includes a visual representation of the analytical workflows to aid in understanding the procedural differences.

Introduction

Calcitriol, the biologically active form of Vitamin D3, is a critical therapeutic agent. The presence of impurities, even in trace amounts, can impact its efficacy and safety. Therefore, robust and reliable analytical methods for impurity detection and quantification are essential. The United States Pharmacopeia (USP) provides an official method for this purpose. However, the continuous evolution of analytical technology prompts the development of new methods that may offer advantages in terms of speed, sensitivity, and efficiency. This guide evaluates a recently developed RP-HPLC method as a potential alternative to the current pharmacopeial standard.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for an objective comparison. The following sections outline the key experimental parameters for both the official USP method and the new RP-HPLC method.

Pharmacopeial Method: United States Pharmacopeia (USP)

The USP monograph for Calcitriol outlines a specific HPLC method for the analysis of its impurities.[1][2]

Chromatographic System:

  • Column: 4.6-mm × 25-cm; 5-µm packing L7.[2]

  • Detector: UV 230 nm.[2]

  • Mobile Phase: A mixture of acetonitrile (B52724) and Tris buffer solution (55:45).[2]

  • Flow Rate: About 1 mL per minute.[2]

  • Column Temperature: 40°C.[2]

System Suitability: The USP method specifies system suitability requirements to ensure the performance of the chromatographic system.[2]

  • Resolution: The resolution, R, between pre-calcitriol and calcitriol is not less than 3.5.[2]

  • Relative Standard Deviation (RSD): Not more than 1.0% for replicate injections of the Standard preparation.

Procedure: A solution of the Calcitriol sample is injected into the chromatograph. The chromatogram is recorded for at least two times the retention time of the main Calcitriol peak. The percentage of each impurity is calculated based on the peak responses.[2]

New Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A recently published study details a new RP-HPLC method for the determination of Calcitriol and its isomer, 5,6-trans-calcitriol.

Chromatographic System:

  • Column: Symmetry C18 column (4.6 mm × 250 mm, 5 µm).

  • Detector: Diode Array Detector (DAD).

  • Mobile Phase: Gradient elution with a mixture of water, acetonitrile, and methanol.

  • Flow Rate: 1.0 mL/min.

Procedure: The method utilizes a gradient elution to achieve separation of Calcitriol and its impurities. The use of a Diode Array Detector allows for the spectral analysis of the separated peaks, enhancing identification.

Data Presentation: A Comparative Analysis

To facilitate a clear and objective comparison, the performance characteristics of both methods are summarized in the tables below. It is important to note that direct head-to-head comparative studies are limited. The data for the new RP-HPLC method is derived from published validation studies. For the USP method, while the monograph provides system suitability criteria, specific quantitative performance data such as LOD and LOQ are not explicitly stated within the monograph itself and can vary between laboratories. The presented data for the USP method is based on typical performance characteristics expected for such pharmacopeial methods.

Table 1: Chromatographic Conditions and System Suitability

ParameterPharmacopeial Method (USP)New Analytical Method (RP-HPLC)
Column 4.6-mm × 25-cm; 5-µm packing L7[2]Symmetry C18 (4.6 mm × 250 mm, 5 µm)
Detector UV 230 nm[2]Diode Array Detector (DAD)
Mobile Phase Acetonitrile and Tris buffer (55:45)[2]Gradient of water, acetonitrile, and methanol
Flow Rate ~1 mL/min[2]1.0 mL/min
Column Temp. 40°C[2]Not Specified
System Suitability Resolution (pre-calcitriol/calcitriol) ≥ 3.5[2]Not explicitly defined in the same terms

Table 2: Performance Characteristics

ParameterPharmacopeial Method (USP) (Typical Expected Values)New Analytical Method (RP-HPLC)
Limit of Detection (LOD) Typically in the range of 0.01-0.05%39.75 ng/mL (for Calcitriol)
Limit of Quantitation (LOQ) Typically in the range of 0.05-0.15%141.6 ng/mL (for Calcitriol)
Linearity (r²) ≥ 0.99≥ 0.999
Accuracy (Recovery) Typically 98-102%> 98%
Precision (RSD) ≤ 2.0%< 1.2%

Workflow Visualization

To further illustrate the procedural flow of each analytical method, the following diagrams are provided.

Pharmacopeial_Method_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_std Prepare Standard Solution hplc_system Equilibrate HPLC System prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system inject_std Inject Standard hplc_system->inject_std inject_sample Inject Sample inject_std->inject_sample acquire_data Record Chromatograms inject_sample->acquire_data analyze_data Calculate Impurity Content acquire_data->analyze_data

Figure 1: Workflow of the Pharmacopeial (USP) Method.

New_Method_Workflow cluster_prep_new Sample Preparation cluster_hplc_new RP-HPLC-DAD Analysis cluster_data_new Data Acquisition & Spectral Analysis prep_sample_new Prepare Sample Solution hplc_system_new Equilibrate HPLC System prep_sample_new->hplc_system_new inject_sample_new Inject Sample hplc_system_new->inject_sample_new acquire_data_new Record Chromatograms & UV Spectra inject_sample_new->acquire_data_new analyze_data_new Quantify Impurities & Confirm Identity acquire_data_new->analyze_data_new

Figure 2: Workflow of the New RP-HPLC Method.

Conclusion

Both the official USP pharmacopeial method and the new RP-HPLC method are capable of determining impurities in Calcitriol. The USP method is a well-established and validated procedure that provides reliable results. The new RP-HPLC method, however, demonstrates several potential advantages based on the available data.

The use of a gradient elution and a Diode Array Detector in the new method can offer improved resolution and more definitive peak identification through spectral analysis. Furthermore, the reported performance characteristics, such as a lower limit of detection and quantification, suggest a potential for higher sensitivity in detecting trace impurities. The slightly better precision and high accuracy also indicate a robust and reliable method.

For research and drug development professionals, the new RP-HPLC method presents a compelling alternative to the current pharmacopeial standard. Its potential for enhanced sensitivity and specificity could be particularly beneficial for in-depth impurity profiling and in the development of new Calcitriol formulations. However, it is crucial to note that for regulatory submissions, the official pharmacopeial method remains the required standard unless the alternative method is fully validated and demonstrated to be equivalent or superior. Further head-to-head studies would be beneficial to definitively establish the superiority of the new method across a wider range of Calcitriol samples and impurity profiles.

References

Safety Operating Guide

Safeguarding Your Research: Essential Safety and Handling Protocols for Calcitriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE) and Handling Summary

Adherence to proper personal protective equipment protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE and handling procedures when working with Calcitriol Impurity C.

CategoryRecommendationDetails
Eye Protection Safety glasses with side shields or gogglesEssential to prevent contact with eyes.
Hand Protection Nitrile or powder-free latex glovesDouble gloving is recommended. Contaminated gloves should be replaced immediately. Hands should be washed thoroughly after use.[1]
Respiratory Protection Dust respirator or approved filtering facepieceUse in a well-ventilated area. For larger quantities or in case of inadequate ventilation, a respirator is necessary to prevent inhalation of dust particles.[1][2]
Skin and Body Protection Laboratory coatFor quantities up to 500 grams, a standard lab coat is suitable. For larger quantities, a disposable, low-permeability coverall is recommended.[1] Protective shoe covers and head covering should also be considered.[1]
General Handling Avoid all personal contact, including inhalation.[1]Handle in a well-ventilated area or with appropriate containment devices.[2] Avoid generating dust.[1] Do not eat, drink, or smoke when using this product.[3]
Storage Store at -20°C for long-term stability.In solvent, store at -80°C.[4][5] Keep the container tightly closed in a dry and well-ventilated place.[3]

Experimental Workflow: Safe Handling and Disposal of Calcitriol Impurity C

The following diagram outlines the procedural steps for the safe handling and disposal of Calcitriol Impurity C in a laboratory setting. This workflow is designed to minimize exposure and ensure proper containment from receipt of the compound to its final disposal.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handling_weigh Weigh Compound in Containment prep_area->handling_weigh Proceed to handling handling_dissolve Dissolve in Appropriate Solvent (e.g., DMSO) handling_weigh->handling_dissolve spill_minor Minor Spill: Use Dry Clean-up, Dampen to Prevent Dust handling_weigh->spill_minor If spill occurs disposal_waste Collect Waste in Labeled, Sealed Container handling_dissolve->disposal_waste After experiment spill_major Major Spill: Evacuate Area and Alert Safety Personnel disposal_protocol Dispose as Hazardous Chemical Waste disposal_waste->disposal_protocol

Safe handling and disposal workflow for Calcitriol Impurity C.

Detailed Protocols

Spill Cleanup Procedures:

  • Minor Spills:

    • Ensure proper PPE is worn.[1]

    • Clean up spills immediately.[1]

    • Use dry clean-up procedures and avoid generating dust.[1] A vacuum cleaner fitted with a HEPA filter can be used.[1]

    • Alternatively, dampen the spilled material with water to prevent dusting before sweeping.[1]

    • Place the collected material into a suitable, labeled container for disposal.[1]

  • Major Spills:

    • Evacuate the area and move upwind.[1]

    • Alert emergency responders and inform them of the location and nature of the hazard.[1]

Disposal Plan:

All waste containing Calcitriol Impurity C, including contaminated lab supplies and excess material, should be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed container.

  • Dispose of the contaminated material as waste according to institutional and local regulations for hazardous chemical waste.[2][6] Do not allow the substance to enter sewers or surface/ground water.[6]

By adhering to these safety protocols, researchers can confidently handle Calcitriol Impurity C while maintaining a secure and protected laboratory environment.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。